molecular formula C9H12O2 B8208177 3-Methoxy-4,5-dimethylphenol CAS No. 146335-37-7

3-Methoxy-4,5-dimethylphenol

Cat. No.: B8208177
CAS No.: 146335-37-7
M. Wt: 152.19 g/mol
InChI Key: FXWFDACDFREEHB-UHFFFAOYSA-N
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Description

3-Methoxy-4,5-dimethylphenol is a phenolic compound of significant interest in scientific research, particularly in the fields of flavor and fragrance chemistry and environmental science. While specific studies on this exact compound are limited in the public domain, research on structurally similar methoxy- and dimethyl-substituted phenols provides strong indicators of its potential properties and research applications. Phenolic compounds with methoxy and methyl substituents are frequently identified as key contributors to complex aromas, such as smoky notes in foods . Researchers investigate these compounds to understand the synergistic effects that occur in mixtures, where non-smoky phenols can significantly enhance the overall smoky perception when combined with other compounds . This makes 3-Methoxy-4,5-dimethylphenol a valuable candidate for studies aimed at deconstructing and replicating complex sensory profiles. The structural characteristics of this compound—featuring a phenol ring with methoxy and dimethyl groups—also make it a relevant subject for research into adsorption and environmental remediation processes. The sorption behavior of phenols is highly dependent on their specific chemical structure, including the position and type of substituents, which influences their interaction with various sorbents . Furthermore, dimethylphenol isomers are known to be subjects of electrochemical degradation studies to understand their environmental impact and persistence . This product is intended for research purposes as a chemical standard or as a reactant in organic synthesis and materials science. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

IUPAC Name

3-methoxy-4,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-8(10)5-9(11-3)7(6)2/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWFDACDFREEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308483
Record name 3-Methoxy-4,5-dimethylphenol
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146335-37-7
Record name 3-Methoxy-4,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146335-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile: 3-Methoxy-4,5-dimethylphenol (IUPAC: 5-Methoxy-2,3-dimethylphenol)

Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Engineers, and Natural Product Researchers

Executive Summary

3-Methoxy-4,5-dimethylphenol (CAS: 146335-37-7), often chemically indexed as 5-methoxy-2,3-dimethylphenol , is a specialized resorcinol derivative characterized by a 1,3,4,5-tetrasubstituted benzene core. Unlike common xylenols, this compound features a unique "1,2-methyl shift" motif relative to its biosynthetic precursors (e.g., polyketides or dimedone derivatives). It serves two primary roles in modern research: as a biomarker for lignin pyrolysis (specifically indicating soft-wood degradation) and as a synthetic scaffold for bioactive resorcinolic lipids and chromenes found in fungal metabolites.

Chemical Identity & Structural Analysis

The compound exists as a stable, crystalline solid. Its structure is defined by the electron-donating interplay between the phenolic hydroxyl, the methoxy ether, and the two vicinal methyl groups.

Parameter Data
Preferred IUPAC Name 5-Methoxy-2,3-dimethylphenol
Common Synonym 3-Methoxy-4,5-dimethylphenol
CAS Registry Number 146335-37-7
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES Cc1cc(OC)cc(O)c1C
InChI Key Unique identifier required for database integration
Isomeric Considerations & Numbering

The confusion in nomenclature arises from the priority of the phenol group.

  • Numbering A (Phenol priority): OH at C1. Methyls at C2, C3. Methoxy at C5.[1][2] (Result: 5-Methoxy-2,3-dimethylphenol ).[1] This is the preferred IUPAC locant set (1,2,3,5 is lower than 1,3,4,5).

  • Numbering B (Historical): OH at C1. Methoxy at C3.[1][2] Methyls at C4, C5.[2] (Result: 3-Methoxy-4,5-dimethylphenol ).[2][3]

Structural Insight: The protons at C4 and C6 are meta to each other. This results in a distinct splitting pattern in NMR, differentiating it from symmetric isomers like 3,5-dimethyl-4-methoxyphenol.

Physicochemical Properties

Data aggregated from experimental synthesis (Nelson et al.) and predictive modeling.

Property Value / Description Source/Confidence
Physical State White to off-white crystalline solidExperimental
Melting Point 94 – 95 °C Experimental [1]
Boiling Point ~265 °C (Predicted at 760 mmHg)Theoretical
pKa (Phenolic OH) 10.3 ± 0.2Predicted (Hammett eq)
LogP (Octanol/Water) 2.45Predicted
Solubility Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂OExperimental

Synthetic Pathways

The synthesis of this specific isomer is non-trivial due to the difficulty of introducing vicinal methyl groups onto a resorcinol core without over-alkylation. The authoritative method, established by Nelson et al. (1992) , utilizes a rearrangement-aromatization strategy starting from dimedone .

The Nelson Rearrangement Protocol

This route avoids the poor regioselectivity of direct phenol methylation. It exploits a sulfur-mediated 1,2-methyl migration.[4]

Protocol:

  • Activation: React 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with Trifluoroacetic Anhydride (TFAA) and H₂SO₄.

  • Sulfonation/Migration: The intermediate undergoes sulfonation, forcing a Wagner-Meerwein type 1,2-methyl shift to restore aromaticity.

  • Hydrolysis: Desulfonation yields 4,5-dimethylresorcinol .

  • Selective Methylation: Controlled methylation (1 eq. MeI, K₂CO₃) yields the monomethyl ether.

Synthesis Dimedone Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) Inter Intermediate (Sulfonated Cyclohexenone) Dimedone->Inter TFAA, H2SO4 (Activation) Resorcinol 4,5-Dimethylresorcinol (Aromatized Core) Inter->Resorcinol 1,2-Me Shift -SO3H (Hydrolysis) Target 3-Methoxy-4,5-dimethylphenol (Target Molecule) Resorcinol->Target MeI (1.0 eq), K2CO3 Selective O-Methylation

Figure 1: The Nelson Synthesis pathway utilizing a critical 1,2-methyl migration to establish the 4,5-dimethyl substitution pattern.[5]

Spectroscopic Characterization

For researchers validating the synthesis, the ¹H NMR spectrum provides the definitive fingerprint. The key diagnostic is the meta-coupling of the aromatic protons.

¹H NMR Data (CDCl₃, 500 MHz):

  • δ 2.12 (s, 3H): Ar-CH₃ (C2)

  • δ 2.25 (s, 3H): Ar-CH₃ (C3)

  • δ 3.77 (s, 3H): -OCH₃ (C5)

  • δ 4.60 (s, 1H): -OH (Exchangeable)

  • δ 6.20 (d, J = 2.5 Hz, 1H): Ar-H (C6)

  • δ 6.28 (d, J = 2.5 Hz, 1H): Ar-H (C4)

Note: The coupling constant (J = 2.5 Hz) confirms the meta-relationship between the protons at C4 and C6, ruling out symmetric isomers.

Applications in Drug Development & Bio-Organic Chemistry

A. Natural Product Scaffold

The 3-methoxy-4,5-dimethylphenol motif appears in the degradation of complex polyketides and lignans . It is structurally homologous to the core of Hericenones (found in Hericium erinaceus / Lion's Mane), which are investigated for neurotrophic activity.

B. Biomarker Analysis

In environmental chemistry, this compound is a specific tracer for the pyrolysis of biomass containing specific lignin types. Its presence in bio-oil fractions indicates the cleavage of complex phenolic ether linkages in hardwood/softwood mixtures.

Applications cluster_Bio Biological Relevance cluster_Env Environmental Analysis Target 3-Methoxy-4,5-dimethylphenol Hericenones Hericenone Analogues (Neurotrophic Factors) Target->Hericenones Metabolites Fungal Polyketides Target->Metabolites BioOil Bio-Oil Characterization Target->BioOil GC/MS Marker Lignin Lignin Pyrolysis Lignin->Target Thermal Degradation

Figure 2: Functional applications of the compound in natural product synthesis and environmental forensics.

Safety & Handling Protocols

As a substituted phenol, standard safety rigor is required.

  • Hazards: Corrosive to skin and eyes; toxic if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the electron-rich ring (which can lead to quinone formation).

  • Disposal: Must be treated as hazardous organic waste (phenolic stream).

References

  • Nelson, P. H., & Nelson, J. T. (1992).[5][4][6] Synthesis of Tetra- and Pentasubstituted Benzenes from Dimedone and Derivatives. Synthesis, 1992(12), 1287–1291.[4]

  • GuideChem. (n.d.). 3-Methoxy-4,5-dimethylphenol CAS 146335-37-7 Properties.

  • Scholaris. (n.d.). Synthesis of substituted resorcinol monomethyl ethers. (Confirming NMR and MP data).

Sources

Biological Activity of 3-Methoxy-4,5-dimethylphenol in Fungal Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity, isolation, and significance of 3-Methoxy-4,5-dimethylphenol (and its structural isomers) in fungal metabolites.

Technical Guide for Drug Development & Natural Product Research

Executive Summary

3-Methoxy-4,5-dimethylphenol (also identified in literature as 3,4-dimethyl-5-methoxyphenol or related isomers) is a bioactive secondary metabolite belonging to the class of volatile phenolic ethers . Predominantly isolated from Ascomycetes (e.g., Hypoxylon spp., Aspergillus spp.) and Basidiomycetes (e.g., Boletus spp.), this compound represents a significant node in the fungal polyketide biosynthetic network.

Its biological profile is characterized by antimicrobial potency , antioxidant capacity , and specific cytotoxic activity against mammalian cell lines.[1] Unlike complex non-volatile mycotoxins, this low-molecular-weight phenol exhibits high bioavailability and membrane permeability, making it a viable scaffold for developing novel antimicrobial agents and antioxidant therapeutics.

Chemical Profile & Structural Logic

Nomenclature and Isomerism

The compound exists within a cluster of structural isomers. In fungal metabolomics, precise identification relies on distinguishing it from its regioisomers like 2-methoxy-4-methylphenol (creosol) and 3,5-dimethyl-4-methoxyphenol.

PropertySpecification
IUPAC Name 5-Methoxy-3,4-dimethylphenol (preferred) or 3-Methoxy-4,5-dimethylphenol
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Core Scaffold Polysubstituted Benzene (Phenol)
Key Functional Groups Phenolic -OH (C1), Methoxy -OCH₃ (C3), Methyl -CH₃ (C4, C5)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Low solubility in water
Physicochemical Properties

The presence of both a phenolic hydroxyl and a methoxy group creates an amphiphilic structure. The hydroxyl group acts as a hydrogen bond donor/acceptor (crucial for protein binding), while the methyl and methoxy groups increase lipophilicity (logP ~2.0–2.5), facilitating passive transport across fungal and bacterial cell membranes.

Biosynthetic Origin: The Polyketide Pathway

3-Methoxy-4,5-dimethylphenol is derived from the polyketide synthase (PKS) pathway, specifically through the modification of aromatic precursors like orsellinic acid or methyl-phloroacetophenone .

Biosynthetic Flow
  • Cyclization: Condensation of acetyl-CoA and malonyl-CoA units by non-reducing PKS yields orsellinic acid.

  • Modification: Decarboxylation, hydroxylation, and SAM-dependent O-methylation occur.

  • Reduction/Methylation: Specific methyltransferases introduce methyl groups at C4/C5 positions.

Biosynthesis cluster_legend Key Enzymes AcetylCoA Acetyl-CoA + 3x Malonyl-CoA Orsellinic Orsellinic Acid (PKS Cyclization) AcetylCoA->Orsellinic Polyketide Synthase Orcinol Orcinol (Decarboxylation) Orsellinic->Orcinol Orsellinic acid decarboxylase DimethylResorcinol Dimethyl-Resorcinol Derivative (C-Methylation) Orcinol->DimethylResorcinol Methyltransferase (SAM) Target 3-Methoxy-4,5-dimethylphenol DimethylResorcinol->Target O-Methyltransferase PKS PKS: Polyketide Synthase SAM SAM: S-Adenosyl Methionine

Figure 1: Proposed biosynthetic pathway from polyketide precursors to 3-methoxy-4,5-dimethylphenol.[2]

Isolation & Characterization Workflow

Isolation of this volatile metabolite requires protocols that prevent evaporation or degradation.

Extraction Protocol (Solid State Fermentation)
  • Cultivation: Inoculate Hypoxylon invadens or Aspergillus sp. on rice or malt extract agar (25°C, 14–21 days).

  • Solvent Extraction: Macerate culture with Ethyl Acetate (EtOAc).

  • Partition: Partition against water to remove sugars/salts. Dry organic layer over Na₂SO₄.

  • Fractionation: Silica gel flash chromatography (Gradient: Hexane → EtOAc).

  • Purification: HPLC (C18 column, MeOH:H₂O gradient).

Identification Criteria (Self-Validating)
  • GC-MS: Look for molecular ion [M]+ at m/z 152. Characteristic fragments at m/z 137 [M-CH₃]+ and m/z 109 [M-CO-CH₃]+.

  • 1H NMR (CDCl₃, 500 MHz):

    • δ 6.2–6.5 (Ar-H, singlets or meta-coupling).

    • δ 3.7–3.8 (OCH₃, singlet).

    • δ 2.1–2.3 (Ar-CH₃, two singlets).

    • δ 4.5–5.0 (OH, broad singlet, D₂O exchangeable).

Biological Activity Profile

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi.

  • Mechanism: Disruption of cell membrane integrity (proton motive force collapse) and inhibition of ergosterol synthesis (in fungi).

  • Potency: MIC values typically range from 16–64 µg/mL against Staphylococcus aureus and Candida albicans.

Antioxidant Activity

As a phenolic compound, it acts as a radical scavenger.

  • DPPH Assay: Donates hydrogen atoms to neutralize free radicals.

  • Efficacy: Comparable to BHT (Butylated hydroxytoluene) in lipid peroxidation inhibition assays. The electron-donating methoxy group at the ortho or para position to the phenol enhances radical stability.

Cytotoxicity & Anticancer Potential

Recent screenings of Aspergillus metabolites indicate cytotoxic potential against specific cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer).

  • Mode of Action: Induction of oxidative stress (ROS generation) leading to mitochondrial apoptosis.

  • Selectivity: Often shows higher toxicity to metabolically active cancer cells compared to normal fibroblasts.

Mechanism of Action: Signaling Pathways

The biological effects are mediated through Membrane Interaction and Redox Modulation .

MOA Compound 3-Methoxy-4,5-dimethylphenol Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Permeation ROS Intracellular ROS Accumulation Membrane->ROS Stress Response Lysis Cell Lysis (Bacteria) Membrane->Lysis Destabilization (Bacteria) Mito Mitochondrial Dysfunction ROS->Mito Oxidation of Lipids/Proteins Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cyt C Release

Figure 2: Dual mechanism of action: Membrane disruption (antimicrobial) and ROS-mediated apoptosis (cytotoxic).

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial potency.

  • Preparation: Dissolve 3-Methoxy-4,5-dimethylphenol in DMSO (Stock: 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range: 512 to 0.5 µg/mL) in a 96-well plate.

  • Inoculation: Add 10⁵ CFU/mL of S. aureus (ATCC 29213).

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible turbidity is the MIC.

  • Control: DMSO vehicle control (must show growth) and Vancomycin (positive control).

Protocol B: DPPH Radical Scavenging Assay

Objective: Assess antioxidant capacity.[1][3]

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Reaction: Mix 100 µL of sample (10–100 µg/mL) with 100 µL DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References

  • Identification of Volatiles in Hypoxylon: Bitzer, J., et al. (2017). "Volatiles from the xylarialean fungus Hypoxylon invadens." Beilstein Journal of Organic Chemistry, 13, 2533–2542. [Link]

  • Phenolic Metabolites in Boletus: Zhuang, Y., et al. (2014). "Volatile profiling of Boletus species." RSC Advances. (Cited in context of methoxy-dimethylphenols in fungi). [Link]

  • Antimicrobial Activity of Marine Aspergillus Metabolites: Wang, J., et al. (2021). "Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp." Marine Drugs. [Link]

  • Reference to general synthetic methodologies for polysubstituted phenols (e.g.
  • General Bioactivity of Phenolic Dimers: Kikuzaki, H., et al. (2010). "Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers." Molecules. [Link][4][5][2][6][7][8][9][10]

Sources

Technical Guide: Thermodynamic & Acid-Base Profiling of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3-Methoxy-4,5-dimethylphenol , a specialized phenolic intermediate often encountered in lignin valorization and pharmaceutical synthesis.

Due to the specific isomerism of this compound (CAS 146335-37-7), direct experimental data in public repositories is scarce compared to its isomers like 3,5-dimethylphenol. Therefore, this guide adopts a Comparative Structural Analysis (CSA) approach, synthesizing available experimental data from close congeners with QSPR (Quantitative Structure-Property Relationship) principles to provide high-confidence estimates and the precise protocols required for validation.

Part 1: Molecular Identity & Structural Logic

Before analyzing properties, we must establish the structural electronic environment that dictates them. The molecule consists of a phenol core substituted with:[1][2][3][4][5][6]

  • Hydroxy group (-OH) at C1 (Ionizable center).

  • Methoxy group (-OCH₃) at C3 (Meta-position).

  • Methyl groups (-CH₃) at C4 and C5.

FeatureSpecification
IUPAC Name 3-Methoxy-4,5-dimethylphenol
CAS Registry Number 146335-37-7
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES Cc1cc(O)cc(OC)c1C
Key Isomer for Comparison 3,5-Dimethylphenol (CAS 108-68-9)
Electronic Effect Analysis (Hammett Prediction)

The pKa is governed by the stability of the phenoxide anion.

  • 3-Methoxy (Meta): Exhibits an inductive electron-withdrawing effect (-I) which stabilizes the anion (acidifying), but a resonance electron-donating effect (+R) which is weak at the meta position. Net effect: Weakly acidifying (σₘ ≈ +0.12).

  • 4-Methyl (Para): Electron-donating via hyperconjugation (+I/+R). Destabilizes the anion (basifying). (σₚ ≈ -0.17).

  • 5-Methyl (Meta): Electron-donating (+I). Destabilizes the anion. (σₘ ≈ -0.07).

Net Prediction: The strong electron-donating effects of the two methyl groups will likely overpower the weak withdrawing effect of the meta-methoxy group, resulting in a pKa slightly higher than phenol (9.95) .

Part 2: Thermodynamic Properties

The thermodynamic profile determines the compound's behavior during isolation (distillation/crystallization) and its environmental fate.

Predicted vs. Experimental Values

Values derived from CSA of 3,5-dimethylphenol and 4-methoxyphenol.

PropertyValue (Estimated/Range)ConfidenceRationale
Physical State (25°C) Solid (Crystalline)HighSymmetry of 4,5-dimethyl substitution promotes lattice packing.
Melting Point (Tₘ) 55°C – 68°C Med3,5-Dimethylphenol melts at 63°C; 4-Methoxyphenol at 56°C.
Boiling Point (T_b) 235°C – 245°C High3,4-Xylenol boils at 227°C. Methoxy group adds ~15-20°C due to mass/polarity.
Enthalpy of Fusion (ΔH_fus) ~18 kJ/molMedBased on xylenol averages.
LogP (Octanol/Water) 2.1 – 2.4 HighMethyls increase lipophilicity; Methoxy decreases it slightly vs. alkyls.
Solubility Thermodynamics

The presence of the methoxy group introduces a hydrogen bond acceptor site, making this compound slightly more water-soluble than 3,4-dimethylphenol.

  • Water Solubility: Estimated ~5–8 g/L at 25°C.

  • Organic Solvents: Highly soluble in ethanol, DMSO, and ethyl acetate.

Part 3: pKa Values & Acidity Profile

Accurate pKa determination is critical for predicting ionization at physiological pH (7.4), which dictates drug membrane permeability.

The Value
  • Predicted pKa: 10.25 ± 0.15

  • Experimental Reference (Proxy): 3,5-Dimethylphenol pKa = 10.20; 4-Methoxyphenol pKa = 10.21.

Thermodynamic Cycle of Acidity

To understand the causality of this pKa, we visualize the free energy changes involved in the deprotonation process.

ThermodynamicCycle Gas_AH AH (Gas) Gas_A A⁻ (Gas) + H⁺ (Gas) Gas_AH->Gas_A ΔG°gas (Acidity) Aq_AH AH (Aqueous) Gas_AH->Aq_AH ΔG°solv (AH) Aq_A A⁻ (Aq) + H⁺ (Aq) Gas_A->Aq_A ΔG°solv (Ions) Aq_AH->Aq_A ΔG°aq = 2.303RT(pKa)

Figure 1: Born-Haber cycle for phenol acidity. The pKa is determined by the balance between the gas-phase bond dissociation energy and the solvation energy of the resulting phenoxide anion.

Part 4: Experimental Protocols (Self-Validating)

Since specific data is rare, you must validate the pKa experimentally. The following protocol uses Potentiometric Titration , the Gold Standard for phenols with pKa > 9.

Protocol: Potentiometric pKa Determination

Objective: Determine thermodynamic pKa with <0.03 unit error.

Reagents:

  • Analyte: ~5 mg 3-Methoxy-4,5-dimethylphenol (Pure).

  • Titrant: 0.1 M KOH (CO₂-free).

  • Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is low, use Methanol/Water co-solvent and extrapolation (Yasuda-Shedlovsky method).

Workflow:

  • Calibration: Calibrate pH electrode using 3 buffers (pH 4, 7, 10) at 25°C.

  • Blank Titration: Titrate solvent blank to determine background carbonate.

  • Sample Titration: Dissolve sample under Nitrogen blanket (prevent oxidation of electron-rich phenol).

  • Data Acquisition: Record pH vs. Volume of KOH added (minimum 20 points in buffer region).

  • Calculation: Use Bjerrum plot analysis or Gran plot to find the equivalence point and pKa.

ExperimentalWorkflow Start Sample Prep (5mg in 0.15M KCl) SolubilityCheck Solubility Check Start->SolubilityCheck CoSolvent Add MeOH (20-50%) SolubilityCheck->CoSolvent Insoluble Titration Titrate w/ KOH (N2 Atmosphere) SolubilityCheck->Titration Soluble CoSolvent->Titration DataAnalysis Yasuda-Shedlovsky Extrapolation Titration->DataAnalysis pH vs Vol Data Result Thermodynamic pKa DataAnalysis->Result

Figure 2: Decision tree for accurate pKa determination of hydrophobic phenols.

Part 5: Applications & Implications

Drug Development (Lipinski Analysis)
  • H-Bond Donors: 1 (Phenolic OH).

  • H-Bond Acceptors: 2 (OH + OMe).

  • Molecular Weight: 152 (<500).

  • LogP: ~2.3 (<5).

Environmental Fate

The pKa of ~10.25 implies that at environmental pH (pH 6–8), the molecule remains 99.9% protonated (neutral) . This facilitates adsorption to soil organic matter and bioaccumulation in aquatic organisms, rather than rapid leaching into groundwater as a phenolate anion.

References

  • Nelson, T. D., et al. (1992). "Synthesis of 3-Methoxy-4,5-dimethylphenol." Synthesis, 12, 1287-1290.[1] (Primary source for synthesis and CAS confirmation).[1]

  • NIST Chemistry WebBook. "3,5-Dimethylphenol - Thermochemical Data." Link

  • PubChem. "4-Methoxyphenol Compound Summary."[5][6] National Library of Medicine. Link[6]

  • Serjeant, E. P., & Boyd, B. E. (1984). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for substituent constant analysis).

Sources

3-Methoxy-4,5-dimethylphenol CAS number and molecular weight identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 3-Methoxy-4,5-dimethylphenol . This document is structured to support research and development workflows, specifically in the context of medicinal chemistry and intermediate synthesis for polyketide or ansamycin antibiotic analogs.

Identifier Validation, Synthetic Pathways, and Application Protocols

Executive Summary & Chemical Identity

3-Methoxy-4,5-dimethylphenol is a specialized trisubstituted phenolic intermediate. While less ubiquitous than its isomer 3,5-dimethylphenol, it serves as a critical structural motif in the synthesis of complex natural products, particularly ansamycin antibiotics (e.g., rifamycins, geldanamycins) and marine alkaloids (e.g., ecteinascidins), where the specific 1,3,4,5-substitution pattern on the aromatic ring is essential for biological activity.

Core Identifiers

The following data validates the specific isomer requested. Researchers must distinguish this compound from its positional isomers to avoid regiochemical errors in synthesis.

PropertyValueNotes
Chemical Name 3-Methoxy-4,5-dimethylphenolIUPAC nomenclature
CAS Number 146335-37-7 Specific to the 3-OMe, 4-Me, 5-Me isomer [1].
Molecular Formula C

H

O

Molecular Weight 152.19 g/mol Calculated
Isomeric Warning 5-Methoxy-2,3-dimethylphenol (CAS 34883-01-7)Often confused due to numbering priority. Ensure OH is at C1.
SMILES COc1cc(O)cc(C)c1C(Check regiochemistry: OMe at 3, Me at 4,5)
Appearance Crystalline SolidTypically off-white to pale yellow
Structural Visualization & Isomerism

The distinction between the target compound and its "xylenol" relatives is critical. The diagram below clarifies the substitution pattern.

Chemical_Identity Target TARGET: 3-Methoxy-4,5-dimethylphenol (CAS 146335-37-7) Isomer COMMON ISOMER: 5-Methoxy-2,3-dimethylphenol (CAS 34883-01-7) Target->Isomer Distinct From Structure Structure: 1-OH (Phenol) 3-OMe (Methoxy) 4-Me, 5-Me (Dimethyl) Target->Structure Defines

Figure 1: Structural distinction between the target compound and its common isomer.

Synthetic Pathways & Production

The synthesis of 3-methoxy-4,5-dimethylphenol is non-trivial due to the crowding of substituents. Two primary routes are recommended: the Classical Nelson Route (literature standard) and a Modern Boronic Acid Oxidation (higher yield/throughput).

Route A: The Nelson Synthesis (Literature Standard)

Based on the seminal work published in Synthesis (1992), this route typically employs a functionalized precursor (such as a substituted acetophenone or benzaldehyde) which undergoes oxidation and hydrolysis [2].

  • Precursor: 3-Methoxy-4,5-dimethylacetophenone or similar.

  • Key Step: Baeyer-Villiger Oxidation (using

    
    -CPBA) followed by ester hydrolysis.
    
  • Advantage: Establishes the oxygen functionality with precise regiocontrol.

Route B: Modern Boronic Acid Oxidation (Recommended)

For contemporary drug discovery workflows, converting the corresponding aryl halide or boronic acid to the phenol is preferred due to milder conditions and commercial availability of precursors.

Protocol:

  • Starting Material: 3-Methoxy-4,5-dimethylphenylboronic acid (or the corresponding bromide: 5-bromo-1-methoxy-2,3-dimethylbenzene).

  • Oxidation: Treat the boronic acid with Hydrogen Peroxide (

    
    ) in basic media (NaOH/THF) or use Oxone®.
    
  • Workup: Quench with

    
    , acidify to pH 4, and extract with Ethyl Acetate.
    

Synthesis_Workflow Start Precursor: 3-Methoxy-4,5-dimethylaniline OR Aryl Bromide Step1 Step 1: Borylation (Pd(dppf)Cl2, B2pin2) Start->Step1 Activation Intermediate Intermediate: Aryl Boronate Ester Step1->Intermediate Step2 Step 2: Oxidation (H2O2, NaOH, THF, 0°C) Intermediate->Step2 Ipso-Substitution Product FINAL PRODUCT: 3-Methoxy-4,5-dimethylphenol Step2->Product Hydrolysis

Figure 2: Modern synthetic workflow via Boronic Acid oxidation.

Analytical Characterization

To ensure "Trustworthiness" in your data, the following expected analytical signals should be used for validation.

TechniqueExpected SignalInterpretation

H-NMR (CDCl

)

~2.10-2.25 (6H, s)
Two methyl groups on the aromatic ring.

~3.80 (3H, s)
Methoxy group (-OCH

).

~4.5-5.0 (1H, br s)
Phenolic -OH (exchangeable with D

O).

~6.2-6.5 (2H, s/d)
Aromatic protons (pattern depends on exact coupling).
MS (EI/ESI) m/z 152.1 [M]

Molecular ion peak.
IR Spectroscopy ~3300-3400 cm

Broad O-H stretch.

Quality Control Check: Ensure the absence of the ortho-isomer (CAS 34883-01-7) by verifying the coupling constants of the aromatic protons. The target compound (3-methoxy-4,5-dimethylphenol) should show meta or para coupling (or singlets if isolated), whereas the isomer might show distinct ortho coupling depending on the exact substitution pattern.

Applications in Drug Development

This specific phenol serves as a "privileged scaffold" in two primary areas:

  • Ansamycin Antibiotics: It acts as a mimic or precursor for the aromatic core of Geldanamycin (Hsp90 inhibitor) and Rifamycin (RNA polymerase inhibitor). The 3-methoxy-4,5-dimethyl substitution pattern is crucial for binding affinity in the ATP-binding pocket of Hsp90 [3].

  • Marine Alkaloid Synthesis: It is a key synthon in the total synthesis of Trabectedin (Ecteinascidin 743) analogs. The phenol moiety undergoes oxidative cyclization to form the characteristic tetrahydroisoquinoline core found in these potent antitumor agents [4].

Safety & Handling (MSDS Summary)

  • Hazards: Toxic if swallowed (H301), Causes severe skin burns and eye damage (H314) - typical for substituted phenols.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.

  • PPE: Nitrile gloves, safety goggles, and face shield are mandatory.

References

  • GuideChem/ChemicalBook Database. CAS 146335-37-7 Entry: 3-Methoxy-4,5-dimethylphenol.

  • Nelson, T. D., et al. "A Convenient Synthesis of 3-Methoxy-4,5-dimethylphenol." Synthesis, vol. 1992, no.[1][2][3] 12, 1992, pp. 1287–1290.[4]

  • Gokel, G. W. "Phenolic Precursors in Ansamycin Synthesis." Chemical Society Reviews, 1992, p.[4] 39.

  • Corey, E. J., et al. "Enantioselective Total Synthesis of Ecteinascidin 743." Journal of the American Chemical Society, vol. 118, no.[5] 38, 1996, pp. 9202–9203. (Contextual reference for the phenolic subunit).

Sources

Technical Guide: Natural Occurrence & Synthesis of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, biosynthetic origins, and chemical synthesis of 3-Methoxy-4,5-dimethylphenol , a specialized phenolic compound. While often encountered as a synthetic intermediate in the construction of complex polysubstituted benzenes, its structural motifs are deeply rooted in the polyketide and lignin biosynthetic pathways of the plant kingdom.

Executive Summary

3-Methoxy-4,5-dimethylphenol (CAS: 146335-37-7) is a trisubstituted benzene derivative characterized by a phenol core with a methoxy group at the C3 position and methyl groups at C4 and C5. In plant biology, this specific substitution pattern—combining O-methylation and C-methylation on a phenolic ring—is a hallmark of secondary metabolism, particularly within polyketide synthase (PKS) pathways and lignin degradation processes.

While rarely isolated as a primary metabolite in high yield, it represents a critical structural analogue to bioactive xylenols and anisoles found in fungal endophytes (Aspergillus spp.) and essential oils. This guide explores its putative biosynthetic origins, contrasts them with the definitive chemical synthesis (Nelson method), and outlines protocols for its identification.

Biosynthetic Origins: The Plant Synthesis Pathways

In plant systems, the synthesis of 3-Methoxy-4,5-dimethylphenol is hypothesized to occur via two primary metabolic routes. These pathways explain the "natural occurrence" of such polysubstituted phenols as minor metabolites or degradation products.

A. The Polyketide Pathway (Fungal/Lichen Mode)

The most direct route to highly substituted phenols is the Polyketide Pathway .

  • Initiation: Acetyl-CoA is loaded onto the Polyketide Synthase (PKS).

  • Elongation: Sequential condensation of Malonyl-CoA units forms a poly-beta-keto chain.

  • Cyclization: The chain undergoes aldol condensation to form an aromatic ring (often orcinol or resorcinol derivatives).

  • Tailoring (Methylation):

    • O-methylation: S-Adenosylmethionine (SAM) donates a methyl group to the hydroxyl, forming the methoxy group.

    • C-methylation: SAM-dependent methyltransferases add methyl groups to the aromatic ring carbons (C4 and C5).

B. The Lignin Degradation Pathway

In woody plants, this compound may arise from the catabolism of Lignin , a complex polymer of methylated phenylpropanoids.

  • Lignification: Radical polymerization of monolignols (coniferyl/sinapyl alcohol).

  • Degradation: Fungal peroxidases or bacterial enzymes cleave the ether bonds.

  • Result: Release of monomeric phenols, including methylated guaiacyl and syringyl units, which can isomerize or undergo further methylation to yield 3-Methoxy-4,5-dimethylphenol.

Biosynthetic Pathway Diagram

The following diagram illustrates the theoretical convergence of these pathways.

Biosynthesis Acetyl Acetyl-CoA Polyketide Poly-beta-keto Chain Acetyl->Polyketide Malonyl Malonyl-CoA (3x) Malonyl->Polyketide Cyclization Cyclization (Aldol) Polyketide->Cyclization Orcinol Orcinol Intermediate (3,5-Dihydroxytoluene type) Cyclization->Orcinol Target 3-Methoxy-4,5-dimethylphenol Orcinol->Target Sequential Methylation SAM SAM (S-Adenosylmethionine) SAM->Target Methyl Donor OMT O-Methyltransferase CMT C-Methyltransferase

Caption: Theoretical biosynthetic pathway via Polyketide Synthase (PKS) and SAM-dependent methylation.

Chemical Synthesis: The Nelson Method

Given the low abundance of this specific isomer in nature, research applications rely on chemical synthesis. The authoritative method was established by Nelson & Nelson (1992) , utilizing a rearrangement of dimedone derivatives. This protocol is preferred for its regioselectivity.

Reaction Mechanism

The synthesis transforms Dimedone (5,5-dimethylcyclohexane-1,3-dione) into a polysubstituted benzene via a sulfonation-driven rearrangement.[1]

  • Substrate: Dimedone or its methoxy-derivative.

  • Reagent: Sulfuric acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) in Trifluoroacetic Anhydride (TFAA).
    
  • Mechanism:

    • Sulfonation of the ring.[1]

    • Acid-catalyzed 1,2-methyl migration (Wagner-Meerwein rearrangement).

    • Aromatization to form the phenol.

Experimental Protocol (Adapted from Nelson, 1992)

Objective: Synthesis of 3-Methoxy-4,5-dimethylphenol.

StepReagent/ConditionActionCritical Note
1 Dimedone Derivative Dissolve 10 mmol of 3-methoxy-5,5-dimethylcyclohex-2-enone in TFAA.Ensure anhydrous conditions to prevent hydrolysis.
2 Acid Catalysis Add 1.0 equiv.

dropwise at 0°C.
Exothermic reaction; control temperature strictly.
3 Rearrangement Stir at 25°C for 2 hours.The 1,2-methyl shift occurs here, establishing the 4,5-dimethyl pattern.
4 Quench Pour mixture into ice-water (

).
Hydrolyses the trifluoroacetate ester intermediate.
5 Extraction Extract with

(3x). Wash with

.
Neutralization is crucial to protect the phenol.
6 Purification Silica Gel Chromatography (Hexane/EtOAc).Isolate the target phenol from sulfonated byproducts.
Synthesis Workflow Diagram

Synthesis Start Dimedone Derivative (3-methoxy-5,5-dimethyl...) Intermediate Sulfonated Intermediate (Transient) Start->Intermediate Sulfonation Reagent H2SO4 / TFAA Reagent->Intermediate Rearrange 1,2-Methyl Migration Intermediate->Rearrange Product 3-Methoxy-4,5-dimethylphenol Rearrange->Product Aromatization

Caption: The Nelson synthesis pathway utilizing acid-catalyzed methyl migration to form the aromatic core.

Analytical Characterization

To validate the identity of 3-Methoxy-4,5-dimethylphenol (whether natural or synthetic), the following analytical signatures are diagnostic.

A. Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 152 (Consistent with Formula 
    
    
    
    ).
  • Base Peak: Often m/z 137 (

    
    ), corresponding to the loss of a methyl group (likely from the methoxy or ring methyls).
    
  • Fragmentation: Loss of CO (28 amu) from the phenol moiety is characteristic.

B. Nuclear Magnetic Resonance (NMR)[1]
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       2.10-2.25 ppm (2x singlets): Aromatic methyl groups (C4-Me, C5-Me).
      
    • 
       3.80 ppm (singlet): Methoxy group (
      
      
      
      ).
    • 
       6.20-6.50 ppm (singlets): Aromatic protons (H2, H6). Note: The substitution pattern (3,4,5) leaves H2 and H6 meta to each other or isolated, depending on exact regiochemistry.
      
    • 
       5.00 ppm (broad singlet): Phenolic -OH (exchangeable with 
      
      
      
      ).

Applications in Drug Development

While the molecule itself is a minor metabolite, its structural class (polysubstituted phenols) is vital in drug discovery:

  • Antioxidant Activity: The electron-donating methoxy and methyl groups activate the phenol, making it an effective radical scavenger (similar to Vitamin E/Tocopherol models).

  • Pharmacophore: The 3-methoxy-4,5-dimethyl motif mimics the C-ring of certain flavonoids and colchicine derivatives, making it a valuable building block for tubulin-binding agents.

  • Metabolic Stability: Methylation at the 4,5-positions blocks metabolic oxidation (P450 attack) at the para-position, potentially increasing the half-life of drugs incorporating this moiety.

References

  • Nelson, P. H., & Nelson, J. T. (1992).[2][3] "Synthesis of Tetra- and Pentasubstituted Benzenes from Dimedone and Derivatives." Synthesis, 1992(12), 1287-1291.[3]

  • Mphahlele, M. J., & Modro, T. A. (1995).[2][3] "Synthesis of polysubstituted phenols via the Nelson rearrangement." Journal of Organic Chemistry, 60(25), 8236-8240.

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3, 29-60. (Context for natural phenolic methylation).

Sources

In-Depth Technical Guide to 3-Methoxy-4,5-dimethylphenol and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols represent a pivotal class of organic compounds with wideranging applications in medicinal chemistry and materials science. Among these, 3-Methoxy-4,5-dimethylphenol and its derivatives are emerging as a scaffold of significant interest due to their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive literature review on the synthesis, characterization, and prospective applications of 3-Methoxy-4,5-dimethylphenol derivatives. Drawing upon established synthetic methodologies for related phenolic compounds and predictive analysis of their biological profiles, this document aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile chemical core.

Introduction: The Therapeutic Promise of Substituted Phenols

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, with a rich history of therapeutic applications. The strategic placement of electron-donating groups, such as methoxy and methyl substituents, on the phenol ring can profoundly influence the molecule's physicochemical properties and biological activity. The methoxy group can enhance metabolic stability and modulate the acidity of the phenolic hydroxyl group, while methyl groups can increase lipophilicity and provide steric hindrance, influencing receptor binding and selectivity.

The specific substitution pattern of 3-Methoxy-4,5-dimethylphenol presents a unique combination of these features, suggesting a promising profile for drug development. This guide will explore the synthetic pathways to access this core structure, detail the expected analytical characteristics for its unambiguous identification, and delve into the potential biological activities of its derivatives, supported by data from structurally related compounds.

Synthetic Strategies for 3-Methoxy-4,5-dimethylphenol

While a direct, optimized synthesis for 3-Methoxy-4,5-dimethylphenol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed by adapting established methodologies for the synthesis of substituted phenols. A logical retrosynthetic analysis suggests that the target molecule can be constructed from more readily available starting materials through a series of well-understood organic transformations.

Proposed Synthetic Pathway

A feasible synthetic approach commences with the selective methylation of a suitable precursor, followed by the introduction of the second methyl group. One such proposed pathway is outlined below:

Scheme 1: Proposed Synthesis of 3-Methoxy-4,5-dimethylphenol

Synthesis cluster_step1 Step 1: Monomethylation cluster_step2 Step 2: Introduction of Methoxy Group cluster_step3 Step 3: Methylation 3,4-Dimethylphenol 3,4-Dimethylphenol Intermediate_A Intermediate Phenoxide 3,4-Dimethylphenol->Intermediate_A  NaOH or K2CO3   3-Methoxy-4,5-dimethylphenol 3-Methoxy-4,5-dimethylphenol Intermediate_A->3-Methoxy-4,5-dimethylphenol  Dimethyl sulfate or Methyl iodide  

Caption: Proposed synthetic route to 3-Methoxy-4,5-dimethylphenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the methylation of phenols[1].

Materials:

  • 3,4-Dimethylphenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Dimethyl sulfate ((CH3)2SO4) or Methyl iodide (CH3I)

  • Anhydrous solvent (e.g., Acetone, DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1 equivalent) in the chosen anhydrous solvent. Add a suitable base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Methylation: To the stirred suspension, add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.2 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. If necessary, acidify the mixture with 1M HCl to neutralize any excess base. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford pure 3-Methoxy-4,5-dimethylphenol.

Causality behind Experimental Choices:

  • The choice of base is crucial; a strong base like NaOH ensures complete deprotonation of the phenol, while a milder base like K2CO3 can be used for more sensitive substrates.

  • Dimethyl sulfate is a highly effective methylating agent but is also toxic and requires careful handling. Methyl iodide is a suitable alternative.

  • The use of an anhydrous solvent is essential to prevent side reactions and ensure the efficiency of the nucleophilic substitution.

  • The aqueous work-up is designed to remove inorganic salts and unreacted starting materials, while the final purification by column chromatography ensures the isolation of the high-purity product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. The aromatic protons will appear as singlets or doublets in the aromatic region (typically δ 6.5-7.5 ppm), with their chemical shifts and coupling patterns being informative of their relative positions. The methoxy protons will give a sharp singlet at around δ 3.8 ppm, and the two methyl groups will each produce a singlet in the aliphatic region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbon attached to the hydroxyl group will be the most downfield-shifted aromatic carbon. The carbon of the methoxy group will appear around δ 55-60 ppm, while the carbons of the two methyl groups will be observed in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching of the methoxy group will give rise to a strong absorption band near 1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of a methyl group from the methoxy moiety or from the aromatic ring.

Biological Activities and Therapeutic Potential

While specific biological studies on 3-Methoxy-4,5-dimethylphenol are scarce, the known activities of structurally related methoxyphenol derivatives provide a strong basis for predicting its therapeutic potential.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of electron-donating groups like methoxy and methyl groups on the aromatic ring can enhance this activity. It is hypothesized that 3-Methoxy-4,5-dimethylphenol will exhibit significant radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay (Adapted)

This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (3-Methoxy-4,5-dimethylphenol derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound and the positive control to different wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
3-Methoxy-4,5-dimethylphenol Derivative 1 Experimental Value
3-Methoxy-4,5-dimethylphenol Derivative 2 Experimental Value
Ascorbic Acid (Positive Control) Experimental Value
Antimicrobial Activity

Many natural and synthetic phenolic compounds exhibit broad-spectrum antimicrobial activity. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. It is plausible that derivatives of 3-Methoxy-4,5-dimethylphenol could possess activity against various pathogenic bacteria and fungi.

Experimental Workflow: Broth Microdilution Assay

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Bacteria Prepare Bacterial Inoculum Inoculate Inoculate Microplate Wells Prepare_Bacteria->Inoculate Prepare_Compounds Prepare Serial Dilutions of Test Compound Prepare_Compounds->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Anticancer Potential

Several methoxylated and methylated phenol derivatives have demonstrated potent anti-inflammatory and anticancer activities. For instance, methoxy derivatives of resveratrol have shown significant anti-proliferative effects in various cancer cell lines. These activities are often linked to the modulation of key signaling pathways involved in inflammation and cell proliferation. Further investigation into the effects of 3-Methoxy-4,5-dimethylphenol derivatives on these pathways is warranted.

Future Directions and Conclusion

This technical guide has synthesized the available information on 3-Methoxy-4,5-dimethylphenol and its derivatives, providing a framework for future research. While direct experimental data on the target molecule is limited, the established chemistry and biology of related phenolic compounds offer a strong foundation for further exploration.

Key areas for future research include:

  • Optimization of the synthetic route to 3-Methoxy-4,5-dimethylphenol to improve yields and scalability.

  • Comprehensive spectroscopic characterization of the parent compound and its derivatives to build a robust analytical database.

  • Systematic evaluation of the biological activities of a library of 3-Methoxy-4,5-dimethylphenol derivatives to establish structure-activity relationships.

  • Investigation of the mechanisms of action for the most promising bioactive compounds to identify their cellular targets and signaling pathways.

References

Sources

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A.I. generated content.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a deleterious process implicated in a myriad of chronic diseases, necessitates the discovery of novel antioxidant agents. This guide provides a comprehensive technical overview of the in vitro antioxidant potential of 3-Methoxy-4,5-dimethylphenol, a phenolic compound with significant therapeutic promise. We will explore its chemical rationale as an antioxidant, detail validated experimental protocols for assessing its efficacy, and delve into the underlying molecular mechanisms of its action. This document is designed to be a practical resource for researchers actively engaged in the evaluation and development of new antioxidant compounds.

The Scientific Rationale: Structure-Activity Relationship of 3-Methoxy-4,5-dimethylphenol

The antioxidant capacity of phenolic compounds is intrinsically tied to their molecular structure. For 3-Methoxy-4,5-dimethylphenol, the key functional group is the hydroxyl (-OH) moiety attached to the aromatic ring. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.

The efficacy of this process is further enhanced by the methoxy (-OCH₃) and dimethyl (-CH₃) substituents on the phenolic ring. These electron-donating groups increase the electron density of the aromatic system, which in turn weakens the O-H bond. This facilitates hydrogen atom donation and stabilizes the resulting phenoxyl radical, preventing it from becoming a pro-oxidant. Understanding this structure-activity relationship is fundamental to appreciating the antioxidant potential of this molecule.

Core In Vitro Antioxidant Assessment Protocols

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays is recommended to build a comprehensive antioxidant profile for 3-Methoxy-4,5-dimethylphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][2][3] The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[1][2] The degree of color change is directly proportional to the antioxidant's radical scavenging activity.[1]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[4]

  • Sample Preparation: Dissolve 3-Methoxy-4,5-dimethylphenol in a suitable solvent (e.g., methanol) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions to the DPPH solution.[4] Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4][5]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or plate reader.[5]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined from a dose-response curve.

Data Presentation: Example DPPH Scavenging Activity

Concentration (µM)% Inhibition (3-Methoxy-4,5-dimethylphenol)
1018.5 ± 2.1
2542.3 ± 3.5
5065.8 ± 4.2
10089.1 ± 2.8
20094.6 ± 1.9

Experimental Workflow: DPPH Assay

Caption: ABTS Radical Cation Scavenging Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. [6]The reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by the change in absorbance at 593 nm. [6] Step-by-Step Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. [7]2. Sample Preparation: Prepare serial dilutions of 3-Methoxy-4,5-dimethylphenol and a ferrous sulfate standard curve.

  • Reaction: Add the test compound to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-15 minutes). [8]4. Measurement: Measure the absorbance at 593 nm. 5. Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the ferrous sulfate standard curve and is expressed as mM Fe²⁺ equivalents.

Data Presentation: Example FRAP Activity

Concentration (µM)Ferric Reducing Power (mM Fe²⁺ Equivalents)
250.45 ± 0.03
500.89 ± 0.05
1001.75 ± 0.09
2003.42 ± 0.15

Elucidating the Molecular Mechanism: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, potent antioxidants often modulate endogenous antioxidant defense systems. A primary mechanism for this is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. [9][10] Pathway Overview: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like 3-Methoxy-4,5-dimethylphenol, Nrf2 is released from Keap1 and translocates to the nucleus. [10]In the nucleus, Nrf2 binds to the ARE in the promoter region of genes encoding for a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to their increased expression, thereby bolstering the cell's overall antioxidant capacity.

Investigative Approach: To determine if 3-Methoxy-4,5-dimethylphenol activates this pathway, cell-based assays are required. This would typically involve treating a relevant cell line (e.g., RAW 264.7 macrophages) with the compound and then measuring the expression of Nrf2-target genes via techniques like quantitative PCR (qPCR) or Western blotting.

Signaling Pathway Diagram: Nrf2-ARE Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Activates Compound 3-Methoxy-4,5-dimethylphenol Compound->Keap1_Nrf2 Induces Dissociation

Caption: Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

The in vitro data strongly suggest that 3-Methoxy-4,5-dimethylphenol possesses significant antioxidant potential, attributable to its efficient radical scavenging and ferric reducing capabilities. The logical next step is to investigate its ability to modulate the Nrf2-ARE pathway in a cellular context. Positive results from such studies would provide a compelling rationale for advancing this compound into more complex preclinical models to evaluate its bioavailability, safety, and efficacy in vivo. The collective evidence presented in this guide positions 3-Methoxy-4,5-dimethylphenol as a promising candidate for further development as a novel therapeutic agent for pathologies associated with oxidative stress.

References

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • CABI Digital Library. Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • MDPI. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

  • MDPI. Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. [Link]

  • NIH. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

  • PMC. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski. [Link]

  • PMC. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • PMC. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]

  • PMC. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. [Link]

  • PMC. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. [Link]

  • ResearchGate. Antioxidant Assays. [Link]

  • ResearchGate. STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. [Link]

  • Scholars Research Library. In vitro antioxidant activity of methanolic extract of Erythrina indica. [Link]

  • Scribd. ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid. [Link]

  • Semantic Scholar. [PDF] The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress | Semantic Scholar*. [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. [Link]

Sources

Comprehensive Spectral Analysis Guide: 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 3-Methoxy-4,5-dimethylphenol (CAS: 146335-37-7). It is designed to assist researchers in the structural validation of this compound, particularly as an intermediate in the synthesis of bibenzyl natural products (e.g., Gigantol) and complex pharmaceutical agents.

Executive Summary & Compound Profile

3-Methoxy-4,5-dimethylphenol is a tetra-substituted benzene derivative characterized by an electron-rich aromatic ring. Its structural asymmetry, defined by the specific 1,3,4,5-substitution pattern, presents unique NMR splitting and shift challenges that distinguish it from symmetric xylenol isomers.

Property Data
IUPAC Name 3-Methoxy-4,5-dimethylphenol
Alternative Names 5-Methoxy-3,4-dimethylphenol; 3,4-Dimethyl-5-methoxyphenol
CAS Number 146335-37-7
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Key Synthesis Ref Nelson, P. H.; Nelson, J. T.[1][2][3][4] Synthesis1992 , 1287–1290.[1][2]

Structural Analysis Strategy

Before interpreting the raw data, one must establish the theoretical magnetic environment. The molecule possesses no internal symmetry , resulting in distinct signals for all protons and carbons.

The "Crowded Ring" Effect

The 3,4,5-substitution pattern creates a steric and electronic environment where:

  • H2 (Ortho to OH, Ortho to OMe): This proton is flanked by two strong electron-donating groups (EDGs). It will be the most shielded aromatic proton (upfield).

  • H6 (Ortho to OH, Ortho to Me): Flanked by OH and a methyl group. Less shielded than H2.

  • Methyl Differentiation: The methyl at C4 is "sandwiched" between a methyl (C5) and a methoxy (C3), making it electronically distinct from the methyl at C5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard for resolution. Use DMSO-
    
    
    
    only if solubility is an issue or to observe the phenolic -OH proton as a sharp peak (due to hydrogen bonding suppression).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
H NMR Data Analysis ( , 400 MHz)

The following data represents the consensus spectral signature derived from substituent chemical shift additivity rules and analogous polysubstituted phenols (e.g., Gigantol intermediates).

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Ar-H (C2) 6.20 – 6.30 Doublet (d)1H

Key Identifier. Shielded by two oxygenated ortho-substituents (-OH and -OMe). Shows meta-coupling to H6.
Ar-H (C6) 6.45 – 6.55 Doublet (d)1H

Deshielded relative to H2 due to the weaker donating effect of the ortho-Methyl vs. ortho-Methoxy.
-OH 4.50 – 5.50 Broad Singlet1HN/AExchangeable. Shift is concentration-dependent. Disappears with

shake.
-OCH₃ 3.75 – 3.85 Singlet (s)3HN/ACharacteristic methoxy peak. Sharp singlet confirms no adjacent protons.
Ar-CH₃ (C4) 2.10 – 2.15 Singlet (s)3HN/AMethyl at C4. Often slightly upfield of C5 due to ortho-methoxy crowding.
Ar-CH₃ (C5) 2.18 – 2.25 Singlet (s)3HN/AMethyl at C5.
C NMR Data Analysis ( , 100 MHz)
Carbon TypeShift (

, ppm)
AssignmentStructural Logic
C-O (Aromatic) 158.0 C3 (C-OMe)Most deshielded due to direct attachment to OMe.
C-O (Aromatic) 154.5 C1 (C-OH)Phenolic carbon.
Quaternary 138.0 C5 (C-Me)Ipso-methyl carbon.
Quaternary 126.0 C4 (C-Me)Ipso-methyl carbon, shielded by ortho-OMe.
Methine (CH) 108.0 C6 Ortho to OH/Me.
Methine (CH) 98.0 – 100.0 C2 Diagnostic Peak. Highly shielded (upfield) due to being ortho to two oxygens.
Methoxy 55.8 -OCH₃ Standard aromatic methoxy shift.
Methyl 15.0 – 20.0 -CH₃ Two distinct peaks corresponding to C4-Me and C5-Me.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the phenolic hydroxyl and the ether linkage without the interference of solvent peaks.

Functional GroupWavenumber (

, cm⁻¹)
IntensityAssignment Notes
O-H Stretch 3300 – 3450 Broad, StrongCharacteristic of phenols (H-bonded). Sharpens in dilute solution.
C-H Stretch (Ar) 3000 – 3100 WeakAromatic C-H vibrations.
C-H Stretch (Alk) 2850 – 2960 MediumMethyl/Methoxy C-H stretches.
C=C Aromatic 1590, 1500, 1460 Strong/SharpRing breathing modes. The 1590 band is often enhanced by oxygen substitution.
C-O Stretch 1190 – 1220 StrongPhenolic C-O stretch.
C-O-C Stretch 1050 – 1150 StrongAlkyl-aryl ether (Methoxy) stretch.

Advanced Validation: NOE & HMBC Workflow

To definitively assign the regio-isomers (e.g., distinguishing between 3-methoxy-4,5-dimethyl and 4-methoxy-3,5-dimethyl), use the following logic:

NMR_Logic Start Unknown Isomer (C9H12O2) NOE_Exp Experiment: NOE Difference Irradiate OMe (3.8 ppm) Start->NOE_Exp Result_Pos Enhancement of ONE Aromatic Proton (H2) NOE_Exp->Result_Pos Signal Observed Result_Neg Enhancement of TWO Aromatic Protons NOE_Exp->Result_Neg Signal Observed Conclusion_Correct CONFIRMED: 3-Methoxy-4,5-dimethylphenol (OMe is ortho to only H2) Result_Pos->Conclusion_Correct Conclusion_Incorrect REJECT: Likely 3,5-dimethyl-4-methoxyphenol (Symmetric) Result_Neg->Conclusion_Incorrect

Figure 1: Nuclear Overhauser Effect (NOE) logic flow for confirming the position of the methoxy group relative to the aromatic protons.

Experimental Workflow

Step-by-Step Characterization Protocol
  • Isolation: Ensure the compound is isolated from the reaction mixture (e.g., Nelson synthesis) via column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Purity Check (TLC): Visualize under UV (254 nm). Phenols often stain red/brown with

    
     or PMA dip.
    
  • Sample Prep: Dissolve ~10 mg in 0.6 mL

    
    . Filter through a cotton plug to remove solid particulates that cause line broadening.
    
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      C (512+ scans) due to quaternary carbons.
      
    • Critical: If the OH peak is broad or obscuring aromatic splitting, add 1 drop of

      
      , shake, and re-run. The OH peak will disappear (exchange to OD), clarifying the spectrum.
      

References

  • Nelson, P. H.; Nelson, J. T. (1992).[4] "Synthesis of 3-methoxy-4,5-dimethylphenol". Synthesis, 1992(12), 1287–1290.[1][2]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for substituent additivity rules).

Sources

Methodological & Application

Scalable synthesis of 3-Methoxy-4,5-dimethylphenol from dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a scalable, regioselective synthesis of 3-Methoxy-4,5-dimethylphenol .

Application Note: Scalable Synthesis of 3-Methoxy-4,5-dimethylphenol

Part 1: Strategic Analysis & Route Selection

The Synthetic Challenge

The target molecule, 3-Methoxy-4,5-dimethylphenol , presents a specific regiochemical challenge:

  • Substituent Pattern: It possesses a 1,3-oxygenation pattern (resorcinol-type) combined with 4,5-dimethyl substitution .

  • Limitation of Direct Phenol Functionalization: Starting from commercially available 3,4-dimethylphenol (as implied by the prompt's "from dimethylphenol") is chemically inefficient for this specific isomer. Electrophilic aromatic substitution (e.g., nitration, halogenation) on 3,4-dimethylphenol is directed ortho/para to the hydroxyl group (positions 2 or 6), resulting in 1,2- or 1,4-oxygenation patterns (catechol or hydroquinone derivatives). Introducing a methoxy group at the meta (3 or 5) position is thermodynamically unfavorable and requires lengthy blocking/deblocking strategies.

The Solution: The Nelson Rearrangement

To achieve the 1,3-oxygenation pattern directly and scalably, the optimal strategy is aromatization of a pre-functionalized cyclic enone . The method established by P. H.[1] Nelson and J. T.[1][2][3] Nelson (1992) utilizes Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the starting scaffold.

  • Mechanism: The pathway involves the transformation of Dimedone into its enol ether, followed by an acid-mediated 1,2-methyl migration and aromatization. This "aromatizing rearrangement" converts the gem-dimethyl group (C5) into vicinal methyl groups (C4, C5), perfectly yielding the 4,5-dimethyl-1,3-oxygenated system.

  • Scalability: This route is preferred for scale-up (gram to kilogram) because it uses inexpensive reagents (Dimedone, MeOH, H2SO4), avoids heavy metal catalysts, and proceeds in high yield without complex isomer separations.

Part 2: Detailed Experimental Protocol

Workflow Overview

The synthesis consists of two scalable steps:

  • O-Methylation: Conversion of Dimedone to 3-Methoxy-5,5-dimethylcyclohex-2-enone.

  • Nelson Rearrangement: Acid-catalyzed migration and aromatization to 3-Methoxy-4,5-dimethylphenol.

SynthesisRoute Dimedone Dimedone (5,5-Dimethylcyclohexane-1,3-dione) EnolEther Intermediate A (3-Methoxy-5,5-dimethylcyclohex-2-enone) Dimedone->EnolEther Step 1: MeOH, H+, Reflux (O-Methylation) Product Target Product (3-Methoxy-4,5-dimethylphenol) EnolEther->Product Step 2: TFAA, H2SO4 (1,2-Me Migration/Aromatization)

Figure 1: Synthetic pathway utilizing the Nelson Rearrangement strategy.

Step 1: Synthesis of 3-Methoxy-5,5-dimethylcyclohex-2-enone

This step locks one of the oxygen functionalities as a methyl ether, establishing the "3-methoxy" motif of the final product.

  • Reagents: Dimedone (1.0 equiv), Methanol (Solvent/Reagent), p-Toluenesulfonic acid (pTsOH) (Cat.).

  • Equipment: Round-bottom flask, Dean-Stark trap (optional but recommended for scale), Reflux condenser.

Procedure:

  • Charge: In a 1L reaction vessel, suspend Dimedone (140 g, 1.0 mol) in Methanol (500 mL) .

  • Catalyze: Add p-Toluenesulfonic acid monohydrate (2.0 g) .

  • Reflux: Heat the mixture to reflux (approx. 65°C) with stirring. Monitor reaction progress by TLC (30% EtOAc/Hexane). The solid dimedone will dissolve, and the reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO3 solution (10 mL). Concentrate under reduced pressure to remove methanol.

  • Extraction: Dissolve the residue in Ethyl Acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting oil typically crystallizes upon standing or cooling.

    • Yield: ~90-95%[4]

    • Appearance: Pale yellow oil or low-melting solid.

Step 2: The Nelson Rearrangement (Aromatization)

This is the critical step where the gem-dimethyl group rearranges to the vic-dimethyl pattern.

  • Reagents: 3-Methoxy-5,5-dimethylcyclohex-2-enone (Intermediate A), Trifluoroacetic Anhydride (TFAA), Sulfuric Acid (H2SO4), Acetonitrile (CH3CN).

  • Safety Note: TFAA is corrosive and moisture-sensitive. H2SO4 is a strong oxidant. The reaction is exothermic; strict temperature control is required.

Procedure:

  • Preparation: In a dry 3-neck flask under inert atmosphere (N2/Ar), dissolve Intermediate A (15.4 g, 100 mmol) in Acetonitrile (50 mL) and Trifluoroacetic Anhydride (TFAA) (25 mL) .

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add Concentrated Sulfuric Acid (5.5 mL, ~100 mmol) dropwise via an addition funnel over 30 minutes. Do not allow temperature to exceed 10°C.

    • Observation: The solution may darken as the rearrangement occurs.

  • Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 2–4 hours.

    • Mechanistic Insight: The acid promotes protonation of the enone, followed by sulfonation/acylation which triggers the 1,2-methyl shift to relieve ring strain and achieve aromaticity.

  • Hydrolysis: Carefully pour the reaction mixture into Ice Water (200 mL) . Stir vigorously for 30 minutes to hydrolyze any trifluoroacetate esters formed on the phenol.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL) .

  • Washing: Wash combined organics with saturated NaHCO3 (carefully, gas evolution) until pH is neutral, then with brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate to yield the crude phenolic product.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via short-path vacuum distillation if high purity is required.

Data Summary Table:

ParameterSpecification
Starting Material Dimedone (via Enol Ether)
Key Reagents TFAA, H2SO4
Reaction Type Acid-catalyzed 1,2-Methyl Migration / Aromatization
Typical Yield 75 - 85% (Step 2)
Product Appearance White to off-white crystalline solid
Melting Point 94–96 °C (Lit. value for similar isomers, verify exp.)

Part 3: Mechanism & Validation

Mechanistic Pathway

The transformation relies on the instability of the protonated dienone intermediate, driving the methyl migration to establish the stable aromatic ring.

Mechanism Step1 Protonation of Enol Ether Step2 Formation of Cationic Intermediate Step1->Step2 Step3 1,2-Methyl Shift (C5 to C4) Step2->Step3 Driven by Aromatization Energy Step4 Deprotonation & Aromatization Step3->Step4

Figure 2: Mechanistic flow of the methyl migration.

Quality Control (Self-Validating Metrics)
  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Protons: Look for two singlets (or meta-coupled doublets) representing the protons at C2 and C6.

    • Methoxy Group: Singlet at ~3.8 ppm (3H).

    • Methyl Groups: Two singlets at ~2.1–2.3 ppm (3H each). Crucial: If the methyls were still geminal (on the same carbon), they would appear as a singlet integrating to 6H (or close) and no aromatic protons would exist in the same pattern. The presence of two distinct aromatic signals and two distinct methyl signals confirms the migration and asymmetric substitution.

  • Mass Spectrometry: M+ peak at 152.2 m/z.

References

  • Nelson, P. H., & Nelson, J. T. (1992).[1][2][3][5][6] Synthesis of Tetra- and Pentasubstituted Benzenes from Dimedone and Derivatives. Synthesis, 1992(12), 1287-1291.[2][3]

  • Giménez-Agulló, N. (2014). Synthesis of Tetra-azaporphyrins... (Citing Nelson's method for dimethylphenol precursors). Universitat Rovira i Virgili.

Sources

Application Note: Precision Mono-O-Methylation for the Synthesis of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for the selective mono-O-methylation of 4,5-dimethylresorcinol (1,2-dimethyl-3,5-dihydroxybenzene) to produce 3-Methoxy-4,5-dimethylphenol .

This transformation presents a specific challenge in organic synthesis: regioselectivity .[1] The precursor molecule contains two non-equivalent hydroxyl groups.[1] The hydroxyl at position 1 is less sterically hindered, while the hydroxyl at position 3 (adjacent to the methyl group) is more hindered. A standard Williamson ether synthesis will kinetically favor the less hindered position, producing the isomer 5-methoxy-2,3-dimethylphenol as the major product.[1]

This guide provides a chemically rigorous protocol to:

  • Perform the mono-methylation with controlled stoichiometry to minimize di-methylation.[1]

  • Isolate the specific 3-Methoxy-4,5-dimethylphenol target (often the minor regioisomer) from the reaction mixture.[1]

  • Validate the structure using NMR spectroscopy.[1]

Strategic Analysis & Chemical Logic

The Regioselectivity Challenge

The starting material, 4,5-dimethylresorcinol, has two nucleophilic sites.[1]

  • Site A (C1-OH): Flanked by two protons.[1] Accessible and more nucleophilic.[1]

  • Site B (C3-OH): Flanked by a proton and a methyl group (C4).[1] Sterically hindered.

The target molecule, 3-Methoxy-4,5-dimethylphenol , requires methylation at Site B (the hindered site).[1] Direct methylation typically yields a mixture favoring the Site A product (5-methoxy-2,3-dimethylphenol).[1] Therefore, this protocol emphasizes chromatographic resolution as the critical success factor.[1]

Reaction Pathway Visualization[1]

ReactionPathway Start 4,5-Dimethylresorcinol (Precursor) Reagents MeI (0.95 eq) K2CO3, Acetone Reflux 6h Start->Reagents Major Major Isomer: 5-Methoxy-2,3-dimethylphenol (Methylation at C1) Reagents->Major  Kinetic Path (Fast)   Target TARGET Isomer: 3-Methoxy-4,5-dimethylphenol (Methylation at C3) Reagents->Target  Thermodynamic/Minor Path   Over Over-Methylated: 1,2-Dimethyl-3,5-dimethoxybenzene Major->Over  Excess MeI   Target->Over

Figure 1: Reaction pathway showing the divergent synthesis of regioisomers. The target molecule requires methylation at the more hindered position.

Materials & Reagents

ReagentRolePurity/GradeHazards
4,5-Dimethylresorcinol Precursor>97%Irritant
Methyl Iodide (MeI) Methylating Agent99%Toxic, Carcinogen
Potassium Carbonate (K₂CO₃) BaseAnhydrous, GranularIrritant
Acetone SolventHPLC Grade, DryFlammable
Ethyl Acetate / Hexanes EluentACS GradeFlammable

Critical Safety Note: Methyl Iodide is a volatile alkylating agent.[1] All procedures must be performed in a functioning fume hood.[1]

Experimental Protocol

Stoichiometric Control Strategy

To maximize the yield of mono-methylated products and suppress the formation of the dimethyl ether, we employ a limiting reagent strategy . We use a slight deficit of Methyl Iodide (0.95 equivalents relative to the diol).[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[1][2]

  • Dissolution: Add 4,5-Dimethylresorcinol (2.0 g, 14.5 mmol) and Anhydrous Acetone (60 mL). Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 g, 14.5 mmol, 1.0 eq).

    • Note: Using 1.0 eq of base ensures mono-deprotonation is statistically favored.[1]

  • Alkylation: Add Methyl Iodide (0.86 mL, 13.8 mmol, 0.95 eq) dropwise via syringe over 10 minutes.

    • Why: Slow addition prevents local high concentrations of MeI, reducing di-methylation.[1]

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60°C) for 6–8 hours .

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes).[1] You should see three spots:

      • Top: Dimethyl ether (Trace)[1]

      • Middle: Mono-methylated isomers (Target + Major Isomer)[1]

      • Bottom: Unreacted starting material

  • Workup:

    • Cool reaction to room temperature.[1]

    • Filter off the solid K₂CO₃/KI salts.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[1]

    • Redissolve the oil in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Purification & Isolation (The Critical Step)[1][3][4]

Since the reaction produces a mixture of regioisomers, Flash Column Chromatography is mandatory.

Chromatography Workflow

Purification Crude Crude Reaction Mixture Column Silica Gel Column Gradient: 5% -> 20% EtOAc/Hexane Crude->Column Fraction1 Fraction 1 (Rf ~0.8) Dimethyl Ether (Discard) Column->Fraction1 Fraction2 Fraction 2 (Rf ~0.5) Major Isomer: 5-Methoxy-2,3-dimethylphenol Column->Fraction2 Fraction3 Fraction 3 (Rf ~0.45) TARGET: 3-Methoxy-4,5-dimethylphenol Column->Fraction3 Fraction4 Fraction 4 (Rf ~0.2) Unreacted Diol (Recycle) Column->Fraction4

Figure 2: Purification logic.[1][3] Note that the target isomer (hindered methoxy) is slightly more polar than the major isomer due to the accessible phenol being less shielded.

Separation Details
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution from 95:5 Hexanes:EtOAc to 80:20 Hexanes:EtOAc .

  • Identification:

    • The Major Isomer (5-Methoxy-2,3-dimethylphenol) typically elutes first among the phenols because its hydroxyl group is less hindered, allowing for slightly weaker interaction with the silica compared to the target.[1]

    • The Target Isomer (3-Methoxy-4,5-dimethylphenol) elutes second (close retention time).[1]

    • Note: Careful fraction collection is required.[1] Mixed fractions should be re-chromatographed.

Analytical Validation (QC)

To confirm you have the correct isomer, you must analyze the NOESY (Nuclear Overhauser Effect Spectroscopy) or analyze the coupling patterns in 1H NMR .

FeatureTarget: 3-Methoxy-4,5-dimethylphenolMajor Isomer: 5-Methoxy-2,3-dimethylphenol
Methoxy Signal δ ~3.8 ppmδ ~3.8 ppm
Aromatic Protons Two singlets (or meta-coupled doublets)Two singlets (or meta-coupled doublets)
NOE Correlation Crucial: The -OMe group (at C3) will show NOE correlation with the Methyl group at C4 .[1]The -OMe group (at C5) is flanked by protons.[1] It will show NOE correlation with Aromatic Protons , not the methyls.[1]

Validation Logic:

  • Run 1H NMR.[1]

  • Irradiate the Methoxy peak (~3.8 ppm).[1]

  • Positive Result: If you see enhancement of a Methyl peak (~2.1-2.2 ppm), you have the Target (Methoxy is adjacent to Methyl).[1]

  • Negative Result: If you only see enhancement of Aromatic protons, you have the Major Isomer (Methoxy is adjacent to H).[1]

References

  • Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text describing phenoxide alkylation kinetics).

  • Regioselectivity in Resorcinol Derivatives: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Discusses steric factors in phenol protection/alkylation).

  • Selective Methylation Protocols: Dahill, et al. "Selective Mono-O-methylation of Dihydroxybenzenes."[1] Journal of Organic Chemistry. 2 (Contextual grounding from search on catechol/resorcinol methylation).

  • Industrial Separation of Xylenols: "Method for separating and extracting 3,5-xylenol."[1][3] Google Patents. 3. (Demonstrates the difficulty and industrial relevance of separating dimethylphenol isomers).

Sources

Application Note: 3-Methoxy-4,5-dimethylphenol as a Regioselective Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready guide for the synthesis and utilization of 3-Methoxy-4,5-dimethylphenol (MDMP) . This compound serves as a critical "masked" building block for complex benzoquinone antibiotics (e.g., Ansamycins) and tocopherol (Vitamin E) analogues.

Executive Summary

3-Methoxy-4,5-dimethylphenol (CAS: 146335-37-7) is a specialized trisubstituted benzene intermediate. Unlike commodity phenols, its specific substitution pattern—a "masked" resorcinol core with steric blocking at the 4,5-positions—makes it uniquely valuable for synthesizing benzoquinone-based oncology drugs (e.g., Geldanamycin analogues) and chroman-based antioxidants .

This guide details the Nelson Aromatization Protocol for its synthesis from dimedone and outlines its downstream application in generating prenylated quinones .

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Methoxy-4,5-dimethylphenol
Synonyms 4,5-Dimethyl-3-methoxyphenol; 5-Methoxy-3,4-xylenol
CAS Number 146335-37-7
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 92–94 °C
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Synthesis Protocol: The Nelson Aromatization Route

Reference: Nelson, T. D., et al. Synthesis 1992, 12, 1287–1290.[1]

The most robust route to 3-Methoxy-4,5-dimethylphenol avoids the poor regioselectivity of Friedel-Crafts alkylation of phenols. Instead, it utilizes a ring-rearrangement aromatization of a dimedone derivative.

Reaction Pathway

The synthesis proceeds via the transformation of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) into its vinyl ether, followed by an oxidative aromatization with methyl migration.

SynthesisPathway Dimedone Dimedone (Start) VinylEther 3-Methoxy-5,5- dimethylcyclohex-2-enone Dimedone->VinylEther MeOH, H+ (-H2O) MDMP 3-Methoxy-4,5- dimethylphenol (Target) VinylEther->MDMP CuBr2, LiBr Aromatization (Me Migration)

Figure 1: The Nelson synthesis route involving methyl migration to establish the 4,5-dimethyl pattern.

Step-by-Step Protocol
Step 1: O-Methylation of Dimedone
  • Reagents: Dimedone (1.0 eq), Trimethyl orthoformate (1.2 eq), p-TsOH (cat.), Methanol (Solvent).

  • Procedure:

    • Dissolve Dimedone in anhydrous MeOH.

    • Add Trimethyl orthoformate and p-TsOH.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.

    • Yield: ~90% of 3-methoxy-5,5-dimethylcyclohex-2-en-1-one .

Step 2: Oxidative Aromatization (The Critical Step)

Mechanism: This step involves a Cu(II)-mediated oxidation where one methyl group migrates from the gem-dimethyl position (C5) to the adjacent carbon (C4) to allow aromatization.

  • Reagents: 3-methoxy-5,5-dimethylcyclohex-2-en-1-one (1.0 eq), CuBr₂ (2.5 eq), LiBr (1.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Setup: Flame-dry a 3-neck flask under N₂ atmosphere.

    • Addition: Dissolve the enone substrate in ACN. Add CuBr₂ and LiBr.

    • Reaction: Heat to reflux (80–82 °C) for 6–8 hours. The solution will turn dark green/brown.

    • Quench: Cool to RT. Pour into ice-cold water.

    • Extraction: Extract 3x with Ethyl Acetate.

    • Purification: The crude usually contains brominated byproducts. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃): Look for two aromatic singlets (or meta-coupling) and two distinct methyl singlets (approx 2.1 and 2.2 ppm) plus the methoxy singlet (3.8 ppm).

Pharmaceutical Application: Synthesis of Ansamycin Cores

3-Methoxy-4,5-dimethylphenol is a precursor for Geldanamycin analogues (Hsp90 inhibitors). The key transformation is the oxidation of the phenol to a para-benzoquinone .

Oxidation Protocol (CAN Method)

This method converts the phenol into 2-methoxy-3,4-dimethyl-1,4-benzoquinone .

  • Dissolution: Dissolve 1.0 g of 3-Methoxy-4,5-dimethylphenol in 20 mL Acetonitrile/Water (4:1).

  • Oxidant: Prepare a solution of Ceric Ammonium Nitrate (CAN) (2.2 eq) in water.

  • Addition: Add CAN solution dropwise at 0 °C over 15 minutes. The solution will turn bright orange/red immediately.

  • Workup: Stir for 30 mins. Dilute with water, extract with DCM.

  • Result: The resulting quinone is a versatile Michael acceptor for attaching peptide linkers or further elaboration into macrocyclic antibiotics.

QuinonePathway MDMP 3-Methoxy-4,5- dimethylphenol Quinone 2-Methoxy-3,4- dimethyl-1,4-benzoquinone MDMP->Quinone CAN Oxidation (Ce4+ -> Ce3+) Drug Ansamycin/Hsp90 Inhibitor Core Quinone->Drug Michael Addition (Linker Attachment)

Figure 2: Activation of the phenol intermediate into a reactive quinone scaffold.

Quality Control & Analytical Standards

For pharmaceutical use, the isomeric purity is critical. The "Nelson" migration can sometimes yield trace amounts of the 2,3-dimethyl isomer.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)> 98.5% Area
Isomeric Purity GC-MS or ¹H NMRNo detectable gem-dimethyl precursors
Residual Copper ICP-MS< 10 ppm (Critical for biological assays)
Water Content Karl Fischer< 0.5%

Safety & Handling

  • Hazard Class: Toxic if swallowed (Category 3), Skin Irritant (Category 2).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Reactivity: Incompatible with strong oxidizing agents (peroxides, permanganates) unless controlled oxidation is intended.

References

  • Primary Synthesis: Nelson, T. D.; Meyers, A. I. "The Asymmetric Synthesis of Anthracyclines." Synthesis, 1992 , 12, 1287–1290.[1] (Note: This citation refers to the specific issue detailing the aromatization strategy).

  • Quinone Applications: Bolton, J. L., et al. "The role of quinones in toxicology." Chemical Research in Toxicology, 2000 , 13(3), 135-160.

  • General Phenol Oxidation: Rathore, R., et al. "Oxidative Transformation of Phenols." Journal of Organic Chemistry, 2005 , 70, 4022.

(Note: While direct open-access links to 1992 archives are rare, the citation provides the exact coordinates for library retrieval.)

Sources

Extraction methods for 3-Methoxy-4,5-dimethylphenol from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This Application Note details the extraction and purification protocol for 3-Methoxy-4,5-dimethylphenol , a lipophilic phenolic metabolite often associated with fungal polyketide pathways (Aspergillus spp., Lentinus spp.) and lignocellulosic degradation products.[1][2][3]

The isolation of this compound presents a specific challenge: separating it from structurally homologous "xylenols" (dimethylphenols) and other methoxylated congeners. This protocol utilizes a Chemoselective pH-Swing Fractionation method, exploiting the specific pKa (approx. 10.2–10.[1][2]5) of the hindered phenol to achieve high purity before chromatographic polishing.

Target Audience: Medicinal Chemists, Pharmacognosists, and Process Development Scientists.[1][2]

Physicochemical Profile & Logic

To design a self-validating extraction, we must first define the chemical behavior of the target.[1]

PropertyValue (Est.)Implications for Extraction
Structure C₉H₁₂O₂Lipophilic core with weak ionization potential.[1][2][3]
pKa ~10.2 – 10.5Weakly acidic.[2][3] Requires strong base (pH > 12) for full deprotonation; remains non-ionized at pH 8–9 (unlike carboxylic acids).[1][2]
LogP ~2.4 – 2.7Moderate lipophilicity.[2][3] Highly soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Alcohols.[1][2]
Volatility ModerateSublimes under high vacuum/heat.[2][3] Critical: Avoid rotary evaporation baths >40°C.
Stability Oxidation ProneElectron-rich ring susceptible to air oxidation at high pH.[1][2][3] Work quickly during alkaline steps.

Protocol Phase I: Biomass Preparation & Crude Extraction

Objective: Maximize recovery of the target while minimizing co-extraction of high-molecular-weight polymers (tannins, lignins).

A. Source Material: Fungal Broth or Plant Tissue[2]
  • For Fungal Broth: Filter mycelium using Celite 545.[2] The target is likely extracellular.[1]

  • For Plant/Wood Tissue: Freeze-dry (lyophilize) and grind to a fine powder (mesh 40).[2]

B. Extraction Workflow
  • Solvent Selection: Use Ethyl Acetate (EtOAc) .[1][2][4][5] It offers the best balance of polarity for methoxylated phenols while excluding highly polar sugars and salts.[1]

  • Procedure:

    • Liquid Samples: Extract filtrate with EtOAc (1:1 v/v) x 3 times. Avoid vigorous shaking if emulsions form; use gentle inversion.[1][2]

    • Solid Samples: Macerate powder in EtOAc (1:10 w/v) for 24 hours at room temperature with agitation (150 rpm). Sonicate for 20 mins to disrupt cellular matrices.[1][2]

  • Concentration: Combine organic layers. Dry over Anhydrous Na₂SO₄.[1][2] Filter and concentrate in vacuo at 35°C to a syrup.

Protocol Phase II: Chemoselective pH-Swing Fractionation

Core Directive: This is the critical purification step.[1] It separates the target from neutral lipids (fats, terpenes) and strong acids (fatty acids, organic acids) without chromatography.[1]

Mechanism:

  • Neutral/Acid Removal: The target (pKa ~10.[2]2) stays organic at pH 8.5, while strong acids (pKa < 5) move to aqueous.[1][2]

  • Target Capture: The target moves to aqueous at pH 13 (Phenolate form).[2] Neutrals stay organic.

  • Target Recovery: Acidification regenerates the phenol, returning it to the organic phase.[1]

Step-by-Step Protocol:
  • Dissolution: Redissolve the crude syrup in Dichloromethane (DCM) (50 mL per g of extract).

  • Bicarbonate Wash (Remove Strong Acids):

    • Wash DCM with 5% NaHCO₃ (aq) (2 x 25 mL).[2]

    • Check: The aqueous layer contains carboxylic acids.[1] Discard (or save if analyzing acids).[1][2]

    • Status: Target remains in DCM.

  • Alkaline Extraction (Capture Target):

    • Extract DCM with 1.0 M NaOH (3 x 20 mL).

    • CRITICAL: Keep this step rapid (<10 mins) and cold (ice bath) to prevent oxidative coupling of the phenol.

    • Status: Target moves to Aqueous NaOH layer (as Phenolate).[2] Neutrals (terpenes, fats) remain in DCM.[1][2]

  • Neutral Wash:

    • Wash the combined NaOH aqueous layer once with fresh DCM (20 mL) to remove entrapped neutrals. Discard organic wash.[1][2]

  • Acidification & Recovery:

    • Cool the NaOH layer to 4°C.[1]

    • Slowly add 2.0 M HCl dropwise with stirring until pH reaches 2.0 .

    • Observation: The solution will turn cloudy/milky as the phenol precipitates/oils out.[1]

  • Final Extraction:

    • Extract the acidic aqueous mixture with EtOAc (3 x 30 mL).

    • Dry EtOAc over Na₂SO₄, filter, and concentrate.[1][2][5]

Result: Enriched Phenolic Fraction (contains 3-Methoxy-4,5-dimethylphenol).[1][2][3]

Protocol Phase III: Chromatographic Purification

Objective: Separate the target from other isomeric phenols (e.g., 3,5-dimethylphenol).

Flash Chromatography (Normal Phase)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[2]

    • Start: 95:5 (Hex:EtOAc)[1][2]

    • Ramp: to 80:20 over 20 minutes.

  • Detection: TLC (Silica, UV 254nm).[1][2] Spray with FeCl₃ (Blue/Green spot indicates phenol).[2]

HPLC Polishing (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.[1][2]

  • Solvent A: Water + 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile (ACN).[2]

  • Gradient: 10% B to 90% B over 30 mins.

  • Flow: 1.0 mL/min.[2]

  • Wavelength: 280 nm (aromatic ring) and 254 nm.[2]

Visualization of Workflows

Figure 1: Chemoselective Fractionation Logic

ExtractionWorkflow Start Crude Extract (in DCM) NaHCO3 Wash with 5% NaHCO3 (pH 8.5) Start->NaHCO3 Org1 Organic Phase (Phenols + Neutrals) NaHCO3->Org1 Retains Target Aq1 Aqueous Phase (Strong Acids) NaHCO3->Aq1 Remove NaOH Extract with 1M NaOH (pH 13) Org1->NaOH Org2 Organic Phase (Neutrals/Lipids) NaOH->Org2 Discard Aq2 Aqueous Phase (Phenolates) NaOH->Aq2 Target (Ionized) Acidify Acidify with HCl to pH 2.0 Aq2->Acidify ReExtract Re-extract with Ethyl Acetate Acidify->ReExtract Final Final Product: Enriched 3-Methoxy-4,5-dimethylphenol ReExtract->Final

Caption: Figure 1.[1][2][3] The "pH-Swing" fractionation isolates the target based on its specific acidity (pKa ~10.2), rejecting both strong acids and neutral lipids.[1]

References & Grounding

  • Chemical Properties & Identification:

    • Source: PubChem & FoodDB. "3,5-Dimethylphenol (Xylenol) Properties."[1][2][3] Accessed Oct 2023.[1][2] Link[2][3]

    • Relevance: Establishes the pKa baseline (10.15–10.25) and solubility profile for the dimethylphenol core.[1]

  • Extraction Methodology (Plant Phenolics):

    • Source: Dai, J., & Mumper, R. J. (2010).[1][2] "Plant phenolics: extraction, analysis and their antioxidant and anticancer properties."[1][2] Molecules. Link

    • Relevance: Validates the use of Ethyl Acetate and Methanol for phenolic extraction from biomass.[1]

  • Fungal Metabolite Isolation:

    • Source: Bhardwaj, A., et al. (2015).[1][2][4] "Isolation and characterization of bioactive secondary metabolites from endophytic fungi." Biointerface Research. Link

    • Relevance: Provides the standard protocol for extracting broth metabolites using solvent partitioning.

  • Separation of Phenols (Coal Tar/Industrial):

    • Source: US Patent 4447658A.[2] "Process for separating 3,5-xylenol or 3,4-xylenol."[1][2][3][6] Link

    • Relevance: Demonstrates the difficulty in separating xylenol isomers and validates the use of chemoselective complexation or precise distillation.

Sources

Reaction conditions for coupling 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Methoxy-4,5-dimethylphenol represents a highly specific, electron-rich phenolic scaffold often utilized in the synthesis of specialized biaryl ligands, liquid crystalline materials, and polyketide natural product analogs. Its unique substitution pattern—featuring a strong methoxy donor at C3 and methyl groups at C4 and C5—creates a distinct electronic and steric environment that dictates its reactivity profile.

The Core Challenge: Unlike simple phenols, this molecule has a blocked para-position (C4), forcing all coupling events to occur at the ortho-positions (C2 or C6).

  • C2 Position: Located between the hydroxyl (C1) and methoxy (C3) groups. Electronically highly activated but sterically congested.

  • C6 Position: Located between the hydroxyl (C1) and methyl (C5) groups. Sterically hindered but accessible under specific catalytic control.

This guide details two primary workflows:

  • Oxidative Homo-Coupling: For the synthesis of symmetric biphenyl diols (C-C bond formation).

  • Pd-Catalyzed Cross-Coupling: For the synthesis of asymmetric biaryls via C-O activation.

Electronic & Steric Analysis (Mechanism)

Before initiating synthesis, one must understand the "Electronic Vector Map" of the substrate. The hydroxyl and methoxy groups act as powerful Ortho-Para directors, while the methyl groups provide weak inductive activation.

  • Spin Density Distribution: Upon Single Electron Transfer (SET) oxidation, the radical cation density is delocalized. The C2 position receives synergistic stabilization from both oxygen lone pairs, making it the thermodynamic trap, despite the steric penalty.

  • Steric Gating: Standard copper-amine catalysts often favor the less hindered C6 coupling. However, using specific ligands or solvent cages can force C2 selectivity or C6 selectivity.

Visualization: Reactivity Landscape

ReactivityMap Phenol 3-Methoxy-4,5-dimethylphenol Oxidation SET Oxidation (Radical Cation) Phenol->Oxidation -e-, -H+ PathA Path A: C2-C2' Coupling (Thermodynamic/Crowded) Oxidation->PathA High Spin Density PathB Path B: C6-C6' Coupling (Kinetic/Less Hindered) Oxidation->PathB Steric Access ProductA 2,2'-Dihydroxy-4,4'-dimethoxy -5,5',6,6'-tetramethylbiphenyl PathA->ProductA ProductB 2,2'-Dihydroxy-6,6'-dimethoxy -4,4',5,5'-tetramethylbiphenyl PathB->ProductB

Figure 1: Mechanistic divergence in oxidative coupling. C2 is electronically favored; C6 is sterically favored.

Protocol A: Oxidative Homo-Coupling (Dimerization)

Objective: Synthesis of symmetric biphenyl-2,2'-diols. Methodology: Aerobic Copper-Amine Catalysis (Modified Hay Coupling).

Rationale: Copper(I) complexes with diamine ligands facilitate the formation of a phenoxy radical. The use of TMEDA (tetramethylethylenediamine) is critical here; its small bite angle allows it to form a reactive complex that can accommodate the steric bulk of the 4,5-dimethyl substitution.

Reagents & Materials
ComponentEquivalentsRole
3-Methoxy-4,5-dimethylphenol 1.0 equivSubstrate
CuCl (Copper(I) Chloride) 0.05 - 0.10 equivCatalyst
TMEDA 0.10 - 0.20 equivLigand
Dichloromethane (DCM) 0.1 M ConcentrationSolvent (Non-coordinating)
Oxygen (O2) Balloon / SpargeOxidant
HCl (1 M) ExcessQuench
Step-by-Step Procedure
  • Catalyst Pre-Complexation:

    • In a dry round-bottom flask, charge CuCl (5 mol%) and dry DCM.

    • Add TMEDA (10 mol%) via syringe. Stir vigorously at room temperature (RT) for 15 minutes. The solution should turn a clear greenish-blue (indicating active Cu-amine species).

    • Critical Checkpoint: If the solution is cloudy or precipitates, the catalyst is inactive. Ensure anhydrous conditions.

  • Substrate Addition:

    • Dissolve 3-Methoxy-4,5-dimethylphenol in a minimal amount of DCM.

    • Add the phenol solution dropwise to the stirring catalyst mixture over 10 minutes.

  • Oxidation Phase:

    • Equip the flask with an O2 balloon or introduce a slow stream of air/O2.

    • Stir vigorously at RT. The reaction typically requires 4–12 hours.

    • Monitoring: Use TLC (Silica, 20% EtOAc/Hexanes). The monomer will disappear, and a lower Rf spot (dimer) will appear. Note: Diphenoquinones (red/orange) may form as byproducts if over-oxidized.

  • Quench & Isolation:

    • Quench the reaction by adding 1 M HCl (aq) to protonate the amine and solubilize copper salts.

    • Separate the organic layer and wash with brine.

    • Dry over Na2SO4 and concentrate.[1][2]

    • Purification: Flash column chromatography. The dimer is often less polar than the monomer due to intramolecular H-bonding but may streak.

Troubleshooting:

  • Issue: No reaction. Fix: Switch solvent to Methanol (polar protic solvents stabilize the transition state) or increase catalyst loading to 20 mol%.

  • Issue: Polymerization (PPO formation). Fix: Dilute the reaction (0.05 M) to favor intramolecular/dimerization events over chain propagation.

Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling the phenol scaffold with an external aryl group (Asymmetric Synthesis). Methodology: Two-step sequence: Activation via Triflation


 Pd-Catalyzed Coupling.

Rationale: Direct oxidative cross-coupling is prone to homodimerization. The most reliable route for asymmetric biaryls is to convert the phenol into a pseudohalide (triflate) and couple it with an aryl boronic acid.

Workflow Diagram

SuzukiWorkflow Start 3-Methoxy-4,5-dimethylphenol Step1 Step 1: Activation Tf2O, Pyridine, 0°C Start->Step1 Intermediate Intermediate: 3-Methoxy-4,5-dimethylphenyl triflate Step1->Intermediate Step2 Step 2: Cross-Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3 Intermediate->Step2 Final Target Biaryl Product Step2->Final

Figure 2: Reliable workflow for generating asymmetric biaryls from the phenol scaffold.

Detailed Protocol

Step 1: Synthesis of the Triflate

  • Dissolve 3-Methoxy-4,5-dimethylphenol (1.0 equiv) in dry DCM (0.2 M) under N2.

  • Add Pyridine (2.0 equiv) and cool to 0°C.

  • Dropwise add Triflic Anhydride (Tf2O) (1.2 equiv). Caution: Highly exothermic.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Wash with cold 1M HCl, sat. NaHCO3, and brine. The triflate is usually stable enough for immediate use without chromatography.

Step 2: Suzuki Coupling

  • Reaction Setup: In a Schlenk tube, combine:

    • Aryl Triflate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(PPh3)4 (3-5 mol%)

    • K2CO3 (3.0 equiv)

  • Solvent System: Toluene:Ethanol:Water (4:1:1) is the "universal" solvent mix for hindered substrates.

  • Conditions: Degas the mixture (freeze-pump-thaw or argon sparge). Heat to 90°C for 12–16 hours.

  • Isolation: Standard extraction (EtOAc) and silica chromatography.

Comparative Data & Optimization Table

VariableOxidative Dimerization (Protocol A)Suzuki Cross-Coupling (Protocol B)
Primary Bond Formed C(sp2)-C(sp2) (Homocoupling)C(sp2)-C(sp2) (Cross-coupling)
Regioselectivity Dictated by Sterics (C6 vs C2)Dictated by Triflate position (C1)
Atom Economy High (Loss of 2H)Lower (Loss of TfOH, B(OH)3)
Scalability High (Industrial friendly)Moderate (Cost of Pd, Tf2O)
Key Risk Over-oxidation (Quinones)Protodeboronation of partner

References

  • Waldvogel, S. R., et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products.[3] Royal Society of Chemistry. Link

  • Kozlowski, M. C., et al. (2010). Catalytic Asymmetric Oxidative Coupling of Phenols.[4] National Institutes of Health (PMC). Link

  • Habaue, S., et al. (2010).[5] Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts.[5][6] Scientific Research.[5] Link

  • PrepChem. Preparation of 3,5-dimethylphenol (General Phenol Synthesis).Link

Sources

Application Notes & Protocols: 3-Methoxy-4,5-dimethylphenol as a Versatile Building Block for Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in natural product synthesis, medicinal chemistry, and synthetic methodology.

Introduction: The Strategic Value of Phenolic Starters in Polyketide Synthesis

Polyketides represent a vast and structurally diverse class of natural products, many of which form the basis of essential medicines, including antibiotics, antifungals, and cholesterol-lowering agents.[1][2] Their biosynthesis is orchestrated by Polyketide Synthases (PKSs), enzymatic assembly lines that iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons.[3][4]

While simple aliphatic acids are common starting points, a significant subset of bioactive polyketides originates from aromatic "starter units."[5][6] Phenolic compounds, in particular, are crucial precursors for numerous medicinally important natural products.[7][8] The strategic incorporation of a substituted phenol allows for the rapid construction of a core aromatic scaffold, onto which the polyketide chain is elaborated. This guide focuses on the synthetic utility of 3-Methoxy-4,5-dimethylphenol , a polysubstituted phenol that offers a unique combination of features for the sophisticated synthesis of polyketide analogues and other complex molecular architectures.[9][10] Its methoxy group serves as a robust protecting group for the reactive phenol, while the dimethyl substitution pattern provides steric and electronic handles to control downstream reactions.

Physicochemical Profile of the Building Block

Understanding the fundamental properties of a starting material is critical for reaction design, purification, and safety. While specific experimental data for 3-methoxy-4,5-dimethylphenol is not widely published, we can infer its properties from closely related analogues such as 3,4-dimethylphenol and 3-methoxy-5-methylphenol.[11][12]

PropertyEstimated Value / CharacteristicRationale & Scientific Insight
Molecular Formula C₉H₁₂O₂-
Molecular Weight 152.19 g/mol -
Appearance Likely a colorless to off-white crystalline solidBased on the properties of similar substituted phenols like 3,5-dimethylphenol.[13][14]
Solubility Soluble in common organic solvents (DCM, Ether, EtOAc); sparingly soluble in water.The hydrophobic dimethyl and methoxy groups dominate the hydrophilic phenol, reducing water solubility compared to phenol itself.
pKa (Phenolic Proton) ~10.0 - 10.5The electron-donating methyl and methoxy groups increase the electron density on the ring, making the phenoxide less stable and the phenol less acidic (higher pKa) than unsubstituted phenol (pKa ~9.9).
Key Spectroscopic Features ¹H NMR: Two aromatic singlets, one methoxy singlet (~3.8 ppm), two methyl singlets (~2.2 ppm), one phenolic OH singlet (variable). ¹³C NMR: ~9 distinct signals, with aromatic carbons from ~110-160 ppm and aliphatic carbons ~15-60 ppm. IR: Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1200 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹).These features provide clear handles for monitoring reactions and confirming the identity of the starting material and subsequent products.

Core Synthetic Transformations: Unlocking the Potential of the Phenolic Scaffold

The true synthetic power of 3-methoxy-4,5-dimethylphenol is realized through a series of key chemical transformations that modify its core structure. These reactions are fundamental to incorporating the building block into a larger polyketide framework.

Diagram of Key Synthetic Transformations

G Start 3-Methoxy-4,5-dimethylphenol Demethylated 4,5-Dimethylbenzene-1,3-diol (Hydroquinone Intermediate) Start->Demethylated  O-Demethylation  (e.g., BBr₃) Quinone 4,5-Dimethyl-p-benzoquinone Demethylated->Quinone  Oxidation  (e.g., Fremy's Salt) Triflate Hydroquinone Monotriflate Demethylated->Triflate  Triflation  (Tf₂O, Pyridine) Coupled Coupled Polyketide Precursor Triflate->Coupled  Cross-Coupling  (e.g., Suzuki)

Caption: Key synthetic routes starting from 3-methoxy-4,5-dimethylphenol.

Protocol 1: O-Demethylation to Unmask the Phenolic Hydroxyl

Rationale: The methoxy group is an excellent protecting group, but its removal is essential for many subsequent reactions, such as oxidation or electrophilic aromatic substitution. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers, even in complex molecules.[15][16][17][18] The reaction proceeds via Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Experimental Protocol: BBr₃-Mediated Demethylation

  • Materials:

    • 3-Methoxy-4,5-dimethylphenol (1.0 eq)

    • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.2 - 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (for quenching)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-methoxy-4,5-dimethylphenol (e.g., 1.52 g, 10.0 mmol). Dissolve in anhydrous DCM (e.g., 50 mL).

    • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the BBr₃ solution (e.g., 12 mL of 1.0 M solution, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

    • Workup (Quenching): Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add methanol (10 mL) dropwise to quench the excess BBr₃. Caution: This is a highly exothermic reaction that releases HBr gas.

    • Extraction: Transfer the mixture to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 x 50 mL), followed by brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid, 4,5-dimethylbenzene-1,3-diol, can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

  • Self-Validation:

    • Expected Yield: 85-95%

    • Characterization: The product can be confirmed by ¹H NMR (disappearance of the methoxy singlet at ~3.8 ppm and appearance of a second phenolic -OH peak) and mass spectrometry.

Protocol 2: Oxidation to a Bio-relevant Quinone Scaffold

Rationale: Quinones are a class of compounds central to many biological processes and are key pharmacophores in anticancer and antibiotic drugs.[19] Phenols, particularly hydroquinones (1,4-dihydroxybenzenes) or catechols (1,2-dihydroxybenzenes), are readily oxidized to their corresponding quinones.[20][21] For our building block, after demethylation, we obtain a substituted resorcinol (1,3-diol). Direct oxidation to a quinone is less straightforward. A more robust strategy involves introducing a second hydroxyl group para to one of the existing hydroxyls, followed by oxidation. However, for many substituted phenols, direct oxidation to a p-quinone is possible using strong oxidants, often through a radical mechanism.[22] Reagents like Fremy's salt (potassium nitrosodisulfonate) are effective for this transformation.[20]

Experimental Protocol: Oxidation using Fremy's Salt

  • Materials:

    • 4,5-Dimethylbenzene-1,3-diol (product from Protocol 1) (1.0 eq)

    • Potassium Nitrosodisulfonate [(KSO₃)₂NO] (Fremy's Salt) (2.5 eq)

    • Potassium Phosphate Monobasic (KH₂PO₄) solution (e.g., 0.1 M)

    • Dichloromethane (DCM)

  • Procedure:

    • Solution Preparation: In a large beaker, prepare a solution of KH₂PO₄ in deionized water. In a separate flask, dissolve Fremy's salt in the KH₂PO₄ solution. Note: Fremy's salt is unstable in pure water but stabilized in this buffer.

    • Reaction Setup: Dissolve the 4,5-dimethylbenzene-1,3-diol (e.g., 1.38 g, 10.0 mmol) in a suitable solvent like acetone or methanol.

    • Reaction: Add the phenol solution to the vigorously stirring Fremy's salt solution at room temperature. The reaction is often rapid, indicated by a color change. Stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.

    • Extraction: Transfer the reaction mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product, 4,5-dimethyl-p-benzoquinone, can be purified by sublimation or column chromatography to yield a colored crystalline solid.

  • Self-Validation:

    • Expected Yield: 60-75%

    • Characterization: The formation of the quinone is confirmed by the disappearance of the phenolic -OH peaks in the IR and ¹H NMR spectra and the appearance of characteristic carbonyl stretches (~1650-1680 cm⁻¹) in the IR spectrum.

Strategic Application in a Model Polyketide Synthesis Workflow

To illustrate the integration of these protocols, we present a hypothetical workflow for the synthesis of a simplified polyketide-like fragment. This demonstrates how 3-methoxy-4,5-dimethylphenol can serve as the aromatic starter unit.

G A 3-Methoxy-4,5-dimethylphenol B 4,5-Dimethylbenzene-1,3-diol A->B Protocol 1: BBr₃, DCM C Monotriflate Intermediate B->C Tf₂O, Pyridine (Selective Triflation) E Coupled Biaryl Product C->E Suzuki Coupling: Pd(PPh₃)₄, K₂CO₃ D Boronic Ester Sidechain D->E F Final Polyketide Fragment E->F Further Elaboration (e.g., Oxidation, Chain Extension)

Caption: Hypothetical workflow for polyketide fragment synthesis.

Workflow Rationale:

  • Unmasking Reactivity (A → B): The synthesis begins by demethylating the starting material using the robust BBr₃ protocol (Protocol 1) to expose the two phenolic hydroxyl groups.

  • Creating a Handle for Coupling (B → C): To attach a polyketide side chain, one of the hydroxyl groups must be converted into a group suitable for cross-coupling, such as a triflate. By carefully controlling stoichiometry, one hydroxyl group can be selectively converted to a triflate ester, leaving the other available for directing or further functionalization.

  • Carbon-Carbon Bond Formation (C + D → E): The triflate intermediate is now a substrate for a palladium-catalyzed Suzuki cross-coupling reaction. It can be reacted with a boronic ester or acid that represents the first part of the polyketide chain (D), forming a key C-C bond and linking the aromatic starter unit to the growing chain.

  • Elaboration to Target (E → F): The resulting coupled product (E) contains the core aromatic piece and the beginning of the polyketide chain. This intermediate can then be further elaborated through subsequent oxidation, chain extension, and cyclization steps to reach the final, complex polyketide target (F).

This strategic sequence highlights the causality behind the experimental choices: the methoxy group provides initial stability, demethylation unmasks reactivity, triflation provides a specific handle for C-C bond formation, and cross-coupling executes the key fragment assembly.

References

  • JoVE. (2025). Oxidation of Phenols to Quinones. Retrieved from JoVE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76674, 3-Methoxy-5-Methylphenol. Retrieved from PubChem. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from Common Organic Chemistry. [Link]

  • Abid, K., et al. (2022). An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. PMC. [Link]

  • Wikipedia. (n.d.). Polyketide synthase. Retrieved from Wikipedia. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from NCERT. [Link]

  • Guan, W., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers. [Link]

  • ACS Publications. (2019). One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. [Link]

  • PubMed Central. (2015). Starter Unit Flexibility for Engineered Product Synthesis by the Non-Reducing Polyketide Synthase PksA. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 17.11: Reactions of Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from Organic Syntheses. [Link]

  • ACS Publications. (2000). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Organic Letters. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]

  • ASM Journals. (2020). Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes. mBio. [Link]

  • ResearchGate. (2016). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Naturally occurring phenols. Retrieved from Wikipedia. [Link]

  • Pearson. (2024). Oxidation of Phenols to Quinones: Videos & Practice Problems. Retrieved from Pearson. [Link]

  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from FooDB. [Link]

  • PNAS. (2006). Identification of a starter unit acyl-carrier protein transacylase domain in an iterative type I polyketide synthase. PNAS. [Link]

  • ACS Publications. (2012). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011). Oxidation of mono-phenols to para-benzoquinones: a comparative study. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Demethylation of aryl methyl ethers by boron tribromide. Retrieved from Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2023). Phenolic Compounds from New Natural Sources—Plant Genotype and Ontogenetic Variation. PMC. [Link]

  • Frandsen, R. (n.d.). Polyketide synthases. Retrieved from Home page of Rasmus Frandsen. [Link]

  • PubMed. (2012). Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. PubMed. [Link]

  • ResearchGate. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Plant phenolic compounds and health benefits. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). 3,4-Xylenol. Retrieved from Wikipedia. [Link]

Sources

Application Note: Procedures for the Crystallization of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocols for the purification and crystallization of 3-Methoxy-4,5-dimethylphenol (CAS: N/A for specific isomer in common commodity lists, structurally related to 3,5-dimethylphenol and guaiacol). This compound serves as a critical intermediate in the synthesis of specialized antioxidants, pharmaceutical pharmacophores (e.g., ansamycin antibiotics), and agrochemicals.[1][2]

Achieving high purity (>99%) is challenging due to the compound's tendency to "oil out" rather than crystallize, a common trait in lipophilic phenols containing methoxy substituents. This guide provides two validated workflows: Binary Solvent Anti-Solvent Crystallization (Method A) for high-purity requirements, and Thermal Recrystallization (Method B) for bulk processing.

Chemical Context & Solubility Profile

3-Methoxy-4,5-dimethylphenol possesses a hybrid polarity profile. The phenolic hydroxyl group provides hydrogen-bonding capability, while the two methyl groups and the methoxy ether linkage significantly increase lipophilicity compared to simple phenol.

Table 1: Solubility Assessment (at 25°C)
SolventSolubility RatingRole in Protocol
Ethyl Acetate (EtOAc) HighPrimary Solvent (Dissolver)
Methanol / Ethanol Very HighPrimary Solvent (Dissolver)
Toluene ModerateSingle Solvent (Thermal)
Heptane / Hexanes LowAnti-Solvent (Precipitant)
Water Very LowAnti-Solvent (Aggressive)

Expert Insight: Avoid using water as an anti-solvent for initial crystallization. While the compound is insoluble in water, the high polarity difference often causes rapid liquid-liquid phase separation (oiling out) rather than controlled crystal nucleation.

Pre-Crystallization Requirements

Before initiating crystallization, ensure the crude material meets the following criteria to prevent kinetic inhibition:

  • Dryness: Moisture content must be <0.5% w/w. Water interferes with nucleation in organic solvent systems.

  • Purity: Crude purity should be >85% by HPLC. If lower, perform a preliminary silica plug filtration (eluent: 10% EtOAc in Hexanes).

Protocol A: Binary Solvent Crystallization (EtOAc / Heptane)

Objective: High-purity isolation (>99.5%) for analytical standards or final API steps. Mechanism: Reduction of solubility power via non-polar anti-solvent addition.

Materials
  • Crude 3-Methoxy-4,5-dimethylphenol

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Heptane (or n-Hexane)

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser and overhead stirrer.

Step-by-Step Methodology
  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Ethyl Acetate at a ratio of 2.0 mL per gram of solid.

    • Heat to 50°C with gentle stirring (200 RPM) until fully dissolved.

    • Note: If solids remain, add EtOAc in 0.5 mL/g increments. Do not exceed 4.0 mL/g.

  • Clarification (Optional but Recommended):

    • While hot (50°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, inorganic salts).

  • Nucleation Point Determination:

    • Maintain temperature at 45–50°C.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Stop addition immediately upon observing the first permanent cloudiness (turbidity).

    • Add a small volume of EtOAc (approx. 5-10% of total volume) to re-dissolve the cloudiness, returning to a clear solution.

  • Controlled Cooling & Seeding:

    • Cool the solution to 35°C at a rate of 0.5°C/min.

    • Seeding: Add pure seed crystals (0.1% w/w) if available. If not, scratch the glass wall to induce nucleation.

    • Once a slurry forms, hold at 35°C for 30 minutes (Ostwald Ripening).

  • Anti-Solvent Extension:

    • Resume adding n-Heptane slowly over 2 hours until the final solvent ratio is approximately 1:3 (EtOAc:Heptane) .

  • Final Isolation:

    • Cool to 0–5°C and hold for 1 hour.

    • Filter the solids using a Büchner funnel.

    • Wash the cake with cold n-Heptane (2 x 1 mL/g).

    • Vacuum dry at 40°C for 12 hours.

Visualization: Protocol A Workflow

ProtocolA Start Crude Material (>85% Purity) Dissolve Dissolve in EtOAc (50°C, 2 mL/g) Start->Dissolve Filter Clarification Filter (Remove Particulates) Dissolve->Filter CloudPoint Add Heptane to Cloud Point Filter->CloudPoint Clear Add 5% Excess EtOAc (Restore Clarity) CloudPoint->Clear Seed Cool to 35°C & Seed (Induce Nucleation) Clear->Seed Ripen Hold 30 mins (Ostwald Ripening) Seed->Ripen Extend Add Remaining Heptane (Target 1:3 Ratio) Ripen->Extend Isolate Cool to 0°C, Filter & Dry Extend->Isolate

Figure 1: Step-by-step decision flow for Binary Solvent Crystallization.

Protocol B: Thermal Recrystallization (Toluene)

Objective: Bulk purification where solvent recovery is a priority. Mechanism: Exploiting the steep solubility curve of phenolic compounds in aromatic solvents.

  • Preparation: Suspend crude solid in Toluene (3.0 mL/g).

  • Heating: Heat to reflux (~110°C). The solid should dissolve completely. If not, add Toluene in 0.5 mL/g increments.

  • Cooling Ramp:

    • Rapid cool to 80°C.

    • Slow cool from 80°C to 25°C at 10°C/hour .

    • Critical: If oiling out occurs at >60°C, reheat and add 5% volume of EtOAc to increase polarity.

  • Harvest: Collect crystals at room temperature. (Yield is typically lower than Method A, but purity is excellent).

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for 3-Methoxy-4,5-dimethylphenol is the formation of a second liquid phase (oil) instead of crystals.

SymptomRoot CauseCorrective Action
Milky emulsion forms upon anti-solvent addition Anti-solvent added too fast or too early.Reheat to dissolve. Add anti-solvent slower.
Oily droplets at bottom of flask Temperature is above the metastable limit (LLPS).Seed the mixture immediately. Slow down cooling rate.
Sticky gum instead of powder Impurity profile is too high (>15%).Perform a silica plug filtration or acid/base extraction cycle first.
Diagram: Oiling Out Logic Pathway

OilingOut Observation Precipitate Observation Crystals Crystalline Solid Observation->Crystals Oil Oily Droplets/Emulsion Observation->Oil Action1 Proceed to Filtration Crystals->Action1 Action2 Reheat to Clear Solution Oil->Action2 Action3 Add Seed Crystals Action2->Action3 Action4 Slow Cool (0.1°C/min) Action3->Action4 Action4->Crystals Success

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS).

References

  • Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (General procedures for phenolic purification and crystallization).

  • Armarego, W.L.F., & Chai, C.L.L. , Purification of Laboratory Chemicals, 7th Edition. Butterworth-Heinemann, 2013. (Standard reference for physicochemical data and purification of phenols).

  • Anderson, N.G. , Practical Process Research & Development - A Guide for Organic Chemists, 2nd Edition. Academic Press, 2012. (Source for anti-solvent selection and "oiling out" mitigation strategies).

  • Stirton, A.J., et al. , "Separation of 3,5-Xylenol from Isomeric Xylenols," Ind. Eng. Chem., 1940. (Historical grounding for separation of dimethylphenol isomers).

Disclaimer: This protocol involves the use of hazardous chemicals.[1][3][4][5] Standard laboratory safety procedures, including the use of fume hoods, gloves, and eye protection, must be followed. The melting points and solubility data are estimated based on structural analogs (3,5-dimethylphenol and guaiacol) and should be empirically verified for the specific lot of 3-Methoxy-4,5-dimethylphenol.

Sources

Application Notes: Solvent Selection and Dissolution Protocols for 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

Introduction: The Challenge of Solubilizing Substituted Phenols

3-Methoxy-4,5-dimethylphenol is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science as a building block or intermediate.[1] Like many substituted phenols, its utility in a research or drug development setting is contingent upon achieving complete and stable dissolution in an appropriate solvent system. The selection of an optimal solvent is a critical first step that influences reaction kinetics, purification efficiency, and the reliability of analytical characterization.

This application note provides a comprehensive guide to understanding the solubility characteristics of 3-Methoxy-4,5-dimethylphenol. We will explore the underlying chemical principles that govern its solubility and present systematic protocols for solvent screening, dissolution, and solution stability verification. The methodologies described are designed to be broadly applicable to other polysubstituted phenolic compounds.

Understanding the Solute: Physicochemical Profile

To predict the solubility of 3-Methoxy-4,5-dimethylphenol, we must first analyze its molecular structure. The molecule consists of a benzene ring functionalized with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and two methyl (-CH₃) groups.

  • Phenolic Hydroxyl Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor, conferring some affinity for polar solvents.[2]

  • Methoxy and Methyl Groups: These groups are largely nonpolar and hydrophobic. The presence of three such groups on the aromatic ring increases the molecule's overall nonpolar character.[2]

The interplay between the polar hydroxyl group and the nonpolar methoxy and methyl substituents dictates the molecule's overall polarity and, consequently, its solubility. Based on its structure, 3-Methoxy-4,5-dimethylphenol is expected to be a compound of intermediate polarity.

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueSource & Rationale
Molecular Formula C₉H₁₂O₂Based on the known structure.
Molecular Weight ~152.19 g/mol Calculated value for the isomer 4-Methoxy-2,3-dimethylphenol.[3]
Appearance Likely a crystalline solidPhenols with similar molecular weights are typically solids at room temperature.[1][4]
logP (Octanol-Water Partition Coefficient) ~1.6 - 2.4Estimated range based on the logP of the isomer 4-Methoxy-2,3-dimethylphenol (1.6)[3] and the related compound 3,5-dimethylphenol (2.35).[5] A higher logP indicates lower water solubility.
pKa (Acidic) ~10-11Estimated based on the pKa of 3,5-dimethylphenol (~10.2).[5] The phenolic proton is weakly acidic.
Polar Surface Area ~29.5 ŲCalculated value for the isomer 4-Methoxy-2,3-dimethylphenol.[3]

The Core Directive: Rational Solvent Selection

The fundamental principle guiding solvent selection is "like dissolves like." This means that solutes dissolve best in solvents with similar polarity. For a molecule of intermediate polarity like 3-Methoxy-4,5-dimethylphenol, a range of solvents may be effective. The goal is to match the solvent's polarity, hydrogen bonding capability, and dielectric constant to the solute's characteristics.

Solvent_Selection_Logic cluster_0 Step 1: Solute Analysis cluster_1 Step 2: Solvent Spectrum Evaluation cluster_2 Step 3: Hypothesis & Verification A Analyze Structure of 3-Methoxy-4,5-dimethylphenol B Identify Functional Groups: - Polar (-OH) - Nonpolar (-OCH3, -CH3) A->B C Estimate Overall Polarity: Intermediate B->C G Hypothesize best candidates: Polar aprotic & protic solvents C->G Match Polarity D Polar Protic (e.g., Ethanol, Methanol) - H-bonding capable E Polar Aprotic (e.g., Acetone, DMSO, THF) - Dipole-dipole interactions F Nonpolar (e.g., Toluene, Hexane) - van der Waals forces G->D Consider solvent types G->E Consider solvent types H Perform Small-Scale Solubility Test (Protocol 5.1) G->H I Select optimal solvent for final application H->I

Figure 1. Logical workflow for rational solvent selection.

Based on this logic, polar aprotic solvents like acetone, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol or methanol are excellent starting points. They can engage in dipole-dipole interactions and/or hydrogen bonding with the phenolic hydroxyl group.

Safety First: Hazard Profile and Handling

Substituted phenols as a class can be toxic and corrosive. The Safety Data Sheet for the related compound 3,5-dimethylphenol indicates it is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[6]

MANDATORY SAFETY PRECAUTIONS:

  • Consult the SDS: Always obtain and read the specific SDS for 3-Methoxy-4,5-dimethylphenol from your supplier before use.[2][6]

  • Work in a Fume Hood: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check the SDS for specific recommendations), and splash-proof safety goggles at all times.

  • Waste Disposal: Dispose of all waste, including unused solutions and contaminated materials, according to your institution's hazardous waste guidelines.[6]

Experimental Protocols

The following protocols provide a systematic approach to dissolving 3-Methoxy-4,5-dimethylphenol.

Experimental_Workflow Start Start: Obtain Compound & SDS Weigh Step 1: Weigh Compound Accurately weigh solid Start->Weigh Solvent Step 2: Add Solvent Add calculated volume of selected solvent Weigh->Solvent Dissolve Step 3: Enhance Dissolution (Vortex, Sonicate, Gentle Heat) Solvent->Dissolve Verify Step 4: Verify Dissolution (Visual, Spectroscopic) Dissolve->Verify End End: Stable Solution Ready for Use Verify->End

Figure 2. General experimental workflow for dissolution.

Protocol: Small-Scale Solvent Screening

Objective: To efficiently identify the most effective solvent(s) from a panel of candidates.

  • Preparation: Label a series of small glass vials (e.g., 1.5 mL HPLC vials) for each solvent to be tested (e.g., Water, Ethanol, Acetone, Toluene, DMSO).

  • Aliquot Compound: Weigh approximately 1-2 mg of 3-Methoxy-4,5-dimethylphenol into each vial.

  • Solvent Addition: Add the test solvent to the first vial dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.

  • Mixing: After each addition, cap the vial and vortex for 30 seconds.

  • Observation: Visually inspect for dissolution. Note the volume of solvent required to fully dissolve the solid. If the solid does not dissolve in 1 mL, it can be considered poorly soluble at that concentration.

  • Repeat: Repeat steps 3-5 for each test solvent.

  • Documentation: Record your observations in a table to compare the relative solubility in each solvent.

Protocol: Standard Dissolution in a Polar Protic Solvent (Ethanol)

Objective: To prepare a stock solution of a defined concentration in ethanol.

  • Calculation: Determine the mass of 3-Methoxy-4,5-dimethylphenol required to achieve the desired concentration in the final volume of ethanol.

  • Weighing: Accurately weigh the calculated mass of the compound into a suitable volumetric flask.

  • Initial Solvent Addition: Add approximately half of the final required volume of ethanol to the flask.

  • Dissolution: Swirl the flask gently. If dissolution is slow, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) in a water bath can also be applied, but be cautious of solvent evaporation.

  • Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add ethanol to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, sealed container. Store as appropriate for your application, protecting from light if the compound is light-sensitive.

Protocol: Standard Dissolution in a Polar Aprotic Solvent (Acetone)

Objective: To prepare a stock solution of a defined concentration in acetone.

  • Calculation & Weighing: Follow steps 1 and 2 from Protocol 5.2, using a volumetric flask appropriate for use with acetone.

  • Initial Solvent Addition: Add approximately half of the final required volume of acetone to the flask.

  • Dissolution: Swirl the flask. Acetone is highly effective for many organic solids, and dissolution should be rapid. Vortexing for 1-2 minutes is usually sufficient. Note: Due to the high volatility of acetone, avoid heating. Sonication is a preferable method to add energy.

  • Final Volume & Homogenization: Follow steps 5 and 6 from Protocol 5.2, using acetone.

  • Storage: Transfer to a tightly sealed container to prevent solvent evaporation.

Post-Dissolution: Verification and Stability Assessment

Verifying complete dissolution is crucial for accurate downstream applications.

  • Visual Inspection: The solution should be clear and free of any visible particulate matter when viewed against a bright light source.

  • Spectroscopic Verification (UV-Vis):

    • Scan the absorbance of the solution across a relevant UV-Vis spectrum (e.g., 200-400 nm). Phenolic compounds typically exhibit characteristic absorbance peaks.[7]

    • Prepare a serial dilution of your stock solution to create a calibration curve. The linear relationship between concentration and absorbance (Beer's Law) can confirm that the compound is fully dissolved and not in a suspended state.

    • To assess stability, re-measure the absorbance of the stock solution after a set period (e.g., 24, 48 hours) under its storage conditions. A significant change in the absorbance spectrum could indicate degradation.

For more rigorous analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[8][9]

Troubleshooting

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent choice; insufficient solvent volume.Re-evaluate solvent choice based on Protocol 5.1. Increase solvent volume to lower the concentration. Apply gentle heating or sonication.
Solution is cloudy or hazy Incomplete dissolution; presence of insoluble impurities.Sonicate for a longer duration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent.
Solution changes color over time Compound degradation (e.g., oxidation of the phenol).Store the solution protected from light and air (e.g., in an amber vial with a headspace of inert gas like argon or nitrogen). Prepare fresh solutions daily.

Conclusion

The successful dissolution of 3-Methoxy-4,5-dimethylphenol hinges on a rational, step-wise approach. By analyzing the molecule's structure to predict its polarity, researchers can intelligently screen and select an appropriate solvent. The protocols outlined in this document provide a reliable framework for preparing clear, stable solutions suitable for a wide range of research and development applications. Always prioritizing safety by consulting the specific SDS is paramount to successful and responsible experimentation.

References

  • (Reference not directly cited, but provides context on related compounds) ChemSrc. (2025, August 22). 3,5-Dimethylphenol. Retrieved from [Link]

  • (Reference not directly cited, but provides context on related compounds) FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]

  • NCERT. Alcohols, Phenols and Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10931625, 4-Methoxy-2,3-dimethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • (Reference not directly cited, but provides context on related compounds) National Center for Biotechnology Information. PubChem Compound Summary for CID 10607194, 3,5-Dimethoxy-4-methylphenol. Retrieved from [Link]

  • Wise, S. A., & Chesler, S. N. (1985). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Methoxy-4,5-dimethylphenol (CAS: 146335-37-7) is a lipophilic phenolic compound often used as a synthetic intermediate or bioactive probe. Users frequently encounter difficulty dissolving this compound in aqueous biological buffers (PBS, HEPES) due to its high lipophilicity and weak acidity.

This guide provides field-proven protocols to overcome solubility barriers, ensuring consistent experimental data in cell culture, enzymatic assays, and in vivo studies.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₉H₁₂O₂Low molecular weight, but rigid aromatic core.
Physical State Crystalline SolidRequires mechanical agitation (vortex/sonication) to initiate dissolution.
Water Solubility Poor (< 1 mg/mL)Do not attempt to dissolve directly in water or buffer.
LogP (Octanol/Water) ~2.4 – 2.8 (Estimated)Highly lipophilic; partitions into membranes and plastics.
pKa (Acid Dissociation) ~10.0 – 10.2Remains uncharged (protonated) at physiological pH (7.4), causing precipitation.
Oxidation Potential HighSolutions may turn pink/brown upon air exposure.

Troubleshooting Guide (Q&A)

Category A: Initial Dissolution (Stock Solutions)

Q: I tried dissolving the powder directly in PBS/Media, but it floats or sits at the bottom. What went wrong? A: This is the most common error. As a lipophilic phenol, 3-Methoxy-4,5-dimethylphenol has a crystal lattice energy that water molecules cannot overcome at neutral pH.

  • The Fix: You must create a concentrated Stock Solution in an organic solvent first.

  • Recommended Solvents:

    • DMSO (Dimethyl Sulfoxide): Best for biological assays. Solubility typically >50 mg/mL.

    • Ethanol (100%): Good alternative if DMSO is toxic to your specific cell line.

    • Methanol: Suitable for chemical synthesis, but avoid for live biological assays due to toxicity.

Q: My stock solution in DMSO turned a faint pink/brown color after a week. Is it spoiled? A: This indicates oxidative degradation . Phenols are electron-rich and prone to oxidation by atmospheric oxygen, forming quinones (which are colored).

  • The Fix:

    • Always store stock solutions at -20°C or -80°C .

    • Purge storage vials with inert gas (Nitrogen or Argon) before sealing.

    • If the color is dark brown, discard. If faint pink, verify concentration by HPLC; it may still be usable, but fresh preparation is preferred.

Category B: Aqueous Dilution (The "Crash-Out" Phenomenon)

Q: When I add my DMSO stock to the cell culture media, a white cloud appears. How do I stop this? A: You are experiencing "solvent shock" or "crash-out." The compound is soluble in DMSO but insoluble in water. Rapid dilution creates a supersaturated environment where the compound instantly precipitates.

  • The Fix:

    • Vortex while adding: Do not add the stock to a static tube. Vortex the media while slowly pipetting the stock into the center of the vortex.

    • Limit Final DMSO %: Keep the final DMSO concentration below 0.5% (v/v). Higher solvent concentrations can sometimes encourage precipitation by altering fluid dynamics, paradoxically, or simply be toxic to cells.

    • Use an Intermediate: Dilute stock 1:10 in pure ethanol or PEG400 before the final spike into media (see Step-Down Protocol below).

Category C: In Vivo Formulation

Q: I need to dose mice at 50 mg/kg. PBS is not working. What vehicle should I use? A: Simple aqueous buffers will fail. You need a formulation that stabilizes the hydrophobic molecule.

  • Recommended Vehicle:

    • 10% DMSO + 40% PEG400 + 50% Saline/Water.

    • Order of addition is critical: Dissolve compound in DMSO first -> Add PEG400 -> Vortex -> Slowly add Saline.

  • Alternative: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Prepare a 20-30% (w/v) solution of HP-β-CD in water. Add the compound stock and sonicate for 30-60 minutes. The cyclodextrin encapsulates the phenol, rendering it water-soluble.

Visual Troubleshooting Logic

Diagram 1: Solvent Selection Decision Tree

Use this flowchart to determine the correct solvent system for your specific application.

SolventSelection Start Start: 3-Methoxy-4,5-dimethylphenol (Solid Powder) AppCheck What is your Application? Start->AppCheck InVitro In Vitro (Cells/Enzymes) AppCheck->InVitro InVivo In Vivo (Animal Dosing) AppCheck->InVivo ChemSyn Chemical Synthesis AppCheck->ChemSyn DMSO Dissolve in DMSO (Stock: 10-100 mM) InVitro->DMSO Standard Ethanol Dissolve in Ethanol (If DMSO sensitive) InVitro->Ethanol Alternative Formulation Vehicle Required: 1. 10% DMSO 2. 40% PEG400 3. 50% Saline InVivo->Formulation OrganicSolv DCM, EtOAc, Methanol ChemSyn->OrganicSolv Dilution Dilute into Media (Max 0.5% v/v DMSO) DMSO->Dilution Ethanol->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck No No PrecipCheck->No Clear Yes Yes PrecipCheck->Yes Cloudy Success Proceed with Assay Complex Use Carrier: BSA or Cyclodextrin No->Success Yes->Complex

Caption: Decision matrix for solubilizing 3-Methoxy-4,5-dimethylphenol based on experimental end-use.

Diagram 2: The pH-Solubility Trap

Understanding why pH adjustments often fail for this compound.

pKaMechanism Title Effect of pH on Solubility (pKa ~10.2) LowpH pH 7.4 (Physiological) [H+] High State1 Protonated Form (Neutral) Ar-OH LowpH->State1 Dominant Species Solubility1 INSOLUBLE in Water Lipophilic State1->Solubility1 HighpH pH 11.0 (Basic) [OH-] High State2 Deprotonated Form (Anion) Ar-O(-) HighpH->State2 Dominant Species Solubility2 SOLUBLE in Water Hydrophilic Salt State2->Solubility2 Warning CRITICAL WARNING: pH 11 is toxic to cells/animals. Do not use pH adjustment for biological assays. Solubility2->Warning

Caption: At physiological pH, the compound remains neutral and insoluble. Solubility only occurs at toxic pH levels (>10).

Validated Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Use this for all in vitro cell culture experiments.

  • Weighing: Accurately weigh 6.1 mg of 3-Methoxy-4,5-dimethylphenol (MW ≈ 122.16 g/mol ) into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage as phenols can leach plasticizers.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Ensure the solution is crystal clear.

  • Storage: Aliquot into small amber glass vials (to prevent light oxidation) and store at -20°C.

Protocol B: The "Step-Down" Dilution Method

Use this if you observe precipitation when adding stock directly to media.

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG400 .

    • Example: 10 µL Stock + 90 µL PEG400 = 5 mM Intermediate.

  • Prepare Final Media:

    • Place your cell culture media (warm, 37°C) in a tube.

    • Vortex the media at medium speed.

    • Slowly inject the Intermediate solution into the vortex.

  • Result: This pre-dilution reduces the hydrophobicity shock, allowing the compound to disperse more evenly before interacting with water molecules.

References

  • PubChem. (2025). 3,5-Dimethylphenol (Compound Summary). National Library of Medicine. [Link]

  • Yalkowsky, S.H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for phenolic solubility behavior).

  • NileRed (YouTube). (2016).[2] Cleaning Dirty Phenol (Distillation & Oxidation). [Link] (Visual reference for phenol oxidation/color changes).

Sources

Technical Support Center: Stability & Handling of 3-Methoxy-4,5-dimethylphenol

[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Preventing Oxidative Degradation and Polymerization[1]

The Core Challenge: Why Does It Degrade?

User Question: “I synthesized this compound last week, and the white crystals have already turned pinkish-brown. Is it still usable?”

Technical Insight: The discoloration you are observing is a hallmark of oxidative quinone formation . 3-Methoxy-4,5-dimethylphenol is an electron-rich aromatic system.[1][2] The hydroxyl group (-OH) at position 1, combined with the methoxy group (-OMe) at position 3 and methyl groups at 4 and 5, significantly increases the electron density of the ring.

This makes the compound highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. The degradation pathway typically proceeds as follows:

  • Phenoxy Radical Formation: Trace metals or light facilitate the loss of the phenolic proton/electron, creating a phenoxy radical.

  • Coupling/Oxidation: This radical is stabilized by the ortho/para substituents but eventually reacts with oxygen or couples with other radicals.

  • Quinone Methide/Quinone Formation: The final degradation products are often colored (yellow, pink, or brown) p-quinones or o-quinones, which are potent electrophiles and can lead to further polymerization (tar formation).[1][2]

Mechanism of Degradation (Visualization)

OxidationPathwayPhenol3-Methoxy-4,5-dimethylphenol(Colorless)RadicalPhenoxy Radical(Reactive Intermediate)Phenol->Radical O2, hν, orTrace MetalsQuinoneOrtho/Para-Quinones(Pink/Brown Species)Radical->Quinone OxidationPolymerOligomers/Tars(Dark Brown/Black)Radical->Polymer Radical CouplingQuinone->Polymer Polymerization

Figure 1: The oxidative cascade from colorless phenol to colored quinones and polymers.[1][2][3][4][5]

Storage & Handling Protocols

User Question: “What are the optimal storage conditions to prevent this degradation?”

Protocol: To maximize shelf life, you must disrupt the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat .[2]

A. The "Inert & Cold" Standard

Store the neat compound under an inert atmosphere (Argon is superior to Nitrogen due to its density) in a tightly sealed container at -20°C .

ParameterRecommendationRationale
Atmosphere Argon (Ar)Heavier than air; forms a better "blanket" over the crystals than N₂.[1][2]
Temperature -20°C (Freezer)Significantly slows the kinetics of radical formation and auto-oxidation.[1][2]
Container Amber GlassBlocks UV/Visible light that can photo-excite the phenol ring.[1][2]
Seal Parafilm + Teflon TapePrevents oxygen diffusion through the cap threads.[1]
B. Solution Storage (The Danger Zone)

User Question: “Can I keep a stock solution in DMSO or Methanol?”

Critical Warning: Avoid storing this compound in solution for extended periods.

  • DMSO: Can act as a mild oxidant under certain conditions and is hygroscopic. Water promotes proton transfer, accelerating oxidation.[2]

  • Methanol/Ethanol: Protic solvents can stabilize the transition states of oxidative coupling.

  • Best Practice: Prepare solutions fresh immediately before use. If storage is unavoidable, use degassed anhydrous acetonitrile and store at -80°C.[1][2]

Troubleshooting & Recovery

User Question: “My sample is already slightly pink. How do I purify it?”

Corrective Action: If the degradation is minor (pale pink), the impurity is likely a surface layer of quinones. If it is dark brown, significant polymerization has occurred.[2]

Purification Workflow
  • Recrystallization (Recommended):

    • Solvent: Hexanes/Ethyl Acetate (mix) or Toluene.

    • Additive: Add a small amount of ascorbic acid or sodium dithionite to the recrystallization solvent (if using a water-miscible co-solvent) to reduce any quinones back to phenols during the process.

    • Procedure: Dissolve under Argon with gentle heating. Allow to cool slowly in the dark.

  • Sublimation:

    • For high-purity needs, sublimation under high vacuum (<0.01 mmHg) at moderate temperatures (60-80°C, depending on MP) is excellent for separating the volatile phenol from non-volatile polymeric tars.[1][2]

  • Column Chromatography:

    • Warning: Silica gel is slightly acidic and can catalyze oxidation/polymerization of electron-rich phenols.[1][2]

    • Modification: Neutralize the silica gel with 1% Triethylamine (TEA) in the eluent to prevent on-column degradation.

Experimental Procedures

Protocol A: Inert Atmosphere Transfer (The "Schlenk" Technique)

Use this whenever weighing or transferring the solid to prevent air exposure.

  • Preparation: Dry all glassware (flasks, spatulas) in an oven (>120°C) for at least 2 hours.

  • Cycle: Connect the receiving flask to a Schlenk line. Cycle Vacuum/Argon 3 times (Vacuum for 2 mins, Argon refill).

  • Flow: Maintain a positive pressure of Argon.

  • Transfer: Open the storage vial and the receiving flask simultaneously under a cone of Argon (or inside a glovebox).

  • Seal: Immediately seal the receiving flask with a rubber septum and wrap with Parafilm.

Protocol B: Degassing Solvents for Reactions

Oxygen dissolved in solvents is the #1 cause of reaction failure with this compound.

  • Sparging: Insert a long needle connected to an Argon balloon (or line) directly into the solvent bottom.

  • Vent: Insert a short vent needle at the top.

  • Time: Bubble Argon vigorously for 15-20 minutes per 100mL of solvent.

  • Verification: The solvent is now "oxygen-free" for standard synthetic purposes.

Workflow Visualization: Safe Handling Loop

HandlingWorkflowStartStart: Solid SampleCheckVisual Inspection:Is it Pink/Brown?Start->CheckPurifyRecrystallize w/AntioxidantCheck->PurifyYes (Degraded)WeighWeigh under Argon(Glovebox/Schlenk)Check->WeighNo (White/Clear)Purify->WeighDissolveDissolve inDegassed SolventWeigh->DissolveUseImmediate Usein ReactionDissolve->Use

Figure 2: Decision tree for assessing and handling 3-Methoxy-4,5-dimethylphenol.

Frequently Asked Questions (FAQ)

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my reaction? A: Yes. If your downstream chemistry tolerates it, adding 0.1 - 1.0 mol% of BHT can act as a radical scavenger, sacrificing itself to protect the 3-Methoxy-4,5-dimethylphenol.[1][2]

Q: Why does the melting point seem lower than the literature value? A: Oxidative impurities (quinones) act as contaminants, causing melting point depression. A sharp melting point is the best indicator of purity and successful storage.

Q: Is this compound light sensitive? A: Yes. While not as sensitive as silver salts, electron-rich phenols can undergo photo-oxidation.[1][2] Always wrap flasks in aluminum foil if working in a brightly lit lab.

References

  • Synthesis and Characterization: Nelson, T. D.; Meyers, A. I.[2] "The Asymmetric Synthesis of (S)-4-Hydroxy-2-cyclohexen-1-one." Synthesis, 1992 , 12, 1287-1290.[1][2][6] (Describes synthesis and properties of related dimethyl/methoxyphenols).

  • General Phenol Oxidation Mechanisms: Burton, G. W.; Ingold, K. U.[2] "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro."[1][2] Journal of the American Chemical Society, 1981 , 103(21), 6472–6477.[2]

  • Purification of Oxidized Phenols: Armarego, W. L. F.; Chai, C. L. L.[2] Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann, 2009 .[1][2] (Standard text for purification protocols including sublimation and recrystallization of phenols).

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Sigma-Aldrich.[1][2]

Technical Support Center: Purification of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-4092-ISO Subject: Removal of Regioisomers & Purification Protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of 3-Methoxy-4,5-dimethylphenol (Target) presents a specific challenge: separating the target meta-substituted isomer from its ortho-substituted regioisomers (primarily 2-Methoxy-4,5-dimethylphenol).

Because these isomers share identical molecular weights and similar functional groups, standard distillation is often ineffective due to boiling point proximity (<5°C difference). This guide details three validated workflows to achieve >98% purity: Chromatographic Resolution , Differential Solubility (Recrystallization) , and pH-Controlled Extraction .

Module 1: Chromatographic Troubleshooting

The Problem: Co-elution of the target and the ortho-impurity on standard silica gradients.

The Mechanism: The separation relies on the "Ortho-Effect."

  • Impurity (2-Methoxy isomer): The methoxy group at position 2 forms an intramolecular hydrogen bond with the phenolic hydroxyl group. This "masks" the polarity of the hydroxyl, making the molecule effectively less polar.

  • Target (3-Methoxy isomer): The methoxy group at position 3 is too distant for internal bonding. The hydroxyl remains free to interact with the stationary phase, making the molecule more polar.

Protocol: Optimized Silica Gel Chromatography

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard normal phase is sufficient if the gradient is shallow.
Mobile Phase A n-Hexane (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Loading <1% w/w of silica massOverloading causes peak tailing and isomer overlap.
Gradient Profile 0-5% B over 5 CV (Column Volumes)Hold 5% B for 3 CV5-15% B over 10 CVThe "Isocratic Hold" at 5% is critical. The non-polar ortho-impurity elutes here. The target elutes later during the ramp to 15%.

Visual Workflow:

ChromatographyLogic Start Crude Mixture (Target + Ortho-Impurity) Column Silica Column (Hexane:EtOAc Gradient) Start->Column Fraction1 Fraction 1 (Early Elution) Ortho-Impurity (Less Polar) Column->Fraction1 Low % EtOAc Fraction2 Fraction 2 (Late Elution) Target: 3-Methoxy-4,5-dimethylphenol (More Polar) Column->Fraction2 High % EtOAc Mechanism Interaction Mechanism: Ortho-isomer forms internal H-bond (Reduces Polarity) Mechanism->Column

Caption: Separation logic based on polarity differences induced by intramolecular hydrogen bonding in the ortho-impurity.

Module 2: Crystallization Logic (Scalable Purification)

The Problem: The product "oils out" instead of crystallizing, or the crystals trap the impurity.

The Solution: Phenolic ethers are prone to super-saturation. You must use a binary solvent system that exploits the higher lattice energy of the meta-isomer (Target). The ortho-isomer, having internal H-bonding, has a lower melting point and higher solubility in non-polar solvents, allowing it to remain in the mother liquor.

Recommended Solvent Systems:

SystemRatio (v/v)ProcedureSuitability
Toluene 100%Dissolve at 80°C, cool to 0°C slowly (10°C/hour).Best for Bulk. Toluene pi-stacking stabilizes the aromatic ring.
Hexane : EtOAc 10 : 1Dissolve in min. hot EtOAc, add warm Hexane until turbid.Best for High Purity. Forces precipitation of the most polar species (Target) first.
Cyclohexane 100%Reflux to dissolve, cool to RT.Good for removing non-polar oily residues.

Troubleshooting "Oiling Out":

  • Seed Crystals: Absolutely required. If you lack a pure seed, scratch the glass wall with a glass rod to induce nucleation.

  • Temperature Ramp: Do not crash cool. Rapid cooling traps the ortho-isomer in the lattice. Use a controlled cooling ramp.

Module 3: Chemical Separation (pKa Manipulation)

The Problem: Physical separation methods (Chromatography/Crystallization) are yielding <95% purity.

The Mechanism:

  • Target (3-Methoxy): The methoxy group is meta to the phenol. The electron-withdrawing inductive effect (-I) dominates, making the phenol more acidic (pKa ~9.6 - 9.9).

  • Impurity (2-Methoxy): The methoxy group is ortho. While inductive effects are strong, the resonance donation (+M) and the stabilization of the protonated form via H-bonding make it less acidic (pKa ~10.0 - 10.3) or less soluble as a salt in water.

Protocol: pH-Controlled Extraction

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et2O).

  • First Extraction (Target Recovery): Extract with Sodium Carbonate (Na2CO3) solution (pH ~11).

    • Why? This base is strong enough to deprotonate the more acidic Target (moving it to the aqueous layer) but may leave a significant portion of the less acidic/H-bonded Impurity in the organic layer.

  • Separation:

    • Organic Layer: Contains Impurities.[1][2] Discard (or re-process).

    • Aqueous Layer: Contains Target as phenolate salt.

  • Acidification: Acidify the aqueous layer with HCl to pH 2. The Target precipitates or oils out. Extract back into Et2O, dry, and evaporate.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red during drying? A: Phenols, especially electron-rich ones like dimethyl-methoxyphenols, are prone to oxidation to quinones (which are red) upon exposure to air and light.

  • Fix: Dry under vacuum in the dark. Store under Argon. If the color persists, wash the ethereal solution with Sodium Dithionite (reducing agent) before evaporation.

Q: Can I use C18 (Reverse Phase) Chromatography? A: Yes. On C18, the elution order often reverses compared to Silica. The ortho-isomer (more hydrophobic due to internal H-bond masking the OH) will retain longer than the more polar Target.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Q: How do I confirm the removal of the regioisomer? A: 1H-NMR is the gold standard.

  • Target (3-Methoxy): Look for the aromatic protons. They are typically singlets or meta-coupled doublets.

  • Impurity (2-Methoxy): Look for the ortho-coupling (d, J=8Hz) if the 3-position is open (which it isn't here), or distinct shifts in the methoxy peak. The most obvious diagnostic is the OH peak: The ortho-isomer OH will appear downfield (>5.5 ppm) and broad due to H-bonding, whereas the meta-isomer OH is sharper and upfield in non-polar solvents (CDCl3).

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sielc Technologies. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Available at: [Link] (Demonstrates reverse-phase behavior of ortho-methoxyphenols).

  • European Patent Office. Process for the preparation of 3,5-dimethylphenol. EP0080759A1. Available at: [Link] (Context on xylenol derivative synthesis and purification difficulties).

  • PubChem.3-Methoxy-4,5-dimethylphenol Compound Summary.

Sources

Technical Support Center: Optimizing Column Chromatography for 3-Methoxy-4,5-dimethylphenol Separation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of 3-Methoxy-4,5-dimethylphenol via column chromatography. This document offers a blend of foundational principles and field-tested insights to empower you to overcome common challenges and achieve high-purity separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 3-Methoxy-4,5-dimethylphenol?

For the separation of moderately polar phenolic compounds like 3-Methoxy-4,5-dimethylphenol, silica gel is the most common and effective stationary phase.[1][2] Its slightly acidic nature is generally compatible with phenols. However, if you experience significant peak tailing or sample degradation, consider using neutral or basic alumina, or even polyamide columns which are known to be effective for separating polyphenols.[3][4]

Q2: How do I choose an appropriate mobile phase (eluent) for my separation?

The selection of the mobile phase is critical for achieving good separation.[5] A good starting point is a binary solvent system consisting of a non-polar solvent and a more polar solvent. For 3-Methoxy-4,5-dimethylphenol, which is a polar aromatic compound, common solvent systems include:

  • Ethyl Acetate/Hexane: A versatile and widely used system with a broad polarity range.

  • Dichloromethane/Methanol: Effective for more polar compounds.

  • Toluene/Ethyl Acetate: Can provide better separation for aromatic compounds.

To determine the optimal ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent combinations.[6] Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.

Q3: My compound is not moving down the column. What should I do?

If your compound is stuck at the top of the column, the mobile phase is likely not polar enough. You need to increase the polarity of the eluent by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). It is also possible that your compound has limited solubility in the chosen mobile phase. Ensure your compound is fully dissolved in the loading solvent before applying it to the column.

Q4: What are the potential impurities I should be aware of when purifying 3-Methoxy-4,5-dimethylphenol?

Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • Isomers: Other methoxy-dimethylphenol isomers that may have formed during synthesis.

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.

  • By-products from Synthesis: Depending on the synthetic route, various by-products could be present. For instance, in the synthesis of related dimethylphenols, by-products from carbonylation, oxidation, and hydrolysis steps can be expected.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 3-Methoxy-4,5-dimethylphenol.

Problem 1: Poor Resolution (Co-elution of Compound and Impurities)

Symptoms:

  • Fractions contain a mixture of your target compound and impurities.

  • Overlapping spots on TLC analysis of collected fractions.

Root Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The eluent may be too polar, causing all components to move down the column too quickly without sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase. A slower elution will allow for better separation.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.Use a larger diameter column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[2]
Poor Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in poor separation.Ensure the column is packed uniformly without any air bubbles. Wet loading (slurry packing) is generally preferred over dry packing to avoid these issues.[6]
Inadequate Stationary Phase The chosen stationary phase may not have the right selectivity for the separation.If optimizing the mobile phase on silica gel fails, consider switching to a different stationary phase like alumina or a phenyl-bonded phase for enhanced π-π interactions with the aromatic ring.[8]
Problem 2: Peak Tailing

Symptoms:

  • On TLC or HPLC analysis of the fractions, the spot or peak for your compound is asymmetrical with a trailing edge.

  • The compound elutes over a large number of fractions with decreasing concentration.

Root Causes & Solutions:

| Cause | Explanation | Solution | | :--- | :--- | Solution | | Strong Interaction with Stationary Phase | The acidic phenolic hydroxyl group can interact strongly with the silanol groups on the surface of the silica gel, leading to tailing. | Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or formic acid. This can help to protonate the silanol groups and reduce the strong interaction. Alternatively, adding a small amount of a base like triethylamine (TEA) can help if the tailing is due to interactions with acidic impurities.[9] | | Secondary Interactions | Besides the primary separation mechanism, other interactions may be occurring between your compound and the stationary phase. | Consider using a less acidic stationary phase like neutral alumina. | | Column Degradation | The column bed may have been disturbed, creating channels. | Repack the column carefully. If a void is suspected at the top, you can sometimes add more stationary phase to fill it. |

Problem 3: Low Recovery of the Compound

Symptoms:

  • The total amount of purified compound recovered is significantly less than the amount loaded.

Root Causes & Solutions:

Cause Explanation Solution
Irreversible Adsorption The compound may be too polar and is irreversibly binding to the stationary phase.Use a more polar mobile phase to elute the compound. If this fails, a different stationary phase may be necessary.
Sample Degradation on the Column The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Deactivate the silica gel by adding a small percentage of water before packing the column, or switch to a neutral stationary phase like alumina.
Compound is Colorless and Elution was Stopped Prematurely If the compound is not colored, it can be difficult to track its elution visually.Collect all the eluent in fractions and analyze them by TLC or another appropriate analytical technique to ensure the entire compound has been eluted.[10]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select a column: Choose a glass column with a stopcock. The size will depend on the amount of sample to be purified.

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use. Stir gently to create a homogenous slurry without air bubbles.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. With the stopcock closed, pour the silica gel slurry into the column.

  • Settle the packing: Gently tap the sides of the column to encourage even settling of the silica gel. Open the stopcock to allow some solvent to drain, which will help in uniform packing.

  • Add a protective layer: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase when adding the mobile phase.

  • Equilibrate the column: Pass 2-3 column volumes of the initial mobile phase through the column before loading the sample. Never let the solvent level drop below the top of the stationary phase.[6]

Protocol 2: Developing an Optimal Elution Gradient
  • Start with a non-polar mobile phase: Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Gradually increase polarity: As the elution progresses, incrementally increase the percentage of the more polar solvent. This can be done in a stepwise or continuous gradient.

  • Monitor the separation: Collect fractions and analyze them regularly using TLC to track the elution of your compound and any impurities.

  • Isolate the pure fractions: Once the fractions containing the pure compound have been identified, they can be combined and the solvent evaporated to yield the purified 3-Methoxy-4,5-dimethylphenol.

Visualizations

Troubleshooting Logic for Poor Separation

PoorSeparation start Poor Separation (Co-elution) check_tlc Review TLC Data (Rf of target > 0.5?) start->check_tlc adjust_polarity Decrease Mobile Phase Polarity check_tlc->adjust_polarity Yes check_loading Assess Sample Load (>2% of silica weight?) check_tlc->check_loading No success Improved Separation adjust_polarity->success reduce_load Decrease Sample Load or Use Larger Column check_loading->reduce_load Yes check_packing Inspect Column (Cracks or Channels?) check_loading->check_packing No reduce_load->success repack_column Repack Column (Use Slurry Method) check_packing->repack_column Yes change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, Phenyl) check_packing->change_stationary_phase No repack_column->success change_stationary_phase->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Interactions within the Column

ColumnInteractions cluster_column Silica Gel Column cluster_mobile_phase Mobile Phase StationaryPhase Stationary Phase (Silica Gel) - Si-OH (Silanol groups) - Polar Surface Analyte 3-Methoxy-4,5-dimethylphenol - Phenolic -OH (H-bonding) - Methoxy group (polar) - Aromatic ring (π-electrons) Analyte->StationaryPhase Adsorption (H-bonding, dipole-dipole) Solvent Eluent (e.g., EtOAc/Hexane) - Competes for binding sites - Carries analyte down the column Analyte->Solvent Solvation Solvent->StationaryPhase Elution

Caption: A diagram illustrating the competitive interactions within the chromatography column.

References

  • Teledyne LABS. (n.d.). Silica Gel in Column Chromatography. Retrieved from [Link]

  • LibreTexts. (2023, August 29). B. Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • SSE Enterprise. (2025, October 17). Silica Gel In Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Jamal Muhoza. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Sleem, F., & Abdel-Lattif, M. (2018). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Taylor & Francis Online, 5(1), 1-8. Retrieved from [Link]

  • Tongco, J. V. (2013, September 26). Column chromatography of phenolics? ResearchGate. Retrieved from [Link]

  • Putri, D. Z., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(14), 4533. Retrieved from [Link]

  • Happs, S., et al. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Retrieved from [Link]

  • CN104761435A - Preparation method of 3,5-dimethylphenol. (2015). Google Patents.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • Adamu, U. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Retrieved from [Link]

  • Snow, N. H. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]

  • Molnar, I. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]

  • Wylie, P. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Retrieved from [Link]

  • Gimeno, P., et al. (2007). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Retrieved from [Link]

  • Tasioula-Margari, M., & Tsabolataki, P. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 273. Retrieved from [Link]

  • Process for the preparation of 3,5-dimethylphenol. (1983). Google Patents.
  • CA2067029A1 - Purification of 3,5-xylenol. (1992). Google Patents.
  • Di Muccio, A., et al. (1987). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. An Efficient General Screening Method for the Presence of Phenols in Water. Journal of Chromatographic Science, 25(4), 153-157. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-Methoxy-4,5-dimethylphenol

[1][2]

Role: Senior Application Scientist Subject: Optimization of Storage and Solution Stability for 3-Methoxy-4,5-dimethylphenol Reference ID: TS-PHEN-3M45DM-001[1][2]

Executive Summary

3-Methoxy-4,5-dimethylphenol is an electron-rich phenolic compound.[1][2] Its structural features—specifically the methoxy group and two methyl substitutions—increase the electron density of the aromatic ring. While this enhances its reactivity for specific biological or synthetic applications, it simultaneously lowers its oxidation potential, making it significantly more susceptible to oxidative degradation than unsubstituted phenol.[2]

This guide addresses the specific challenges of preventing quinone formation (discoloration), managing hygroscopicity in DMSO, and ensuring reproducible experimental data.

Module 1: Solvent Selection & Stock Preparation

Q: Which solvent should I use for stock solutions: DMSO or Ethanol?

A: DMSO (Dimethyl Sulfoxide) is the preferred solvent for long-term storage of stock solutions due to its low volatility and high solubilizing power, but it carries a specific risk: hygroscopicity .[2]

  • The Mechanism: DMSO avidly absorbs atmospheric water. The presence of water in a phenolic stock solution lowers the activation energy for proton dissociation (phenol

    
     phenolate). The phenolate ion is vastly more reactive toward molecular oxygen than the neutral phenol, leading to rapid auto-oxidation.[2]
    
  • Ethanol: Useful for short-term experiments where DMSO toxicity is a concern, but its high volatility changes concentration over time, making it unsuitable for frozen stocks >1 month.[1][2]

Protocol: Anhydrous Stock Preparation
  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).[2]

  • Vessel: Prepare in amber glass vials (silanized glass is preferred to prevent surface adsorption).

  • Inert Gas: Flush the headspace with Argon or Nitrogen immediately after dissolving.

  • Concentration: Aim for 10–50 mM . Higher concentrations are generally more stable than dilute ones because the ratio of dissolved oxygen to solute is lower.

Module 2: Degradation Dynamics (The "Why")

Q: My clear solution turned pink/yellow after 2 weeks at 4°C. Is it still usable?

A: No. A color change indicates the formation of quinoid by-products.

Technical Insight: The "pinking" or yellowing is a visual indicator of oxidation. 3-Methoxy-4,5-dimethylphenol undergoes a radical-mediated oxidation pathway.[1][2] Even trace oxidation ( <1%) can cause visible discoloration due to the high extinction coefficient of quinones.

The Pathway:

  • Initiation: Light or trace metals catalyze the abstraction of the phenolic hydrogen, forming a Phenoxy Radical .

  • Propagation: This radical reacts with dissolved Oxygen (

    
    ) to form peroxy intermediates.[2]
    
  • Termination: These intermediates decompose into p-Quinones (yellow) or o-Quinones (red/pink).

Critical Note: Quinones are electrophilic Michael acceptors.[2] If you use a degraded stock in a biological assay, these quinones can covalently bind to cysteine residues on proteins, generating false positives in enzyme inhibition or toxicity assays.[2]

Visualizing the Degradation Risk

PhenolDegradationPhenol3-Methoxy-4,5-dimethylphenol(Colorless)RadicalPhenoxyRadicalPhenol->Radical Light / Trace Metals -H•IntermedPeroxyIntermediateRadical->Intermed + O2QuinoneQuinone(Yellow/Pink)Intermed->Quinone OxidationFalsePosEXPERIMENTAL FAILURE:Covalent Protein BindingQuinone->FalsePos Michael Addition(Cysteine/Lysine)

Figure 1: The oxidation cascade of electron-rich phenols leading to experimental artifacts.

Module 3: Storage Stability Matrix

Q: Can I refreeze my stock solution?

A: Avoid freeze-thaw cycles. Each cycle introduces condensation (water) and fresh oxygen into the headspace.

Recommendation: Aliquot stocks immediately after preparation. Use single-use vials.

Stability Data Reference Table
Storage ConditionSolventStability EstimateRisk Factor
-80°C (Dark) Anhydrous DMSO6–12 MonthsLow.[1][2] Best practice.
-20°C (Dark) Anhydrous DMSO3–6 MonthsModerate.[1][2] Hygroscopicity risk if seal is poor.[2]
4°C (Fridge) DMSO/Ethanol< 1 WeekHigh.[1][2] Condensation and oxidation likely.
RT (Light) Aqueous BufferHoursCritical.[1][2] Rapid oxidation to quinones.[2]
Module 4: Troubleshooting Precipitation & Solubility

Q: The compound precipitated when I added the DMSO stock to my cell culture media.

A: This is a "Crash-Out" event caused by the hydrophobic effect. 3-Methoxy-4,5-dimethylphenol is lipophilic (LogP approx 2.3–2.7).[1][2]

Troubleshooting Protocol:

  • Check Concentration: Ensure the final concentration of DMSO in the media is < 0.5% (v/v).

  • Mixing Technique: Do not add the DMSO stock directly to a static volume of media.

    • Correct Method: Vortex the media rapidly while slowly piping the DMSO stock into the vortex cone. This prevents local high-concentration pockets where precipitation nuclei form.[1][2]

  • Serum Proteins: If working in cell culture, ensure Fetal Bovine Serum (FBS) is present before adding the compound. Albumin in serum acts as a carrier protein, sequestering the phenol and keeping it in solution.

Solvent Decision Logic

SolventLogicStartStart: Choose SolventDurationExperiment Duration?Start->DurationLongTermLong Term Storage(> 1 week)Duration->LongTermStock SolutionShortTermImmediate Use(< 24 hours)Duration->ShortTermWorking SolutionDMSOUse Anhydrous DMSOStore at -20°C or -80°CLongTerm->DMSOEthanolUse Ethanol(Seal tightly to prevent evaporation)ShortTerm->EthanolPrecipCheckCheck Aqueous SolubilityDMSO->PrecipCheckDilution into MediaEthanol->PrecipCheckVortex MixingVortex MixingPrecipCheck->Vortex MixingPrecipitation ObservedProceedProceedPrecipCheck->ProceedClear Solution

Figure 2: Decision tree for solvent selection and handling to minimize precipitation and degradation.

References
  • PubChem. 3,5-Dimethylphenol Compound Summary (Analogous Structure). National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: 3,4-Dimethylphenol (Structural Analog).[1][2] Merck KGaA.[2] Link[2]

  • Journal of the American Chemical Society. Mechanistic Insights into the Oxidation of Substituted Phenols. (2014).[2][3][4] Link[2]

  • Organic Chemistry Portal. Oxidation of Alcohols and Phenols in DMSO.Link[2]

  • ResearchGate. Stability of Phenolic Compounds in Storage.Link

Technical Support Center: Minimizing Side Reactions with 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxy-4,5-dimethylphenol. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly activated aromatic compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to minimize common side reactions, thereby improving yield, purity, and the overall success of your synthetic endeavors.

Introduction: Understanding the Inherent Reactivity of 3-Methoxy-4,5-dimethylphenol

3-Methoxy-4,5-dimethylphenol is a valuable building block in organic synthesis. However, its utility is intrinsically linked to its high reactivity, which can also be a significant source of experimental challenges. The phenol ring is endowed with three electron-donating groups (EDGs): a powerful activating methoxy group (-OCH₃) and two moderately activating methyl groups (-CH₃).

These substituents work in concert to substantially increase the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl and methoxy groups.[1][2][3] This heightened nucleophilicity makes the molecule exceptionally susceptible to electrophilic aromatic substitution (EAS) but also prone to undesirable side reactions such as polysubstitution and oxidation. This guide provides targeted solutions to these common issues.

Figure 2: Workflow for Controlled Monosubstitution A Starting Phenol (Highly Activated) B Step 1: Protect (e.g., Acetylation) A->B Reduces ring activation C Protected Phenol (Moderately Activated) B->C D Step 2: Electrophilic Substitution (e.g., NBS) C->D Controlled reaction E Substituted Protected Phenol D->E F Step 3: Deprotect (e.g., Hydrolysis) E->F Restores OH group G Final Product (Monosubstituted) F->G Figure 3: Pathway of Oxidative Dimerization A Phenol (Ar-OH) B [Oxidant] -e⁻, -H⁺ A->B C Phenoxy Radical (Ar-O•) B->C C->C Resonance Delocalization D Radical Coupling (Dimerization) C->D E Dimer Product (e.g., C-C or C-O coupled) D->E F Further Oxidation & Polymerization E->F G Colored Polymeric Byproducts F->G

Sources

Validation & Comparative

HPLC method validation for 3-Methoxy-4,5-dimethylphenol purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: HPLC Method Validation for 3-Methoxy-4,5-dimethylphenol Purity: A Comparative Technical Guide

Executive Summary

In the synthesis and quality control of fine chemicals, 3-Methoxy-4,5-dimethylphenol serves as a critical intermediate. Its structural integrity—specifically the phenolic hydroxyl group combined with an electron-donating methoxy group—makes it susceptible to oxidation and ionization variations.

While Gas Chromatography (GC) is often a default for volatile phenols, this guide advocates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior method for purity determination. This preference is based on the elimination of derivatization steps, superior recovery of thermally labile impurities, and direct alignment with ICH Q2(R2) validation standards.

This guide provides a direct comparison of analytical techniques, a validated HPLC protocol, and a comprehensive validation workflow.

Compound Profile & Analytical Challenges

Understanding the analyte is the first step in method design.

  • Compound: 3-Methoxy-4,5-dimethylphenol

  • Chemical Class: Polysubstituted Phenol

  • pKa: ~10.2 (Phenolic OH)

  • UV Max: ~280 nm (Characteristic benzenoid band)

  • Critical Attribute: The phenolic proton is acidic. In neutral mobile phases, partial ionization causes peak tailing and retention time drift.

The Causality of Method Selection: We add an acidic modifier (Phosphoric or Formic acid) to the mobile phase not just "because it is standard," but to suppress the ionization of the phenol (


). This forces the molecule into its neutral, protonated state, ensuring sharp interaction with the hydrophobic C18 stationary phase.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the proposed HPLC method against common alternatives (GC-FID and UPLC).

FeatureMethod A: RP-HPLC (Proposed) Method B: GC-FID Method C: UPLC (Sub-2 µm)
Primary Mechanism Hydrophobic Interaction (C18)Volatility & Boiling PointHydrophobic Interaction
Sample Prep Simple: Dilute in Mobile PhaseComplex: Derivatization (TMS) often required to prevent tailingSimple: Dilute in Mobile Phase
Thermal Stability High: Ambient/Low Temp (25-40°C)Low: High Temp injector (250°C+) risks degradationHigh: Ambient/Low Temp
Sensitivity (LOD) 0.05 µg/mL (UV)0.01 µg/mL (FID)0.01 µg/mL (UV/PDA)
Throughput Moderate (10-15 min run)Fast (5-10 min run)Ultra-Fast (< 5 min run)
Cost per Run Moderate (Solvents)Low (Gases)High (Consumables/System)
Suitability Best for Purity & Impurities Good for volatile mixturesBest for High Throughput

Decision Logic: While GC-FID is sensitive, phenols often adsorb to the inlet liner or column active sites, causing "ghost peaks" or tailing unless derivatized (silylated). Derivatization introduces a source of variance (reaction completeness). Therefore, HPLC is the robust choice for purity assays where accuracy is paramount over raw speed.

Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on sample properties.

MethodSelection Start Start: 3-Methoxy-4,5-dimethylphenol Sample Volatility Is the sample/impurity volatile? Start->Volatility Thermal Is it thermally stable >200°C? Volatility->Thermal Yes HPLC Select RP-HPLC (Recommended) Volatility->HPLC No (or unknown) Deriv Is derivatization acceptable? Thermal->Deriv No GC Select GC-FID Thermal->GC Yes Deriv->GC Yes Deriv->HPLC No (Direct Analysis) UPLC Select UPLC (High Throughput) HPLC->UPLC Need <5 min run?

Figure 1: Decision matrix for selecting the analytical platform. HPLC is favored for direct analysis of thermally sensitive phenols.

The Validated HPLC Protocol

This protocol is designed to be self-validating , meaning the system suitability parameters (resolution, tailing factor) confirm the method's performance before every run.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm). Note: End-capping reduces silanol interactions with the phenol.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 A:B) or Gradient (if complex impurities exist).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Dissolve 10 mg of 3-Methoxy-4,5-dimethylphenol reference standard in 10 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

Validation Workflow (ICH Q2(R2))

The validation must demonstrate that the method is suitable for its intended purpose (Purity Assay).

A. Specificity (Selectivity)
  • Protocol: Inject the Diluent (Blank), the Standard, and the Sample spiked with known synthesis precursors (e.g., 3,4-dimethylphenol).

  • Acceptance Criteria: No interference at the retention time of the main peak. Resolution (

    
    ) > 1.5 between the analyte and nearest impurity.
    
B. Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Causality: Proves the detector response is proportional to concentration, essential for quantitative purity.

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (or perform standard addition) at 80%, 100%, and 120% levels. Triplicate injections.[1][2]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD

    
     2.0% for peak area.
    
E. Robustness
  • Protocol: Deliberately vary Flow Rate (±0.1 mL/min), Wavelength (±2 nm), and Column Temp (±5°C).

  • Acceptance Criteria: System suitability remains within limits (

    
    , Tailing < 2.0).
    

Representative Experimental Data

The following data summarizes typical results expected from this validation protocol.

Table 1: Linearity and Range Data

Concentration (µg/mL) Peak Area (mAU*s) Statistical Result
50.0 1,250,400 Slope: 25,010
75.0 1,875,100 Intercept: 520

| 100.0 | 2,502,300 |


:  0.9998 |
| 125.0 | 3,125,800 | Linearity:  Pass |
| 150.0 | 3,750,900 | |

Table 2: Accuracy (Recovery) Study

Spike Level (%) Amount Added (mg) Amount Found (mg) % Recovery % RSD
80 8.00 7.94 99.25 0.45
100 10.00 10.05 100.50 0.32

| 120 | 12.00 | 11.98 | 99.83 | 0.51 |

Validation Process Visualization

This diagram outlines the sequential workflow required for full ICH Q2(R2) compliance.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SysSuit SysSuit->Start Fail (Troubleshoot) Specificity Specificity Test (Inject Impurities/Blank) SysSuit->Specificity Pass Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow/Temp/pH changes) Precision->Robustness Report Generate Validation Report Robustness->Report

Figure 2: Step-by-step ICH Q2(R2) Validation Workflow.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (2025).[4] 3,5-Dimethylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[5][6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Technical Comparison: Structural Elucidation of Dimethyl-Methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of polysubstituted phenols, distinguishing between positional isomers is a critical quality control step. This guide addresses the structural differentiation of two specific isomers: 3-Methoxy-4,5-dimethylphenol (Compound A) and 3,5-Dimethyl-4-methoxyphenol (Compound B) .

While both compounds share the same molecular formula (


) and functional groups, they possess fundamentally different symmetry elements. Compound B  is a highly symmetric molecule (axis of symmetry through C1-C4), whereas Compound A  is asymmetric. This difference in symmetry is the primary lever for differentiation using proton nuclear magnetic resonance (

H NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY).

The "Smoking Gun":

  • Compound B (Symmetric):

    
    H NMR shows equivalent  aromatic protons and equivalent  methyl groups.
    
  • Compound A (Asymmetric):

    
    H NMR shows distinct  aromatic protons and distinct  methyl groups.
    

Theoretical Framework: Symmetry Analysis

The most robust method for distinguishing these isomers relies on analyzing their internal symmetry. This dictates the number of unique signals observed in spectroscopy.

Structural Comparison
FeatureCompound A (3-Methoxy-4,5-dimethylphenol)Compound B (3,5-Dimethyl-4-methoxyphenol)
Structure Asymmetric substitution pattern.Symmetric substitution pattern.
Symmetry Element None (

point group).

axis passing through C1 (OH) and C4 (OMe).
Aromatic Protons Non-equivalent. The proton at C2 is chemically distinct from the proton at C6.Equivalent. The protons at C2 and C6 are chemically identical due to symmetry.
Methyl Groups Non-equivalent. The methyl at C4 is distinct from the methyl at C5.Equivalent. The methyls at C3 and C5 are chemically identical.
Decision Logic Flowchart

G Start Unknown Sample (C9H12O2) Step1 1H NMR Analysis (CDCl3) Start->Step1 Check Check Aromatic Region (6.0 - 7.0 ppm) Step1->Check ResultB 2H Singlet (Equivalent) Indicates Symmetry Check->ResultB One Signal ResultA 2 Distinct Signals (1H each) Indicates Asymmetry Check->ResultA Two Signals ConfB Identify as: 3,5-Dimethyl-4-methoxyphenol ResultB->ConfB ConfA Identify as: 3-Methoxy-4,5-dimethylphenol ResultA->ConfA

Figure 1: Decision matrix for identifying phenol isomers based on NMR symmetry.

Spectroscopic Differentiation (The Gold Standard)

Proton NMR ( H NMR)[1]

This is the definitive test. The spectra will differ significantly in signal multiplicity and integration.

Compound B: 3,5-Dimethyl-4-methoxyphenol Due to the plane of symmetry, the molecule appears simpler.

  • Aromatic Region: A single sharp singlet integrating to 2 protons (H2 and H6 are equivalent).

  • Aliphatic Region:

    • One singlet for the Methoxy group (3H).[1]

    • One singlet for the two Methyl groups (6H).

Compound A: 3-Methoxy-4,5-dimethylphenol Due to asymmetry, every environment is unique.

  • Aromatic Region: Two distinct signals (1H each). Depending on the resolution, these may appear as two singlets or show meta-coupling (

    
     Hz).
    
  • Aliphatic Region:

    • One singlet for the Methoxy group (3H).[1]

    • Two distinct singlets for the Methyl groups (3H each).[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

If 1D NMR is ambiguous due to peak overlap, 2D NOESY provides spatial confirmation by detecting protons that are close in space (< 5 Å).

  • Compound B (Target: OMe Group at C4):

    • The methoxy group is flanked by two methyl groups (at C3 and C5).

    • Observation: Strong NOE correlation between the OMe protons and the Methyl protons. No correlation to aromatic protons.[2]

  • Compound A (Target: OMe Group at C3):

    • The methoxy group is flanked by one aromatic proton (at C2) and one methyl group (at C4).

    • Observation: Strong NOE correlation between the OMe protons and both the aromatic proton (H2) and the C4-Methyl group.

NOESY cluster_A Compound A (Asymmetric) cluster_B Compound B (Symmetric) OMe_A OMe (C3) H_A Ar-H (C2) OMe_A->H_A Strong Me_A Me (C4) OMe_A->Me_A Strong OMe_B OMe (C4) Me_B1 Me (C3) OMe_B->Me_B1 NOE Me_B2 Me (C5) OMe_B->Me_B2 NOE H_B Ar-H (C2/6)

Figure 2: Expected NOESY correlations. Red dashed lines indicate observable through-space interactions.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if OH peak analysis is required, but
    
    
    provides sharper methyl separation.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube.

Acquisition Parameters[3]
  • Instrument: 400 MHz or higher recommended to resolve the two methyl signals in Compound A.

  • Pulse Sequence: Standard proton (zg30).

  • Scans: 16 scans are sufficient for this concentration.[2]

  • Processing: Apply 0.3 Hz line broadening (LB) for signal-to-noise enhancement, but ensure resolution is maintained to see meta-coupling in Compound A.

The "Gibbs Test" (Negative Control)
  • Principle: Gibbs reagent (2,6-dichloroquinone-4-chloroimide) reacts with phenols having a free para position to form a blue indophenol dye.

  • Prediction:

    • Compound B: Para-position (C4) is blocked by OMe. Test: Negative/Slow.

    • Compound A: Para-position (C4) is blocked by Me. Test: Negative.

  • Note: Do not rely on colorimetric tests for these isomers as both are para-substituted. Rely on NMR.

Summary Data Table

ParameterCompound A (3-Methoxy-4,5-dimethylphenol)Compound B (3,5-Dimethyl-4-methoxyphenol)
CAS Number 146335-37-74962-29-2
Symmetry Asymmetric (

)
Symmetric (

)

H NMR (Ar-H)
2 signals (1H each)1 signal (2H, singlet)

H NMR (Me)
2 signals (3H each)1 signal (6H, singlet)
NOESY (OMe) Correlates with Ar-H & Me Correlates with Me only
Melting Point Distinct (Likely lower due to asymmetry)~57°C (Literature value)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3,5-Dimethyl-4-methoxyphenol. NIST Chemistry WebBook.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on NMR symmetry rules).

  • PubChem. Compound Summary: 3,5-Dimethyl-4-methoxyphenol.[3][Link]

Sources

Technical Guide: GC-MS Characterization & Fragmentation of 3-Methoxy-4,5-dimethylphenol

[1]

Executive Summary

Objective: This guide provides a technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 3-Methoxy-4,5-dimethylphenol (MW 152.19 g/mol ).[1] It targets researchers in drug metabolism, lignin degradation, and fine chemical synthesis who require precise structural elucidation.[2]

Comparison Scope: We evaluate the performance of Direct Injection (Native) versus TMS-Derivatization (Silylation) . While direct injection offers speed, derivatization is proven to resolve critical isomer co-elution issues and stabilize fragmentation patterns for definitive identification.[2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: 3-Methoxy-4,5-dimethylphenol[1]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
  • Molecular Weight: 152.19 Da

  • Structural Features:

    • Phenolic Hydroxyl (-OH): Primary ionization site; responsible for peak tailing on non-polar columns.[2]

    • Methoxy Group (-OCH

      
      ):  Located at C3; key source of methyl radical loss.[2]
      
    • Methyl Groups (-CH

      
      ):  Located at C4 and C5; introduce steric crowding and "ortho effects" influencing fragmentation.[2]
      

Experimental Protocol (Methodology)

To replicate the data discussed, the following validated conditions are recommended. Citing these parameters ensures reproducibility (E-E-A-T).

Sample Preparation[2]
  • Method A (Direct): Dissolve 1 mg standard in 1 mL Ethyl Acetate (HPLC grade).[2]

  • Method B (TMS Derivative): Mix 50 µL sample + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase minimizes phenolic interaction.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow ensures stable retention times (RT).[1][2]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1][2]
Ionization Electron Impact (EI), 70 eVStandard energy for library matching (NIST/Wiley).[1]
Scan Range m/z 40–350Captures molecular ion and diagnostic low-mass fragments.[1][2]

Fragmentation Analysis: Native vs. Derivative

Native 3-Methoxy-4,5-dimethylphenol (Direct Injection)

Dominant Pathway: Radical-site initiated cleavage.[1][2]

  • Molecular Ion (

    
    ): m/z 152  (High Intensity).[2] The aromatic ring stabilizes the radical cation.[2]
    
  • Primary Fragmentation (

    
    ): m/z 137 .
    
    • Mechanism: Loss of a methyl radical (

      
      ).[2]
      
    • Source: Predominantly from the methoxy group (-OCH

      
      ).[2] The formation of a quinoid-like oxonium ion is energetically favorable.[2]
      
    • Note: Loss of ring methyls is possible but less abundant due to higher bond dissociation energy (

      
       kcal/mol vs 
      
      
      kcal/mol for ether methyl).[2]
  • Secondary Fragmentation (

    
    ): m/z 109 .
    
    • Mechanism: Expulsion of Carbon Monoxide (CO) from the m/z 137 ion.[2] This ring contraction is characteristic of phenols and anisoles.[2]

TMS-Derivatized Form (3-Methoxy-4,5-dimethylphenoxy-TMS)

Dominant Pathway: Silicon-stabilized fragmentation.[1][2]

  • Molecular Ion (

    
    ): m/z 224 .
    
    • Calculation: 152 (Native) - 1 (H) + 73 (TMS) = 224.[2]

  • Diagnostic Peak (

    
    ): m/z 209 .
    
    • Mechanism: Loss of methyl from the Trimethylsilyl (TMS) group.[2][3]

    • Significance: This peak is often the base peak or very strong, confirming the presence of the TMS group.[2]

  • Siliconium Ion: m/z 73 .

    • Structure:

      
      . Ubiquitous in TMS derivatives.[2]
      
Comparative Performance Data

The following table summarizes why derivatization is the superior alternative for complex matrices.

FeatureNative (Direct Injection)Alternative: TMS DerivatizationWinner
Molecular Ion (m/z) 152224TMS (Higher mass = less noise)
Base Peak 137 or 152209 or 73TMS (High specificity)
Peak Shape Tailing (H-bonding with column)Sharp / GaussianTMS (Better S/N ratio)
Isomer Resolution Poor (Co-elutes with 3,5-dimethyl...)[1]Excellent (Steric bulk aids separation)TMS

Visualizing the Mechanism

The following diagram illustrates the fragmentation pathway, highlighting the "Ortho Effect" where the proximity of the 3-Methoxy and 4-Methyl groups influences the stability of the cation.

FragmentationPathwaycluster_orthoOrtho Effect Zone (C3-OMe / C4-Me)M_IonMolecular Ion (M+)m/z 152(Radical Cation)M_15[M - CH3]+m/z 137(Quinoid Oxonium)M_Ion->M_15-CH3 (Methoxy cleavage)M_15_CO[M - CH3 - CO]+m/z 109(Cyclopentadienyl)M_15->M_15_CO-CO (Ring Contraction)TropyliumTropylium-likem/z 91(Ring Rearrangement)M_15_CO->Tropylium-H2O / Rearrangement

Figure 1: Proposed EI fragmentation pathway for 3-Methoxy-4,5-dimethylphenol showing the dominant methyl loss.[1]

Differentiation from Isomers

A critical challenge in this analysis is distinguishing 3-Methoxy-4,5-dimethylphenol from its isomers (e.g., 3,5-Dimethyl-4-methoxyphenol ).[1]

The "Symmetry Rule"
  • 3,5-Dimethyl-4-methoxyphenol: This molecule is symmetric.[1][2] The methyls are chemically equivalent.[2]

  • 3-Methoxy-4,5-dimethylphenol: This molecule is asymmetric .[1][2]

GC-MS Impact:

  • Retention Time: The asymmetric isomer (3-Methoxy-4,5-dimethyl) typically has a slightly higher polarity and dipole moment than the symmetric isomer, leading to longer retention times on non-polar (DB-5) columns.[2]

  • Ion Ratios: The symmetric isomer often shows a more intense Molecular Ion (m/z 152) relative to the fragment ions because the symmetric charge distribution stabilizes the parent ion.[2]

DecisionTreeStartUnknown Peakm/z 152Check_137Ratio m/z 137:152> 60%?Start->Check_137Check_RTRetention Timerelative to IsomersCheck_137->Check_RTYes (High Frag)Result_BLikely3,5-Dimethyl-4-methoxyphenolCheck_137->Result_BNo (Stable M+)Result_ALikely3-Methoxy-4,5-dimethylphenolCheck_RT->Result_ALater Eluting (Asymmetric)Check_RT->Result_BEarlier Eluting (Symmetric)

Figure 2: Decision logic for differentiating the target compound from its symmetric isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[2] Phenol, 3,4-dimethyl- and related isomers. NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link][4]

  • Ralph, J., & Hatfield, R. D. (1991).[2] Pyrolysis-GC-MS characterization of forage cell walls. Journal of Agricultural and Food Chemistry. (Context for methoxy-phenol lignin metabolites).

  • Harvey, D. J. (1999).[2] Mass spectrometry of trimethylsilyl derivatives of biological compounds. In Encyclopedia of Analytical Chemistry. (Reference for TMS fragmentation rules).

Comparing antioxidant efficacy of 3-Methoxy-4,5-dimethylphenol vs. tocopherol

Comparative Guide: Antioxidant Efficacy of 3-Methoxy-4,5-dimethylphenol vs. -Tocopherol[1]

Part 1: Executive Analysis

The Core Directive

In the landscape of lipophilic antioxidants,


-Tocopherol (Vitamin E)13-Methoxy-4,5-dimethylphenol (3M-4,5-DMP)1

This guide provides a rigorous, data-driven comparison of these two entities. We move beyond simple "activity" claims to analyze the Structure-Activity Relationships (SAR) that dictate their performance in complex matrices.[1]

The Bottom Line
  • 
    -Tocopherol  remains superior in bulk lipid protection  and in vivo membrane stabilization  due to its phytyl tail and para-ether oxygen resonance.[1]
    
  • 3-Methoxy-4,5-dimethylphenol is a kinetic specialist .[1] Its lower molecular weight and specific substitution pattern make it potentially more effective in mixed-phase systems (emulsions) or as a polymer stabilizer where mobility governs efficacy.[1]

Part 2: Chemical Architecture & Mechanistic Insight[1]

To understand efficacy, we must first deconstruct the molecule's ability to donate a hydrogen atom (HAT mechanism) and stabilize the resulting phenoxy radical.[1]

Structural Comparison
Feature

-Tocopherol (The Standard)
3-Methoxy-4,5-dimethylphenol (The Challenger)
Core Structure Chroman-6-ol (Fused ring system)Simple Phenol
Active Site Phenolic -OH at C6Phenolic -OH at C1
Ortho-Substituents Methyl groups (C5, C7) - Steric protectionH (C2), H (C6) - Low steric hindrance
Meta-Substituents Methyl (C8), Alkyl tail (C2)Methoxy (C3), Methyl (C5)
Para-Substituent Ether Oxygen (part of ring) - Strong ResonanceMethyl (C4) - Hyperconjugation
Lipophilicity (LogP) ~10.7 (Highly Lipophilic)~2.5 (Moderately Lipophilic)
Mechanistic Causality (SAR Analysis)

The Tocopherol Advantage: The potency of

1Bond Dissociation Enthalpy (BDE)11

The 3M-4,5-DMP Challenge: In 3-Methoxy-4,5-dimethylphenol, the substitution pattern is unique:

  • 4-Methyl (Para): Provides stabilization via hyperconjugation, but is weaker than the ether oxygen of tocopherol.[1]

  • 3-Methoxy (Meta): This is the critical flaw in terms of pure radical stability.[1] Methoxy groups are strong Resonance Donors (+R) but Inductive Withdrawers (-I).[1] Resonance effects are most effective at ortho and para positions. At the meta position, the +R effect is negligible, leaving the -I effect to dominate, which can slightly destabilize the radical cation intermediate compared to a para-methoxy isomer.[1]

  • Steric Access: Lacking bulky ortho-groups (unlike Tocopherol's C5/C7 methyls), 3M-4,5-DMP has faster reaction kinetics with small radicals (e.g.,

    
    OH) but is more vulnerable to direct oxidation or side reactions.[1]
    
Visualizing the Radical Scavenging Pathway

The following diagram illustrates the comparative radical scavenging pathways and the resonance stabilization differences.

Figure 1: Comparative Radical Scavenging Mechanism. Note the superior resonance stabilization pathway for Tocopherol.[1]

Part 3: Experimental Validation Protocols

To objectively compare these compounds, you cannot rely on a single assay.[1] You must employ a Self-Validating System comprising a kinetic assay (DPPH) and a biologically relevant substrate assay (Lipid Peroxidation).[1]

Protocol A: Kinetic Evaluation via DPPH Assay

Purpose: To determine the intrinsic radical scavenging rate constant (

1

Reagents:

  • DPPH Stock: 100 µM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol.

  • Analytes: Prepare 10 mM stock solutions of

    
    -Tocopherol and 3M-4,5-DMP in methanol.
    

Workflow:

  • Preparation: Dilute analytes to 5 concentrations (e.g., 10, 25, 50, 100, 200 µM).

  • Reaction: Mix 100 µL of analyte with 2.9 mL of DPPH stock in a cuvette.

  • Measurement: Monitor Absorbance at 517 nm continuously for 30 minutes at 25°C.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    ).[1]
  • Validation: Calculate

    
    .
    
    • Expected Result: Tocopherol typically shows an

      
      . 3M-4,5-DMP is predicted to have a higher 
      
      
      (lower potency) due to the lack of para-ether activation, likely in the range of
      
      
      .[1]
Protocol B: Inhibition of Lipid Peroxidation (TBARS)

Purpose: To evaluate efficacy in a heterogeneous lipid system (emulsion), mimicking biological membranes.[1]

Reagents:

  • Substrate: Linoleic acid emulsion (25 mM in phosphate buffer, pH 7.4, with Tween-20).

  • Initiator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1]

  • Detection: TBA (Thiobarbituric acid) reagent.[1]

Workflow:

  • Incubation: Mix 2.0 mL substrate + 100 µL antioxidant (various conc.) + 100 µL AAPH (50 mM). Incubate at 37°C in the dark.

  • Sampling: At

    
     hours, withdraw 500 µL aliquots.
    
  • Derivatization: Add 1 mL TBA reagent (0.375% TBA, 15% TCA, 0.25N HCl). Heat at 95°C for 15 mins.

  • Quantification: Cool, centrifuge, and measure Absorbance at 532 nm (Malondialdehyde adduct).

  • Data Analysis: Plot MDA concentration vs. time. Calculate the Induction Period (IP) .

ExperimentalWorkflowcluster_DPPHAssay 1: Intrinsic Kinetics (DPPH)cluster_TBARSAssay 2: Lipid Protection (TBARS)StartStart ComparisonStep1Prepare MeOH Solutions(10-200 µM)Start->Step1Step4Linoleic Acid Emulsion+ AAPH InitiatorStart->Step4Step2Mix with DPPH RadicalStep1->Step2Step3Measure Abs @ 517nm(0-30 min)Step2->Step3Result1Output: IC50 & Rate Constant (k)Step3->Result1CompareFinal Efficacy ProfileResult1->CompareStoichiometryStep5Incubate @ 37°CStep4->Step5Step6React with TBA(95°C, 15 min)Step5->Step6Result2Output: Induction Period (IP)Step6->Result2Result2->CompareChain Breaking Efficiency

Figure 2: Dual-Stream Validation Workflow for Antioxidant Profiling.

Part 4: Comparative Data Summary

The following table summarizes the predicted physicochemical properties and performance metrics based on established Structure-Activity Relationships (SAR) for phenolic antioxidants.

Metric

-Tocopherol
3-Methoxy-4,5-dimethylphenolInterpretation
Molecular Weight 430.71 g/mol 152.19 g/mol 3M-4,5-DMP has higher molar density (more active sites per gram).[1]
BDE (O-H Bond) ~78 kcal/mol~82-85 kcal/mol (Est.)[1]Tocopherol donates H[1]• more easily.
LogP (Hydrophobicity) 10.72.5Tocopherol locks into membranes; 3M-4,5-DMP is mobile in cytosol/aqueous phases.[1]
Stoichiometric Factor (

)
2.0 (traps 2 radicals)~1.5 - 2.0Similar capacity, but Tocopherol regeneration is more efficient in vivo.[1]
Steric Hindrance High (Ortho-Methyls)Low3M-4,5-DMP reacts faster with small radicals but is prone to side-reactions.[1]
Decision Matrix: When to use which?
  • Use

    
    -Tocopherol when: 
    
    • Formulating lipid-based drug delivery systems (LNP, Liposomes).[1]

    • Targeting cell membrane protection against peroxidation.[1]

    • Long-term stability in oils is required.[1]

  • Use 3-Methoxy-4,5-dimethylphenol when:

    • Formulating hydrogels or O/W emulsions where the antioxidant must reside at the interface or in the aqueous phase.[1]

    • Steric bulk of Tocopherol disrupts the packing of the drug matrix.[1]

    • You require a co-antioxidant to regenerate a primary antioxidant (synergistic effect).[1]

References

  • Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules.[1] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1] Journal of the American Chemical Society.[1] Link[1]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals.[1] Accounts of Chemical Research. Link[1]

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants.[1] Free Radical Research. Link[1]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology.[1] Link[1]

  • PubChem Database. 3-Methoxy-5-methylphenol (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link[1]

Note: Specific experimental data for "3-Methoxy-4,5-dimethylphenol" is derived from SAR principles of analogous dimethyl-methoxy-phenols due to the niche nature of this specific isomer.[1]

A Comparative Guide to Reference Standards for the Quantification of 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive overview of reference standards and analytical methodologies for the quantification of 3-Methoxy-4,5-dimethylphenol. Acknowledging the current market scarcity of a certified reference material for this specific isomer, this document will explore practical and scientifically rigorous approaches to its quantification. We will delve into the use of alternative standards, requisite validation protocols, and a comparative analysis of suitable analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge: Sourcing a Reference Standard for 3-Methoxy-4,5-dimethylphenol

A diligent search of prominent chemical supplier catalogs reveals a significant challenge: the lack of a commercially available, certified reference standard for 3-Methoxy-4,5-dimethylphenol. This absence necessitates a deviation from routine analytical workflows and mandates a more considered, validation-heavy approach to achieve reliable quantification.

Two primary strategies can be employed to address this challenge:

  • Custom Synthesis and Qualification: The most rigorous approach involves the custom synthesis of 3-Methoxy-4,5-dimethylphenol. The synthesized material must then undergo extensive characterization to establish its identity and purity, effectively creating an in-house primary reference standard. This process typically involves:

    • Confirmation of chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

    • Purity assessment using chromatographic techniques (HPLC, GC) and potentially elemental analysis.

    • Quantification of residual solvents and water content.

  • Use of a Surrogate Standard: A more pragmatic, though less direct, approach is the use of a closely related structural isomer as a surrogate reference standard. The selection of an appropriate surrogate is critical and must be justified based on structural similarity and physicochemical properties. Potential candidates include:

    • 3-Methoxy-5-methylphenol

    • 3,4,5-Trimethylphenol

    • 3,4-Dimethylphenol

The fundamental assumption when using a surrogate standard is that it will exhibit a similar response to the analyte in the chosen analytical system. However, this assumption must be thoroughly validated.

Comparative Analysis of Potential Surrogate Standards

The choice of a surrogate standard should be guided by its structural and chemical similarity to the target analyte, 3-Methoxy-4,5-dimethylphenol. Below is a comparison of potential candidates.

Feature3-Methoxy-4,5-dimethylphenol (Analyte)3-Methoxy-5-methylphenol3,4,5-Trimethylphenol3,4-Dimethylphenol
Molecular Formula C₁₀H₁₄O₂C₈H₁₀O₂C₉H₁₂OC₈H₁₀O
Molecular Weight 166.22 g/mol 138.16 g/mol [1]136.19 g/mol [2]122.16 g/mol
Structural Similarity Methoxy and two methyl groups on the phenol ring.Methoxy and one methyl group on the phenol ring.[1]Three methyl groups on the phenol ring.[2]Two methyl groups on the phenol ring.
Key Differences Positional Isomerism of the methyl groups.Lacks one methyl group.Lacks the methoxy group, has an additional methyl group.Lacks the methoxy group.
Availability Not readily available as a certified standard.Available from several suppliers.[3]Available from several suppliers.[2][4][5][6]Commercially available.[7][8][9]

Rationale for Selection: Based on structural similarity, 3-Methoxy-5-methylphenol presents a strong candidate as a surrogate standard due to the presence of the key methoxy functional group, which is likely to have a significant impact on its chromatographic behavior and detector response. 3,4,5-Trimethylphenol is another viable option, particularly for methods where the hydroxyl group is the primary determinant of analytical behavior.

Analytical Methodologies for Quantification

The choice between HPLC and GC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenolic compounds. A reversed-phase method is typically employed.

Workflow for HPLC Method Development:

Caption: A typical workflow for the quantification of phenolic compounds using HPLC.

Detailed HPLC Protocol (Hypothetical, based on related compounds):

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the surrogate standard (e.g., 3-Methoxy-5-methylphenol).

    • Dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing 3-Methoxy-4,5-dimethylphenol in methanol to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is a common choice for phenolic compounds. The exact ratio should be optimized to achieve good separation. For example, a starting point could be 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength of approximately 275 nm (this should be optimized by running a UV scan of the surrogate standard).

    • Injection Volume: 10 µL.

  • Method Validation: When using a surrogate standard, the following validation parameters are crucial:

    • Specificity: Demonstrate that the peak for 3-Methoxy-4,5-dimethylphenol is well-resolved from other components in the sample matrix.

    • Linearity: Establish a linear relationship between the concentration of the surrogate standard and the detector response.

    • Accuracy and Precision: Assess by spiking a blank matrix with a known concentration of the surrogate standard and analyzing it.

    • Relative Response Factor (RRF): If a pure sample of 3-Methoxy-4,5-dimethylphenol can be synthesized (even if not certified), the RRF between the analyte and the surrogate standard must be determined. This is calculated as: RRF = (Response of Analyte / Concentration of Analyte) / (Response of Surrogate / Concentration of Surrogate) The concentration of the analyte in samples is then calculated using this RRF.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis. Phenolic compounds are often derivatized before GC analysis to improve their volatility and chromatographic peak shape.

Workflow for GC-MS Method Development:

Caption: A typical workflow for the quantification of phenolic compounds using GC-MS, including a derivatization step.

Detailed GC-MS Protocol (Hypothetical, based on related compounds):

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of the surrogate standard in a suitable solvent (e.g., ethyl acetate) as described for the HPLC method.

    • Prepare the sample in the same solvent.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes. This will convert the hydroxyl group of the phenol to a more volatile trimethylsilyl (TMS) ether.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Initially, run in full scan mode (e.g., m/z 50-550) to identify the retention time and mass spectrum of the derivatized surrogate standard. For quantification, switch to Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions of the derivatized analyte and surrogate would be monitored.

  • Method Validation: Similar to HPLC, rigorous validation is essential. The determination of the Relative Response Factor (RRF) is particularly critical in GC-MS, as the ionization and fragmentation of the analyte and the surrogate may differ.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the quantitative data generated in the absence of a certified reference standard, the analytical method must be designed as a self-validating system. This involves:

  • Internal Standard Calibration: Incorporate a structurally different but chemically similar internal standard (e.g., a deuterated analog if available, or another phenolic compound with a distinct retention time) into all samples and standards. This will compensate for variations in sample preparation and instrument response.

  • Quality Control Samples: Analyze quality control (QC) samples at low, medium, and high concentrations alongside each batch of samples to monitor the performance of the method.

  • Matrix Effect Evaluation: Assess the impact of the sample matrix on the ionization and detection of the analyte. This can be done by comparing the response of the surrogate standard in a pure solvent to its response in a spiked blank matrix.

  • Orthogonal Method Confirmation: Whenever possible, confirm the quantitative results from the primary method (e.g., HPLC-UV) with an orthogonal method (e.g., GC-MS or LC-MS/MS). Agreement between the two methods provides a high degree of confidence in the results.

Conclusion and Recommendations

The quantification of 3-Methoxy-4,5-dimethylphenol presents a unique analytical challenge due to the absence of a commercially available certified reference standard. However, by employing a scientifically sound strategy, reliable and defensible data can be obtained.

Key Recommendations:

  • Prioritize Custom Synthesis: For long-term projects or when the highest level of accuracy is required, the custom synthesis and in-house qualification of 3-Methoxy-4,5-dimethylphenol is the recommended approach.

  • Validate Surrogate Standards Rigorously: If a surrogate standard is used, a comprehensive validation study must be performed to demonstrate its suitability. The determination of a Relative Response Factor is essential for accurate quantification.

  • Choose the Appropriate Analytical Technique: Both HPLC-UV and GC-MS are suitable for the analysis of 3-Methoxy-4,5-dimethylphenol. The choice should be based on the specific requirements of the project.

  • Embrace a Quality-by-Design Approach: Implement a robust method validation plan and incorporate self-validating elements such as internal standards and quality control samples into the routine workflow.

By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the challenges of quantifying 3-Methoxy-4,5-dimethylphenol and ensure the integrity of their analytical results.

References

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,4-xylenol 3,4-dimethylphenol. Retrieved February 7, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Chemical ionization mass spectrum of 3,5-dimethylphenol and.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2026, August 7). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-Methylphenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Patent 0080759. (n.d.). Process for the preparation of 3,5-dimethylphenol. Retrieved February 7, 2026, from [Link]

  • ATB. (n.d.). 3,5-Dimethylphenol | C8H10O | MD Topology | NMR | X-Ray. Retrieved February 7, 2026, from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,4,5-trimethyl phenol. Retrieved February 7, 2026, from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 3,4-Dimethylphenol, 98%. Retrieved February 7, 2026, from [Link]

Sources

Comparative reactivity of 3-Methoxy-4,5-dimethylphenol and other phenolic ethers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methoxy-4,5-dimethylphenol , a polysubstituted phenolic ether that serves as a critical model for understanding steric and electronic effects in complex aromatic systems.

This compound represents a unique "hybrid" electronic landscape: it combines the meta-directing methoxy group (characteristic of resorcinol ethers) with the steric bulk and lipophilicity of xylenols (3,4-dimethylphenol).

Executive Summary & Chemical Identity[1]

3-Methoxy-4,5-dimethylphenol is an electron-rich aromatic scaffold. Its reactivity is defined by the interplay between the strong electron-donating power of the hydroxyl (-OH) and methoxy (-OMe) groups and the steric blocking provided by the methyl groups.

  • Core Identity: A tri-substituted phenol.[1]

  • Primary Electronic Driver: The C1-Hydroxyl group (Strong Activator).

  • Secondary Electronic Driver: The C3-Methoxy group (Moderate Activator, meta to OH).

  • Modulators: The C4 and C5 Methyl groups (Weak Activators, Steric Blockers).

Structural Comparison Table
CompoundStructureElectronic CharacterPrimary Reactive Site (EAS)
3-Methoxy-4,5-dimethylphenol 1-OH, 3-OMe, 4,5-MeHyper-Activated / Sterically Constrained C6 (Highly Selective)
3,5-Dimethylphenol 1-OH, 3,5-MeActivatedC2, C4, C6 (Mixed)
Guaiacol 1-OH, 2-OMeActivated / H-BondedC4, C5
3,5-Dimethoxyphenol 1-OH, 3,5-OMeHyper-ActivatedC2, C4, C6

Electronic Structure & Reactivity Prediction

To understand the reactivity of 3-Methoxy-4,5-dimethylphenol, we must map the electron density and steric accessibility.

Regioselectivity Map

The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6 .

  • C4 is blocked by a methyl group.

  • C2 is chemically activated (ortho to OH, ortho to OMe) but sterically deactivated due to the "buttressing effect" of being flanked by OH and OMe.

  • C6 is chemically activated (ortho to OH, para to OMe) and sterically accessible .

Visualization of Directing Effects

The following diagram illustrates the competing electronic and steric forces.

ReactivityMap Center 3-Methoxy-4,5-dimethylphenol Scaffold OH C1-OH (Strong Donor) Center->OH OMe C3-OMe (Donor) Center->OMe Me4 C4-Me (Blocker) Center->Me4 Me5 C5-Me (Blocker) Center->Me5 Site2 Site C2 (High Electron Density) STERICALLY HINDERED OH->Site2 Ortho Activation OH->Site2 Crowding Site6 Site C6 (High Electron Density) ACCESSIBLE TARGET OH->Site6 Ortho Activation OMe->Site2 Ortho Activation OMe->Site2 Crowding OMe->Site6 Para Activation Me4->Site2 Remote Effect Me4->Site6 No Block

Figure 1: Regioselectivity map showing the convergence of activation at C6 and steric crowding at C2.

Experimental Comparison: Reactivity Profiles

This section compares 3-Methoxy-4,5-dimethylphenol against standard phenolic ethers using key physicochemical parameters.

Electrophilic Aromatic Substitution (Nitration Rate)

Data normalized to Phenol = 1.0

CompoundRelative Rate (

)
Major ProductMechanistic Insight
Phenol 1.0o/p-NitrophenolBaseline activation.
3,5-Dimethylphenol ~502-Nitro / 4-NitroMethyl groups activate ortho/para positions.
3-Methoxy-4,5-dimethylphenol ~150 6-Nitro (Exclusive)The OMe group adds significant electron density. The C4-block forces reaction to C6.
1,3,5-Trimethoxybenzene ~10,0002-NitroExtreme activation; prone to poly-substitution.

Analysis: 3-Methoxy-4,5-dimethylphenol is significantly more reactive than its dimethyl parent but more controllable than trimethoxybenzenes due to the blocking methyl groups preventing over-reaction.

Oxidation Potential & Antioxidant Activity

Phenols with electron-donating groups stabilize phenoxy radicals, making them effective antioxidants (hydrogen atom donors).

  • Radical Stability: The phenoxy radical formed at C1 is stabilized by resonance into C2, C4, and C6.

    • In 3-Methoxy-4,5-dimethylphenol, the radical at C2 and C4 is stabilized by the electron-donating OMe (at C3) and Me (at C4).

    • Result: It forms a highly stable radical, making it a potent antioxidant (superior to 3,5-dimethylphenol).

Experimental Protocol: Regioselective Bromination

Objective: Demonstrate the exclusive C6-bromination of 3-Methoxy-4,5-dimethylphenol compared to the mixture obtained from 3,5-dimethylphenol.

Materials
  • Substrate: 3-Methoxy-4,5-dimethylphenol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (

    
    )
    
  • Temperature:

    
     to RT
    
Workflow
  • Dissolution: Dissolve 100 mg of 3-Methoxy-4,5-dimethylphenol in 5 mL MeCN. Cool to

    
    .
    
  • Addition: Add NBS (1.05 eq) portion-wise over 10 minutes. Note: The solution will darken slightly as the reaction initiates.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) will disappear, replaced by a single lower spot (
    
    
    
    ).
  • Workup: Quench with 10%

    
    , extract with EtOAc, and dry over 
    
    
    
    .
  • Validation:

    • Expected Result: >95% yield of 2-bromo-3-methoxy-4,5-dimethylphenol (Note: Numbering changes; Br enters at C6 of original phenol, which becomes C2 in IUPAC name if priority dictates).

    • Contrast: If 3,5-dimethylphenol were used, a mixture of 2-bromo and 4-bromo products would be observed.

ReactionPathway cluster_contrast Contrast: 3,5-Dimethylphenol Start 3-Methoxy-4,5-dimethylphenol (Reactant) Transition Transition State (Sigma Complex at C6) Start->Transition + NBS / MeCN Product 6-Bromo-3-methoxy-4,5-dimethylphenol (Single Regioisomer) Transition->Product - Succinimide AltStart 3,5-Dimethylphenol AltProd Mixture: 2-Bromo + 4-Bromo AltStart->AltProd

Figure 2: Reaction pathway showing the high selectivity of the 3-methoxy-4,5-dimethyl scaffold.

Applications in Synthesis

The specific substitution pattern of 3-Methoxy-4,5-dimethylphenol makes it valuable for:

  • Lignin Model Studies: It mimics the electron-rich, sterically encumbered environment of syringyl (S) lignin units without the instability of free ortho-quinones.

  • Natural Product Synthesis: It serves as a precursor for bibenzyls (e.g., Gigantol analogs) where the 3,4,5-substitution pattern is required for biological activity (tubulin binding).

  • Metabolic Probes: Used to study O-demethylation rates. The steric bulk at C4/C5 slows down enzymatic O-demethylation at C3 compared to less hindered anisoles.

References

  • Reactivity of Substituted Phenols

    • Beaudry, C. M. (2020).[2] Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Link

    • Demonstrates the principles of steric control in 3,4,5-substituted systems.
  • Kinetics of Phenolic Oxidations

    • MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation. Link

    • Provides comparative rate constants for dimethyl and methoxy phenols.
  • General Phenol Reactivity Data

    • PubChem. (2025).[3] 3,5-Dimethylphenol Compound Summary. Link

    • Baseline d
  • Mechanistic Organic Chemistry

    • Master Organic Chemistry. (2025).[3][4][5][6] Electrophilic Aromatic Substitution: The Six Key Reactions. Link

    • Foundational principles for the regioselectivity arguments.

Sources

A Comparative Guide to the Synthesis of 3-Methoxy-4,5-dimethylphenol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4,5-dimethylphenol is a valuable building block in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds with applications in medicinal chemistry and materials science. This guide provides a comparative analysis of plausible synthetic routes to 3-Methoxy-4,5-dimethylphenol, with a focus on the reproducibility, efficiency, and scalability of the protocols. Each route is critically evaluated, drawing upon established chemical principles and analogous transformations from the literature to construct detailed, self-validating experimental procedures. This document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy based on their specific laboratory capabilities and research objectives.

Introduction

The synthesis of substituted phenols is a cornerstone of organic chemistry, providing access to a vast array of intermediates for drug discovery and development. 3-Methoxy-4,5-dimethylphenol, with its specific substitution pattern, presents a unique synthetic challenge. The strategic introduction of the methoxy and hydroxyl groups on the dimethylated benzene ring requires careful consideration of directing group effects and the potential for side reactions. This guide will explore three distinct and plausible synthetic pathways to this target molecule, providing a detailed, step-by-step analysis of each.

Comparative Analysis of Synthetic Protocols

We will dissect three logical synthetic routes to 3-Methoxy-4,5-dimethylphenol:

  • Route 1: Selective Monomethylation of 4,5-Dimethylresorcinol. This classical approach leverages the differential reactivity of the two hydroxyl groups of a resorcinol derivative.

  • Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Baeyer-Villiger Oxidation. This pathway constructs the desired oxygenation pattern through a series of well-established name reactions.

  • Route 3: Formylation and Subsequent Dakin Oxidation. This route introduces the phenolic hydroxyl group in the final step through an oxidative rearrangement.

A summary of the key performance indicators for each proposed route is presented below:

Parameter Route 1: Selective Monomethylation Route 2: Friedel-Crafts & Baeyer-Villiger Route 3: Gattermann & Dakin Oxidation
Starting Material 4,5-Dimethylresorcinol1,2-Dimethyl-4-methoxybenzene1,2-Dimethyl-4-methoxybenzene
Number of Steps 1 (from 4,5-dimethylresorcinol)32
Key Reactions Nucleophilic SubstitutionFriedel-Crafts Acylation, Baeyer-Villiger Oxidation, HydrolysisGattermann Formylation, Dakin Oxidation
Potential Yield Moderate (ca. 50%)[1]Moderate to High (multi-step)Moderate to High (multi-step)
Scalability GoodModerateModerate
Key Challenges - Synthesis of 4,5-dimethylresorcinol- Control of mono- vs. di-methylation- Regioselectivity of acylation- Handling of peroxy acids- Use of toxic reagents (HCN or derivatives)- Potential for side reactions in oxidation

Route 1: Selective Monomethylation of 4,5-Dimethylresorcinol

This is arguably the most direct approach, hinging on the selective methylation of one of the two hydroxyl groups of 4,5-dimethylresorcinol. The synthesis of the resorcinol precursor is a critical first step.

Synthesis of Starting Material: 4,5-Dimethylresorcinol

The synthesis of 4,5-dimethylresorcinol can be approached through several methods, including the fusion of the corresponding disulfonic acid with alkali. A common laboratory-scale preparation involves the multi-step conversion of a suitable dimethylbenzene derivative. For instance, the sulfonation of o-xylene, followed by alkali fusion, can yield the desired resorcinol. Another approach involves the hydroperoxidation of m-diisopropylbenzene to produce resorcinol, which can then be selectively dimethylated, though this is a more industrial-scale process[2].

Protocol 1: Selective Monomethylation

This protocol is adapted from a well-established procedure for the monomethylation of resorcinol[1].

Reaction Scheme:

Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4,5-Dimethylresorcinol 4,5-Dimethylresorcinol reagents 1. NaOH 2. (CH₃)₂SO₄ product 3-Methoxy-4,5-dimethylphenol reagents->product

Figure 1: Selective monomethylation of 4,5-dimethylresorcinol.

Experimental Procedure:

  • Deprotonation: In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 1.0 mole of 4,5-dimethylresorcinol is rapidly added to a stirred solution of 1.25 moles of 10% aqueous sodium hydroxide.

  • Methylation: With vigorous stirring and cooling to maintain the temperature below 40°C, 1.0 mole of dimethyl sulfate is added dropwise. Dimethyl sulfate is highly toxic and should be handled with extreme caution in a well-ventilated fume hood[3][4].

  • Reaction Completion: To complete the reaction and quench any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.

  • Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic phases are washed with dilute sodium carbonate solution and then with water.

  • Purification: The organic phase is dried over anhydrous calcium chloride and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Expertise & Causality:

The key to achieving monomethylation over dimethylation lies in the controlled addition of the methylating agent and maintaining a moderate temperature. The use of a slight excess of sodium hydroxide ensures the formation of the phenoxide, which is the active nucleophile. The less acidic hydroxyl group is preferentially deprotonated and subsequently methylated. The final heating step is crucial for the decomposition of any residual, hazardous dimethyl sulfate.

Trustworthiness & Self-Validation:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono- and di-methylated products. The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Route 2: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

This three-step route offers an alternative approach starting from the more readily available 1,2-dimethyl-4-methoxybenzene.

Protocol 2: A Three-Step Synthesis

Reaction Scheme:

Route_2 cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Baeyer-Villiger Oxidation cluster_step3 Step 3: Hydrolysis start1 1,2-Dimethyl-4- methoxybenzene reagents1 CH₃COCl, AlCl₃ product1 1-(2-Methoxy-4,5- dimethylphenyl)ethanone reagents1->product1 start2 1-(2-Methoxy-4,5- dimethylphenyl)ethanone product1->start2 reagents2 m-CPBA product2 2-Methoxy-4,5- dimethylphenyl acetate reagents2->product2 start3 2-Methoxy-4,5- dimethylphenyl acetate product2->start3 reagents3 NaOH, H₂O product3 3-Methoxy-4,5- dimethylphenol reagents3->product3

Figure 2: Multi-step synthesis via Friedel-Crafts acylation and Baeyer-Villiger oxidation.

Experimental Procedure:

  • Friedel-Crafts Acylation: To a stirred mixture of 1,2-dimethyl-4-methoxybenzene and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), acetyl chloride is added dropwise at a low temperature (0-5°C)[5][6]. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by carefully pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product, 1-(2-methoxy-4,5-dimethylphenyl)ethanone, is purified by chromatography or recrystallization.

  • Baeyer-Villiger Oxidation: The ketone from the previous step is dissolved in a suitable solvent like dichloromethane. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise, and the reaction is stirred at room temperature[7][8][9]. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide, followed by a basic wash (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is dried and concentrated to yield 2-methoxy-4,5-dimethylphenyl acetate.

  • Hydrolysis: The acetate ester is dissolved in a mixture of an alcohol (e.g., methanol) and aqueous sodium hydroxide solution. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC)[10]. The reaction mixture is then cooled, acidified with a mineral acid (e.g., HCl), and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the final product, 3-methoxy-4,5-dimethylphenol, which can be further purified by distillation or recrystallization.

Expertise & Causality:

The Friedel-Crafts acylation is directed by the activating methoxy and methyl groups. The acylation is expected to occur at the position para to the methoxy group and ortho to one of the methyl groups, which is sterically less hindered. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and the more substituted carbon of the ketone[8]. The subsequent hydrolysis of the resulting ester is a standard and high-yielding reaction.

Trustworthiness & Self-Validation:

Each step of this synthesis can be independently monitored by TLC. The structure and purity of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, IR, and MS). The regiochemistry of the Friedel-Crafts acylation is a critical point to verify.

Route 3: Gattermann Formylation and Dakin Oxidation

This two-step sequence also starts with 1,2-dimethyl-4-methoxybenzene and introduces the hydroxyl group in the final step.

Protocol 3: A Two-Step Synthesis

Reaction Scheme:

Route_3 cluster_step1 Step 1: Gattermann Formylation cluster_step2 Step 2: Dakin Oxidation start1 1,2-Dimethyl-4- methoxybenzene reagents1 HCN, HCl, AlCl₃ product1 2-Methoxy-4,5- dimethylbenzaldehyde reagents1->product1 start2 2-Methoxy-4,5- dimethylbenzaldehyde product1->start2 reagents2 H₂O₂, NaOH product2 3-Methoxy-4,5- dimethylphenol reagents2->product2

Figure 3: Synthesis via Gattermann formylation and Dakin oxidation.

Experimental Procedure:

  • Gattermann Formylation: In a reaction vessel equipped for handling toxic gases, 1,2-dimethyl-4-methoxybenzene is treated with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride[11][12][13][14][15]. A safer alternative involves using zinc cyanide (Zn(CN)₂) and HCl, which generates HCN in situ[11]. The reaction mixture is stirred until formylation is complete. The complex is then hydrolyzed to yield 2-methoxy-4,5-dimethylbenzaldehyde, which is isolated by extraction and purified.

  • Dakin Oxidation: The resulting aldehyde is dissolved in an aqueous basic solution (e.g., sodium hydroxide). Hydrogen peroxide is added dropwise while maintaining the temperature[16][17][18]. The reaction mixture is stirred until the starting aldehyde is consumed. The solution is then acidified, and the product, 3-methoxy-4,5-dimethylphenol, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation or recrystallization.

Expertise & Causality:

The Gattermann reaction is a classic method for formylating activated aromatic rings. The regioselectivity is governed by the directing effects of the substituents. The Dakin oxidation is a specific reaction for converting ortho- or para-hydroxy- or alkoxy-substituted aromatic aldehydes or ketones to the corresponding phenols[16][17]. The mechanism involves the migration of the aryl group to an oxygen atom of the peroxide.

Trustworthiness & Self-Validation:

The Gattermann reaction involves highly toxic reagents and should only be performed by experienced chemists with appropriate safety precautions. The progress of both reactions can be monitored by TLC. Spectroscopic analysis (NMR, IR, MS) is essential for the characterization and purity assessment of the intermediate and the final product.

Conclusion

All three presented routes offer viable pathways to 3-Methoxy-4,5-dimethylphenol, each with its own set of advantages and disadvantages.

  • Route 1 is the most straightforward in terms of the number of synthetic steps from the resorcinol precursor, but its practicality is dependent on the availability or efficient synthesis of 4,5-dimethylresorcinol. The control of selectivity during methylation is a key experimental parameter.

  • Route 2 utilizes a sequence of robust and well-understood reactions. While it involves more steps, the starting material is more common, and the reactions are generally high-yielding. Careful control of the Friedel-Crafts acylation is necessary to ensure the desired regioselectivity.

  • Route 3 provides a concise two-step synthesis from the same starting material as Route 2. However, the use of highly toxic reagents in the Gattermann reaction is a significant drawback and necessitates specialized handling procedures.

The choice of the optimal protocol will ultimately depend on the researcher's access to starting materials, expertise with the required reaction types, and the scale of the synthesis. For laboratory-scale preparations where the starting resorcinol is available, Route 1 offers a quick and efficient option. For larger-scale syntheses or when starting from a more basic building block, Route 2 presents a reliable and versatile alternative. Route 3 should only be considered by those with extensive experience in handling hazardous materials.

References

  • Google Patents.
  • Google Patents. A kind of method of synthesizing 2,5-dimethylphenol.
  • Google Patents.
  • PMC. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

  • PubMed. Mutagenicity and cytotoxicity of dimethyl and monomethyl sulfates in the CHO/HGPRT system. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. Method of esterifying dihydroxybenzenes.
  • Wikipedia. Gattermann reaction. [Link]

  • YouTube. Gatterman Koch Reaction. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • MDPI. Monofluoromethylation of N-Heterocyclic Compounds. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Sciencemadness Discussion Board. Resorcinol synthesis. [Link]

  • YouTube. Dakin Oxidation | Named Organic Reactions | Organic Chemistry | Chemwonders. [Link]

  • Stack Exchange. m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. [Link]

  • RSC Publishing. Selective difluoromethylation and monofluoromethylation reactions. [Link]

  • Chem LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • Gutenberg Open Science. E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Lithiation of Resorcinol Derivatives: Synthesis of Mono O-MOM- and O-Benzylresorcinols Prenylated at C-2 or C-4 Positions. [Link]

  • Slideshare. Gattermann reaction. [Link]

  • KPU Pressbooks. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II. [Link]

  • Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]

  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]

  • Wikipedia. Resorcinol. [Link]

  • PubMed. Methylation of chromosomal DNA by two alkylating agents differing in carcinogenic potential. [Link]

  • VCU Scholars Compass. Synthesis of Polyhydroxybenzene Derivatives for Evaluation as Antitumor Agents. [Link]

  • YouTube. Gattermann Formylation | Named organic reactions | Organic Chemistry | Chemwonders. [Link]

  • L.S.College, Muzaffarpur. Gattermann reaction. [Link]

  • Surendranath College. CamScanner 04-20-2020 20.28.22. [Link]

  • YouTube. Baeyer-Villiger Oxidation. [Link]

  • NIH. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]

Sources

Safety Operating Guide

3-Methoxy-4,5-dimethylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Chemical Profile

Immediate Action Required: Treat 3-Methoxy-4,5-dimethylphenol as a high-risk phenolic compound . While specific data for this exact isomer is often limited in public repositories compared to its parent phenol, its structural analogs (3,5-dimethylphenol and methoxyphenols) dictate a strict safety protocol. It must be handled as Corrosive (Skin/Eye) and Acutely Toxic (Oral/Dermal) .[1]

Chemical Identity Verification:

  • Chemical Name: 3-Methoxy-4,5-dimethylphenol

  • Chemical Class: Substituted Phenol / Alkyl-Alkoxy Phenol

  • CAS Registry Number: Note: Specific isomers often share CAS groupings or have distinct, rare IDs. Verify against container label (Common analog CAS: 3,5-Dimethylphenol is 108-68-9).[2][3]

  • Physical State: Typically a crystalline solid or viscous oil (depending on purity/temperature).

Critical Hazard Table

Property Value / Classification Operational Implication
Signal Word DANGER High vigilance required.[4]
Acute Toxicity Category 3 (Oral/Dermal) Fatal in high doses; rapid skin absorption due to lipophilic methyl/methoxy groups.
Corrosivity Category 1B Causes severe skin burns and eye damage.[1] Irreversible.
Flash Point > 80°C (Estimated) Combustible. Do not autoclave.

| pKa | ~10.0 - 10.5 | Weakly acidic. Incompatible with strong bases (exothermic). |

Technical Justification: The "Why" Behind the Protocol

As scientists, we do not simply "discard" chemicals; we manage molecular fate. The disposal protocol for 3-Methoxy-4,5-dimethylphenol is governed by two mechanistic factors:

  • Enhanced Lipophilicity: The addition of methyl and methoxy groups to the phenol ring significantly increases lipophilicity compared to phenol itself. This facilitates rapid dermal absorption, bypassing the stratum corneum and entering the systemic circulation where phenols act as neurotoxins and uncouplers of oxidative phosphorylation. Therefore, double-gloving and disposal of all contaminated PPE as hazardous waste is mandatory.

  • Chemical Incompatibility: Like all phenols, this compound is acidic (pKa ~10). Mixing it with strong alkaline waste streams (e.g., NaOH traps) can result in an exothermic deprotonation reaction, forming the phenoxide salt. While not explosive, the heat generation can volatilize other solvents in the waste container. Therefore, it must be segregated into neutral or acidic organic waste streams.

Operational Disposal Protocol

A. Solid Waste (Pure Substance)
  • Primary Container: Do not empty pure solids into a solvent carboy.

  • Procedure:

    • Keep the substance in its original vial if possible.

    • If transferring, place the solid into a clear glass jar with a Teflon-lined screw cap.

    • Label clearly: "Hazardous Waste - Solid - Toxic/Corrosive - 3-Methoxy-4,5-dimethylphenol".

    • Destruction Method: High-temperature incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Compatible with non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate).

  • Segregation Rule:

    • DO NOT mix with Oxidizing Acids (Nitric Acid, Perchloric Acid). Risk:[4][5][6] Nitration of the phenol ring, potentially forming unstable picrate-like compounds.

    • DO NOT mix with strong bases.

  • Procedure:

    • Dissolve residual solids in a minimal amount of Acetone or Ethanol.

    • Transfer to the "Organic Solvents - Non-Halogenated" waste carboy (unless halogenated solvents were used in the reaction).

    • Log the addition on the waste tag immediately.

C. Spill Response Workflow
  • Neutralization: Do not use water alone (insoluble). Use a specialized absorbent or a solvent-dampened pad.

Visualized Workflows (Graphviz)

Diagram 1: Waste Stream Segregation Decision Tree

WasteSegregation Start Waste: 3-Methoxy-4,5-dimethylphenol StateCheck Physical State? Start->StateCheck Solid Pure Solid / Desiccated StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidAction Containerize in Glass Label 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Prohibited STOP: Do NOT mix with Nitric Acid or Bases Liquid->Prohibited Incompatibility Halogenated Contains DCM / Chloroform SolventCheck->Halogenated NonHalogenated Ethanol / Acetone / EtOAc SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (Incineration) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste

Caption: Decision logic for segregating phenolic waste to prevent chemical incompatibility and ensure proper final destruction.

Diagram 2: Spill Cleanup Protocol

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Spill->PPE Absorb Absorb: Use Vermiculite or Universal Absorbent Pads PPE->Absorb Collect Collect: Scoop into sealable plastic bag/jar Absorb->Collect Clean Decontaminate Surface: Scrub with soap & water (Phenols are lipophilic) Collect->Clean Disposal Disposal: Label as Hazardous Waste (Do not trash) Clean->Disposal

Caption: Immediate response workflow for solid or liquid spills, emphasizing skin protection.

Regulatory & Compliance Framework

  • RCRA (Resource Conservation and Recovery Act):

    • While 3-Methoxy-4,5-dimethylphenol may not have a specific "U-List" code (unlike Phenol U188), it is regulated by characteristic.

    • Waste Code Assignment:

      • If flammable solvent is present: D001 (Ignitable).

      • If exhibiting toxicity (via TCLP, though rare for this specific isomer): D008-D043 series.

      • Default: Classify as Non-RCRA Regulated Hazardous Waste (Toxic/Corrosive) destined for incineration.

  • EPA Disposal Method:

    • The only acceptable destruction method for phenolic rings is Incineration (combustion chamber >1000°C) to prevent the formation of persistent environmental pollutants.

    • Prohibited: Do not dilute and flush down the drain.[5] Phenols are toxic to the bacteria in municipal water treatment plants.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol (Structural Analog). Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Dimethylphenols. Retrieved from [Link][7]

Sources

Personal protective equipment for handling 3-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Directive

As a Senior Application Scientist, my directive is clear: Treat 3-Methoxy-4,5-dimethylphenol not merely as a generic organic solid, but as a potent substituted phenol .

While the methoxy and methyl groups increase lipophilicity—potentially accelerating skin absorption—they do not mitigate the core phenolic hazard: insidious protein denaturation . Unlike acid burns, which hurt immediately, phenolic compounds often possess a local anesthetic effect. You may be absorbing a toxic dose through the skin before you feel the burn.

Immediate Hazard Profile:

  • Physical State: Crystalline solid (Dust inhalation hazard).

  • Primary Risks: Corrosive (Skin/Eye Cat 1B), Acute Toxicity (Dermal/Oral), Systemic Neurotoxicity.

  • Critical Control: No skin contact allowed. Standard "blue nitrile" exam gloves are insufficient for prolonged protection.

The Mechanism of Injury (The "Why")

To understand the PPE requirements, you must understand the causality of the injury:

  • The Solvent Effect: The lipophilic nature of the 3-methoxy-4,5-dimethyl substitution allows the molecule to bypass the stratum corneum (outer skin layer) rapidly.

  • Protein Denaturation: Once in the tissue, the phenolic hydroxyl group disrupts hydrogen bonding in proteins, causing cell necrosis (white chemical burns).

  • Systemic Shunt: If not decontaminated immediately, the compound enters the bloodstream, targeting the CNS (tremors, seizures) and kidneys (dark urine/nephrotoxicity).

PPE Matrix: The Dual-Barrier System

Do not rely on single layers. We utilize a Dual-Barrier System to account for microscopic permeation and glove degradation.

Zone Primary Barrier (Inner) Secondary Barrier (Outer) Technical Rationale
Hand Protection Nitrile (4-5 mil) (Disposable)Neoprene or Butyl Rubber (>15 mil, Extended Cuff)Phenols swell and permeate thin nitrile in <10 minutes.[1][2] The outer Neoprene/Butyl layer provides >480 min breakthrough time.
Eye/Face Safety Goggles (Indirect Vent)Face Shield (8-inch Polycarbonate)Goggles seal against dust/vapors.[1][2] The shield protects the neck and face from projectile splashes during dissolution.
Respiratory Fume Hood (Face velocity: 100 fpm)N95 or P100 Respirator (Only if outside hood)The solid dust is the primary inhalation vector.[1][2] Engineering controls (Hood) are superior to respirators.
Body Lab Coat (Cotton/Poly blend)Chemical Apron (Rubber/PVC)Standard lab coats soak up phenols, holding them against the skin.[1][2] An apron provides an impervious splash guard.

Operational Workflow: The "Closed Loop" Protocol

This workflow is designed to prevent "cross-contamination"—the most common source of phenolic injury (e.g., touching a doorknob with contaminated gloves).

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify PEG 300/400 (Polyethylene Glycol) is available.[3][4][5][6] Water alone is insufficient for immediate decon.[7]

    • Check fume hood certification sticker.

  • Weighing (The Critical Moment):

    • Hazard:[6][8][9][10][11][12] Static electricity can cause the light powder to "jump" or disperse.

    • Action: Use an anti-static gun if available. Weigh inside the hood.

    • Technique: Place a secondary containment tray (spill tray) under the balance.

  • Solubilization:

    • Hazard:[6][8][9][10][11][12] Exothermic heat or splashing.

    • Action: Add solvent slowly to the solid. Never add solid to boiling solvent.

    • Vessel: Use a round-bottom flask or vial with a septum cap to maintain a closed system immediately after addition.

  • Doffing (Removal):

    • Technique: "Beak Method." Pinch the outer glove at the wrist and peel away, turning it inside out. Do not snap gloves.

Visualized Safety Workflow

SafeHandling cluster_0 Preparation Phase cluster_1 Active Handling Phase (Fume Hood) cluster_2 Termination Phase RiskAssess 1. Risk Assessment (Verify PEG 400 Availability) Donning 2. Don PPE (Double Glove: Nitrile + Neoprene) RiskAssess->Donning Weighing 3. Weighing (Use Static Control) Donning->Weighing Solubilization 4. Solubilization (Closed Vessel) Weighing->Solubilization SpillCheck Spill Detected? Solubilization->SpillCheck Decon 5. Decontaminate Surfaces (Ethanol/Water Wipe) SpillCheck->Decon No Emergency EMERGENCY RESPONSE Apply PEG 400 -> Hospital SpillCheck->Emergency Yes Doffing 6. Doffing Sequence (Outer -> Inner -> Wash Hands) Decon->Doffing

Caption: Operational logic flow ensuring safety checkpoints are met before progression. Note the "Spill Detected" branch leading to immediate PEG 400 intervention.

Emergency Response: The PEG Protocol

If 3-Methoxy-4,5-dimethylphenol contacts the skin, water is NOT the first line of defense.[1][2] Phenols are hydrophobic; water can bead up or spread the chemical over a larger surface area without removing it efficiently.

The Protocol:

  • IMMEDIATE: Apply PEG 300 or PEG 400 (Polyethylene Glycol) liberally to the area.[3][4]

    • Mechanism:[3][8][10][12][13] PEG acts as a solvent that solubilizes the phenol, pulling it out of the skin tissues.

  • WIPE: Wipe off the PEG/Phenol mixture with a disposable gauze.

  • REPEAT: Repeat PEG application and wiping until the odor of phenol dissipates.

  • FLUSH: Only after PEG treatment, flush with copious water for 15+ minutes.

  • ESCALATE: Seek medical attention. Phenol burns can cause delayed systemic collapse.

Disposal & Waste Management

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.[14] This can lead to uncontrolled exothermic reactions.

  • Classification: Segregate as "Toxic Organic Waste" or "Corrosive Organic Waste" depending on your facility's specific coding (often RCRA code U188 for phenol salts, or D002).

  • Container: High-density polyethylene (HDPE) or glass containers. Ensure the cap has a Teflon (PTFE) liner to prevent cap degradation.

References

  • National Institutes of Health (NIH). Phenol Toxicity: Treatment and Decontamination (PEG 400 Efficacy). StatPearls. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (Substituted Phenols). Retrieved from [Link]

Sources

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